molecular formula C12H22O4 B1680942 Dimethyl sebacate CAS No. 106-79-6

Dimethyl sebacate

カタログ番号: B1680942
CAS番号: 106-79-6
分子量: 230.30 g/mol
InChIキー: ALOUNLDAKADEEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dimethyl Sebacate (DMS), chemically known as Decanedioic Acid Dimethyl Ester , is a high-purity organic compound supplied for laboratory research applications. With the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol , this ester is characterized as a white or colorless to light yellow powder or lump that can form a clear liquid when melted . Its physical properties include a melting point of approximately 26°C and a boiling point of 158°C at 10 mmHg . It is insoluble in water but soluble in common organic solvents such as ether, acetone, and ethanol . For researchers, this compound serves as a valuable building block and intermediate in synthetic chemistry. Its primary research applications include its use as a plasticizer in the study of polymer and cellulosic resin formulations and as a starting material or intermediate for the synthesis of other compounds, such as UV stabilizers and pharmaceutical products . It is also investigated for its use as a fragrance agent and in cosmetic applications . Furthermore, its origin from castor oil makes it a compound of interest in green chemistry studies . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dimethyl decanedioate
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InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3
Source PubChem
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InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID1026740
Record name Dimethyl decanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
Record name Dimethyl sebacate
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CAS No.

106-79-6
Record name Dimethyl sebacate
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Record name Sebacic acid dimethyl ester
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Record name DIMETHYL SEBACATE
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Record name Decanedioic acid, 1,10-dimethyl ester
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Record name Dimethyl sebacate
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Record name DIMETHYL SEBACATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510) (DMS), with the chemical formula C₁₂H₂₂O₄, is the dimethyl ester of sebacic acid. It is a versatile organic compound utilized across various industries, primarily as a plasticizer, solvent, and a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). Its utility in these applications is fundamentally dictated by its distinct physical properties. This guide provides a comprehensive overview of the core physical characteristics of dimethyl sebacate, complete with standardized experimental methodologies for their determination, to support research and development activities.

Core Physical Properties

The physical state of this compound is temperature-dependent; it exists as a white crystalline solid below its melting point and transitions to a colorless, oily liquid above it.[1][2] A summary of its key quantitative physical properties is presented below.

Table of Physical Properties
PropertyValueUnitsConditions
Molecular Weight230.30 g/mol
Melting Point26 - 31°C
Boiling Point294 - 300°C@ 760 mmHg
158°C@ 10 mmHg
Density0.988g/mL@ 25 °C
Refractive Index1.4355 - 1.4360@ 25-28 °C
Vapor Pressure0.0008 - 0.001hPa / mmHg@ 25 °C
Flash Point145 - 157°CClosed Cup
Water Solubility120 - 301mg/L@ 20-25 °C
LogP (Octanol-Water Partition)2.901 - 3.38Estimated
Viscosity4cS@ 35 °C

Note: The range in values reflects data from various sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physical properties is critical for chemical characterization and process development. The following sections detail standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity.[1]

Methodology: Capillary Method (e.g., Thiele Tube or Digital Melting Point Apparatus) [12][13]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a digital melting point apparatus.[1][13]

  • Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is reported as the melting point.[12]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid. For substances like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.[1][6][8]

Methodology: Distillation or Thiele Tube Method [14][15][16][17]

  • Sample Preparation: For a micro-determination using a Thiele tube, a small fusion tube is filled with a few milliliters of liquid this compound. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).

  • Heating and Observation: The apparatus is heated gently. A stream of bubbles will emerge from the inverted capillary as the air inside expands and is replaced by the substance's vapor. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure.[17]

Density Measurement

Density is a crucial parameter for converting mass to volume and is indicative of a substance's molecular packing.

Methodology: Oscillating U-Tube Digital Density Meter (e.g., ASTM D4052) [2][3][4]

  • Calibration: The digital density meter is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature (e.g., 25°C).

  • Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the oscillating U-tube of the calibrated instrument.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then converted into a density value based on the calibration data.

  • Data Recording: The density is typically reported in g/mL or g/cm³ at the specified temperature.[2]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Methodology: Abbe Refractometer [18]

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature of the prisms is controlled using a circulating water bath.

  • Sample Application: A few drops of liquid this compound are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and light is passed through the sample. The telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: The refractive index is read directly from the instrument's scale. The temperature at which the measurement was taken is also recorded, as the refractive index is temperature-dependent.

Water Solubility Determination

Solubility data is critical for applications involving aqueous environments, such as in drug formulations or environmental fate studies.

Methodology: Flask Method (OECD Guideline 105) [11][19][20][21][22]

  • Equilibration: An excess amount of this compound is added to a known volume of purified water in a flask. The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated aqueous phase is then carefully separated from the excess solid/liquid by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Recording: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/L).

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of sebacic acid with methanol (B129727), using an acid catalyst. This process is foundational to its industrial production.

G Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Sebacic Acid Sebacic Acid Esterification Esterification Sebacic Acid->Esterification Methanol Methanol Methanol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Heat Heat Heat->Esterification

Caption: Fischer esterification of sebacic acid and methanol.

This reaction involves heating sebacic acid and an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin.[23][24][25] The reaction is reversible, and water is removed to drive the equilibrium towards the formation of the ester product. The crude this compound is then purified, typically through distillation.

References

dimethyl sebacate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Sebacate (B1225510): Chemical Structure, Properties, and Synthetic Applications

Introduction

Dimethyl sebacate, a diester of sebacic acid, is a versatile organic compound with significant applications in the chemical industry. It serves as a crucial intermediate in the synthesis of various polymers and stabilizers, and also finds use as a plasticizer and solvent.[1][2][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key synthetic methodologies for professionals in research, and drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a ten-carbon aliphatic chain with methoxycarbonyl groups at both ends. Its IUPAC name is dimethyl decanedioate .[2][4][5] The molecule is achiral.[3]

  • Molecular Formula : C₁₂H₂₂O₄[1][3][5][6]

  • SMILES : COC(=O)CCCCCCCCC(=O)OC[2][3]

  • InChI : InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3[2][5]

Physicochemical Properties

This compound is a colorless, oily liquid or a white solid at ambient temperature, depending on its purity and the surrounding temperature.[6][7] A summary of its key quantitative properties is presented in Table 1.

PropertyValueUnit
Molecular Weight 230.30 g/mol
Melting Point 26.3 - 31°C
Boiling Point 288 (at 101.3 hPa)°C
Density 0.99 (at 20°C)g/cm³
Vapor Pressure 0.0008 (at 25°C)hPa
Water Solubility 301 (at 20°C)mg/L
Flash Point 157°C
Log Kow (Octanol-Water Partition Coefficient) 3.38
Table 1. Physicochemical properties of this compound.[6][7]

Experimental Protocols

Synthesis of this compound via Esterification

This compound is primarily synthesized through the esterification of sebacic acid with methanol (B129727).[2] This reaction is typically acid-catalyzed.

Objective: To synthesize this compound from sebacic acid and methanol using a solid acid catalyst.

Materials:

  • Sebacic acid

  • Methanol

  • Solid acid catalyst (e.g., strongly acidic ion exchange resin or sulfonated carbon)[6]

  • Sodium carbonate solution

  • Melting kettle with heating jacket

  • Esterification kettle with stirrer and heating

  • Distillation apparatus

Procedure:

  • Melting of Sebacic Acid: Solid sebacic acid is added to a melting kettle. The kettle is heated using a heating jacket to a temperature of 130-150°C until the sebacic acid is completely molten.[6]

  • Esterification - Stage 1: The molten sebacic acid is transferred to an esterification kettle. Methanol and the solid acid catalyst are added. The mixture is stirred and heated to a temperature of 70-85°C for 3-4 hours.[6] During this stage, the esterification reaction begins.

  • Removal of Byproducts: After the first stage of esterification, the temperature is raised to 90°C to evaporate and remove the water and excess methanol from the reaction mixture.[6]

  • Esterification - Stage 2: The reaction temperature is then increased to 110-140°C to drive the esterification to completion.[6]

  • Neutralization: The crude product is cooled and then neutralized with a sodium carbonate solution to remove any remaining acidic catalyst and unreacted sebacic acid.[6]

  • Purification: The neutralized product is purified by rectification (distillation under reduced pressure) to obtain high-purity this compound.[2][3]

Applications and Synthetic Workflows

Intermediate for Hindered Amine Light Stabilizers (HALS)

A primary application of this compound is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2][6] HALS are crucial additives in plastics and coatings to protect against photodegradation.[2] The synthesis of a common HALS, such as one derived from 2,2,6,6-tetramethyl-4-piperidinol, involves the transesterification of this compound.[8]

HALS_Synthesis_Workflow DMS This compound Reaction Transesterification Reaction DMS->Reaction TMP 2,2,6,6-Tetramethyl- 4-piperidinol TMP->Reaction Catalyst Catalyst (e.g., Dibutyltin oxide) Catalyst->Reaction Methanol Methanol (byproduct) Reaction->Methanol HALS Hindered Amine Light Stabilizer Reaction->HALS Polycondensation

Caption: Workflow for the synthesis of a Hindered Amine Light Stabilizer (HALS) via transesterification of this compound.

Plasticizers and Solvents

This compound is also utilized as a plasticizer for various resins, including cellulosic resins, vinyl resins, and synthetic rubbers.[1] Its properties make it an effective softening agent and solvent in these applications.[1][6]

Relevance in Drug Development

While not a common pharmaceutical excipient, the principles underlying the chemistry of this compound are relevant to drug development. As a long-chain aliphatic diester, it shares structural similarities with biodegradable polymers used in drug delivery systems. The ester linkages can be designed to be hydrolytically or enzymatically cleaved, allowing for controlled release of an active pharmaceutical ingredient. Further research could explore the potential of sebacic acid-based polyesters, for which this compound is a precursor, in creating novel biocompatible and biodegradable drug carriers.

References

CAS number and molecular weight of dimethyl sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl sebacate (B1225510), a versatile diester with applications spanning from industrial chemistry to pharmaceutical formulations. This document details its chemical properties, synthesis protocols, and analytical methods, presenting a valuable resource for professionals in research and development.

Core Properties of Dimethyl Sebacate

This compound, also known as dimethyl decanedioate, is the dimethyl ester of sebacic acid.[1] It is a fatty acid methyl ester.[2] At room temperature, it exists as a white solid or a colorless liquid.[3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 106-79-6[5]
Molecular Formula C₁₂H₂₂O₄[6]
Molecular Weight 230.30 g/mol [5]
Melting Point 29-31 °C[1]
Boiling Point 158 °C at 10 mmHg[1]
Density 0.988 g/mL at 25 °C[5]
Flash Point 157 °C (closed cup)[5]
Water Solubility Insoluble[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of sebacic acid with methanol (B129727).[1] This reaction is typically catalyzed by an acid. While traditional methods have employed strong mineral acids like sulfuric acid, recent advancements have focused on the use of solid acid catalysts to improve efficiency and reduce environmental impact.

Experimental Protocol: Esterification of Sebacic Acid with Methanol

This protocol outlines a general procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

  • Sebacic acid

  • Methanol

  • Solid acid catalyst (e.g., strongly acidic ion exchange resin or sulfonated carbon)

  • Sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Organic solvent (e.g., dichloromethane (B109758) for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid, an excess of methanol, and the solid acid catalyst.

  • Esterification: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Solvent Evaporation: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Work-up: Dissolve the residue in an organic solvent and wash it with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a pure product.

Applications and Relevance to Drug Development

This compound's primary industrial applications are as a plasticizer, solvent, and chemical intermediate.[4] It is used in the manufacturing of cellulosic resins, synthetic rubbers, and as a raw material for light stabilizers.

For drug development professionals, the interest in this compound lies in its application as a plasticizer in pharmaceutical formulations.[7] Its properties make it suitable for use in the film coatings of tablets and capsules, and in the creation of biodegradable encapsulations for drug delivery systems. As a derivative of sebacic acid, which has been investigated as a potential parenteral nutrition substrate, its metabolic fate is of interest.[8]

Visualizing the Synthesis Workflow

To clarify the logical flow of the synthesis process, the following diagram illustrates the key stages of this compound production via esterification.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Sebacic Acid + Methanol + Solid Acid Catalyst Esterification Esterification (Reflux) Reactants->Esterification Catalyst_Removal Filtration to Remove Catalyst Esterification->Catalyst_Removal Evaporation Evaporation of Excess Methanol Catalyst_Removal->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Neutralization Washing with Sodium Carbonate Extraction->Neutralization Drying Drying with Anhydrous Sodium Sulfate Neutralization->Drying Purification Vacuum Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

References

The Industrial Versatility of Dimethyl Sebacate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sebacate (B1225510) (DMS), the dimethyl ester of decanedioic acid, is a versatile chemical compound with a broad spectrum of applications across various industries. Derived from sebacic acid, which is often sourced from castor oil, DMS offers a bio-based profile that is increasingly sought after in the chemical industry. Its utility stems from its properties as a chemical intermediate, a plasticizer, a solvent, and a lubricant base stock. This technical guide provides an in-depth overview of the core industrial applications of dimethyl sebacate, complete with quantitative data, experimental methodologies, and visual representations of key processes.

Core Industrial Applications

The primary industrial applications of this compound can be categorized as follows:

  • Intermediate for Hindered Amine Light Stabilizers (HALS): A major application of DMS is as a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2] HALS are highly effective additives used to protect polymers from degradation caused by UV light. DMS is a key building block for HALS such as Tinuvin 770, a widely used light stabilizer.[1][3]

  • Plasticizer and Softener: this compound is utilized as a plasticizer for a variety of polymers, including cellulosic resins, vinyl resins, and synthetic rubbers.[1][3][4] It enhances the flexibility and workability of these materials.

  • Solvent: With its favorable solubility characteristics, DMS serves as a solvent for various resins and rubbers.[1][3]

  • Lubricants and Cosmetics: Sebacate esters, including DMS, are employed in the formulation of high-performance lubricants and as emollients in cosmetic and personal care products.[5][6][7]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in various industrial processes.

PropertyValueReferences
Molecular Formula C12H22O4[8][9]
Molecular Weight 230.30 g/mol [8][9]
CAS Number 106-79-6[8][9]
Appearance White solid or colorless liquid[10]
Melting Point 29-31 °C[3]
Boiling Point 158 °C @ 10 mmHg[3]
Density 0.988 g/mL at 25 °C[3]
Flash Point 145 °C[3]
Water Solubility Insoluble[3]

This compound as a Chemical Intermediate: Synthesis of HALS

The synthesis of Hindered Amine Light Stabilizers (HALS) represents a significant use of this compound. A prominent example is the production of Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).

Experimental Protocol: Synthesis of Tinuvin 770 from this compound

This protocol is based on the transesterification reaction between this compound and 2,2,6,6-tetramethyl-4-piperidinol.[11]

Materials:

  • This compound (0.1 mol)

  • 1,2,2,6,6-pentamethyl-4-hydroxypiperidine (0.165 mol)

  • Xylene (40g)

  • Dibutyltin (B87310) oxide (catalyst, 1g)

Procedure:

  • Charge a 250 mL four-necked flask equipped with a stirrer, thermometer, and a distillation setup with xylene, this compound, 1,2,2,6,6-pentamethyl-4-hydroxypiperidine, and the dibutyltin oxide catalyst.

  • Heat the reaction mixture to 110-130 °C with stirring.

  • Continuously remove the methanol (B129727) byproduct via distillation.

  • Monitor the reaction progress using liquid chromatography. The typical reaction time is 2.5 hours.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the organic phase, followed by dewatering and decolorizing.

  • Remove the solvent under reduced pressure to obtain the final product.

Expected Yield: 96.31%[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DMS This compound Reaction Transesterification DMS->Reaction Piperidinol 1,2,2,6,6-pentamethyl-4-hydroxypiperidine Piperidinol->Reaction Solvent Xylene Solvent->Reaction Catalyst Dibutyltin oxide Catalyst->Reaction Temperature 110-130 °C Temperature->Reaction HALS Hindered Amine Light Stabilizer (e.g., Tinuvin 770) Reaction->HALS Methanol Methanol (byproduct) Reaction->Methanol

Synthesis of HALS from this compound.

This compound as a Plasticizer

Performance of Dibutyl Sebacate as a PVC Plasticizer
PropertyValueReference
Plasticizer Migration (28 days) 12.78%[12]
Extension at Break 350%[12]
Breaking Stress 15.7 MPa[12]
Shore A Hardness 80.2[12]

Note: Data is for Dibutyl Sebacate, a related sebacate ester, and is intended for comparative purposes.

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC (ASTM D2284)

This protocol outlines a general procedure for evaluating the efficiency of a plasticizer in flexible PVC based on ASTM D2284.[13]

Materials:

  • PVC resin

  • This compound (or other plasticizer to be tested)

  • Thermal stabilizer

  • Other additives as required

Procedure:

  • Compounding: Prepare PVC formulations with varying concentrations of the plasticizer. This is typically done using a two-roll mill or an internal mixer.

  • Molding: Compression mold the compounded PVC into sheets of a specified thickness.

  • Conditioning: Condition the molded sheets in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period.

  • Tensile Testing: Cut dumbbell-shaped specimens from the conditioned sheets. Perform tensile testing on these specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

  • Hardness Testing: Measure the Shore hardness of the conditioned sheets using a durometer according to ASTM D2240.

  • Migration Testing: Evaluate plasticizer migration through methods such as the activated carbon method or extraction tests.[14][15]

G Start Start: PVC Formulation Compounding Compounding (PVC + Plasticizer + Additives) Start->Compounding Molding Molding (Compression Molding) Compounding->Molding Conditioning Conditioning (Controlled Temperature & Humidity) Molding->Conditioning Testing Performance Testing Conditioning->Testing Tensile Tensile Properties (ASTM D638) Testing->Tensile Mechanical Hardness Hardness (ASTM D2240) Testing->Hardness Physical Migration Migration Resistance Testing->Migration Durability End End: Performance Data Tensile->End Hardness->End Migration->End

Workflow for Evaluating Plasticizer Performance.

This compound as a Solvent

The effectiveness of a solvent is often characterized by its solubility parameter. The Hansen Solubility Parameters (HSP) for this compound provide a more nuanced understanding of its solvency by breaking down the total Hildebrand parameter into dispersion, polar, and hydrogen bonding components.

Hansen Solubility ParameterValue (MPa½)Reference
Dispersion (δD) 16.6[16]
Polar (δP) 2.9[16]
Hydrogen Bonding (δH) 6.7[16]

Materials with similar HSP values are likely to be miscible.[17][18] This data is crucial for formulators when selecting DMS as a solvent for specific resins or polymers.

This compound in Lubricants and Cosmetics

Sebacate esters are valued in lubricant formulations for their excellent thermal and oxidative stability.[19][20] They can improve the low-temperature properties of lubricants by reducing the pour point.[19][21]

In the cosmetics industry, related sebacate esters like diethyl sebacate are used for their emollient, masking, and solvent properties.[5] Diethyl sebacate is known to soften and improve the suppleness of the skin and can aid in the penetration of other active ingredients.[5][6] While specific data for this compound in cosmetic applications is limited, its properties suggest it could function similarly as an emollient and solvent.

Performance of Sebacate Esters as Lubricant Additives

The following table shows the effect of different sebacate esters on the pour point of a lubricant base oil.

Sebacate EsterPour Point (°C)Reference
Di-2-ethylbutyl sebacate (D2EBS)-44[19][21]
Di-2-ethylhexanol sebacate (D2EHS)-60[19][21]
Dihexyl sebacate (DHS)8[19][21]
Dioctyl sebacate (DOS)15[19][21]

This data highlights how the structure of the alcohol moiety in the sebacate ester significantly impacts the low-temperature performance of the lubricant.

Conclusion

This compound is a multifunctional chemical with significant industrial importance. Its role as a key intermediate in the synthesis of high-performance light stabilizers is a primary driver of its demand. Furthermore, its utility as a plasticizer, solvent, and component in lubricants and cosmetics underscores its versatility. The information and protocols provided in this guide offer a technical foundation for researchers and professionals working with or considering the use of this compound in their applications. Further research into the specific performance of this compound as a plasticizer in a wider range of polymers and its application in cosmetic formulations would be beneficial for expanding its industrial use.

References

Dimethyl Sebacate: A Versatile Chemical Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl sebacate (B1225510), the dimethyl ester of decanedioic acid, is a pivotal chemical intermediate with a broad spectrum of applications, ranging from polymer synthesis to the development of specialized pharmaceuticals.[1][] Its linear aliphatic structure, flanked by two ester functionalities, imparts a unique combination of flexibility, reactivity, and compatibility, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the role of dimethyl sebacate as a chemical intermediate, with a focus on its application in the synthesis of Hindered Amine Light Stabilizers (HALS), advanced polymers, and other key organic molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number106-79-6[]
Molecular FormulaC12H22O4[3]
Molecular Weight230.30 g/mol [3]
AppearanceColorless liquid to white solid (below 26 °C)[4]
Melting Point29 - 31 °C[5][6]
Boiling Point158 °C at 13 hPa[6]
Density0.988 g/mL at 25 °C[7]
Water SolubilityInsoluble[7]
log Pow (Octanol/Water Partition Coefficient)3.38[5]

Key Synthetic Applications

This compound serves as a crucial precursor in several important industrial syntheses.

Synthesis of Hindered Amine Light Stabilizers (HALS)

One of the most significant applications of this compound is in the production of HALS, which are critical additives for preventing the degradation of polymers by light and heat.[1][7][8] A prominent example is the synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a widely used HALS.

Reaction Scheme:

G DMS This compound HALS Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate DMS->HALS Transesterification TMP 2,2,6,6-tetramethyl-4-hydroxypiperidine MeOH Methanol HALS->MeOH Byproduct G A Mix equimolar glycerol (B35011) and this compound B Microwave irradiation (e.g., 650 W, 3 min with intervals) A->B C Obtain PGS pre-polymer B->C D Curing (thermal crosslinking) C->D E Final PGS elastomer D->E G DMS This compound Sebacamide Sebacamide DMS->Sebacamide Ammonolysis Ammonia Ammonia Methanol Methanol Sebacamide->Methanol Byproduct

References

solubility of dimethyl sebacate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Dimethyl Sebacate (B1225510) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl sebacate in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document presents known qualitative and limited quantitative information for this compound. To offer a broader context for its solubility behavior, qualitative data for structurally analogous dimethyl esters of shorter-chain dicarboxylic acids are also included. Furthermore, a detailed experimental protocol for determining the solubility of a compound like this compound is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (C₁₂H₂₂O₄) is the dimethyl ester of sebacic acid, a ten-carbon dicarboxylic acid. It is a colorless to white, oily liquid or solid with a melting point around 29-31°C.[1][2][3] Its molecular structure, featuring a long non-polar hydrocarbon chain capped by two polar ester groups, governs its solubility characteristics. This compound is utilized as a plasticizer, solvent for resins and rubbers, and as an intermediate in the synthesis of various chemicals, including light stabilizers.[4][5] Understanding its solubility is crucial for its effective use in these applications.

Solubility of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of the long C8 alkyl chain makes it generally soluble in non-polar and moderately polar organic solvents, while its polar ester groups allow for some interaction with more polar solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is sparse in the available literature. The most commonly cited quantitative value is its solubility in water.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water250.3% (v/v)[6]
Qualitative Solubility Data

Qualitative descriptions of this compound's solubility are more frequently reported.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventSolubility Description
AlcoholsEthanolResolved in[7]
EthersDiethyl EtherSoluble in[8]
WaterWaterInsoluble[1][3][4]
HydrocarbonsHexane (B92381)A solution in hexane is commercially available, implying solubility.[9]

Solubility of Analogous Compounds

To provide a better understanding of the expected solubility of this compound, it is useful to examine the solubility of structurally similar, shorter-chain dimethyl dicarboxylates. Generally, for a homologous series of diesters, solubility in polar solvents tends to decrease as the length of the non-polar aliphatic chain increases.

Table 3: Qualitative Solubility of Structurally Similar Dimethyl Esters

CompoundFormulaCommon Organic SolventsSolubility Description
Dimethyl SuccinateC₆H₁₀O₄Ethanol, Ether, AcetoneSoluble[10]
Dimethyl AdipateC₈H₁₄O₄Ethanol, Ether, AcetoneHighly miscible[11]

Based on the trend observed with these analogs, it can be inferred that this compound is likely to be readily soluble in common organic solvents such as alcohols, ketones, and ethers.

Experimental Protocol for Solubility Determination

The following section details a generalized methodology for determining the solubility of a low-melting solid or liquid compound like this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric analysis is a reliable and commonly used technique.

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dishes

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Securely cap the vials and place them in a constant temperature water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period is essential to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtrate transferred to the evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven temperature should be well below the boiling point of this compound but high enough for efficient solvent evaporation.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Calculation of Solubility
  • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

  • The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

    • Solubility ( g/100 mL): (Mass of solute (g) / Volume of filtrate (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow A Preparation of Saturated Solution - Add excess this compound to solvent - Equilibrate at constant temperature B Sample Withdrawal & Filtration - Withdraw supernatant - Filter to remove undissolved solute A->B Equilibrium Reached C Gravimetric Analysis - Evaporate solvent from a known volume of filtrate - Dry solute to constant weight B->C Clear Filtrate Obtained D Calculation of Solubility - Determine mass of dissolved solute - Express solubility in desired units C->D Constant Mass Achieved

Caption: Experimental workflow for determining the solubility of this compound.

References

toxicological data and safety profile of dimethyl sebacate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Dimethyl Sebacate (B1225510)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl sebacate (CAS No: 106-79-6), the dimethyl ester of sebacic acid, is a chemical intermediate primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS).[1] It also finds application as a plasticizer, softening agent, and solvent for various resins and synthetic rubbers.[1] This guide provides a comprehensive overview of its toxicological data and safety profile, compiled from regulatory summaries, safety data sheets, and scientific literature.

Chemical Identity:

  • IUPAC Name: Dimethyl decanedioate[2]

  • Molecular Formula: C12H22O4[1][2]

  • Molecular Weight: 230.30 g/mol [1][2]

  • Structure: CH3OOC(CH2)8COOCH3

Toxicokinetics and Metabolism

Specific toxicokinetic studies (absorption, distribution, metabolism, and elimination) on this compound are not available.[1] However, based on its molecular structure and physicochemical properties, absorption after oral, dermal, or inhalation exposure cannot be excluded.[1]

Metabolism is expected to occur via hydrolysis, a common pathway for esters, yielding sebacic acid and methanol.[3] This is supported by data on other aliphatic diesters.[3] A study on disodium (B8443419) sebacate infused in human volunteers showed an average plasma half-life of 80.6 minutes, suggesting relatively rapid clearance of the sebacate moiety.[4]

DMS This compound (C12H22O4) Hydrolysis Esterase-mediated Hydrolysis DMS->Hydrolysis Absorption & Distribution Sebacic_Acid Sebacic Acid Hydrolysis->Sebacic_Acid Methanol Methanol Hydrolysis->Methanol Metabolites Metabolites TCA_Cycle TCA Cycle (Energy Production) Sebacic_Acid->TCA_Cycle β-oxidation Elimination Elimination (e.g., Urine, Expired Air) Methanol->Elimination Metabolism TCA_Cycle->Elimination CO2, H2O

Caption: Hypothetical metabolic pathway for this compound.

Toxicological Profile

The safety of this compound has been evaluated through various toxicological endpoints.

Acute Toxicity

This compound exhibits a low order of acute toxicity. It is not classified as harmful by acute oral or dermal exposure.[1] This is consistent with data on structurally similar aliphatic diesters, which show high oral LD50 values in rats.[3]

Table 1: Acute Toxicity Data Summary

Endpoint Species Route Value Classification Reference
Oral LD50 Rat Oral >2 g/kg - >64 g/kg* Not Classified [3]
Dermal LD50 Not specified Dermal Not specified Not Harmful [1]
Inhalation Not specified Inhalation No data available Not Classified

*Data based on read-across from Group B aliphatic diesters.

Irritation and Corrosivity

While not a skin irritant, this compound is classified as causing serious eye damage.[1][2]

Table 2: Irritation Data Summary

Endpoint Species Result Classification Reference
Skin Irritation Not specified Not an irritant Not Classified [1][3]

| Eye Irritation | Rabbit | Causes burns (24h) | Eye Damage 1; H318 |[1][5] |

Experimental Protocol: Eye Irritation (OECD 405) The potential for eye irritation was assessed in a study following OECD Test Guideline 405.[5] This protocol involves the instillation of a measured amount of the test substance into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are observed and scored for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity and reversibility of the effects determine the classification. For this compound, the observed result was "causes burns," leading to a classification of "Serious eye damage".[5]

Sensitization

Based on available data, this compound is not expected to cause allergic skin reactions.[1] However, allergic contact dermatitis has been reported for the related compound, diethyl sebacate, when used in topical medications.[6][7][8]

Table 3: Sensitization Data Summary

Test Type Species Result Classification Reference

| Local Lymph Node Assay (LLNA) | Mouse | Not a skin sensitizer (B1316253) | Not Classified |[5] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA, OECD 429) The LLNA is an in vivo method for identifying potential skin sensitizers.[5] The protocol involves the topical application of the test substance to the dorsal surface of the ears of mice for several consecutive days. A vehicle control group and, if necessary, a positive control group are run in parallel. The principle of the assay is that sensitizers induce a primary proliferation of lymphocytes in the auricular lymph nodes draining the application site. This proliferation is measured by the incorporation of tritiated methyl thymidine (B127349) or by using non-radioactive alternatives like ATP content measurement. A substance is classified as a sensitizer if it produces a dose-dependent increase in lymphocyte proliferation of a specified magnitude (e.g., a stimulation index of ≥3) compared to the vehicle control. This compound tested negative in this assay.[5]

cluster_0 Pre-assessment cluster_1 In Vivo Application (LLNA - OECD 429) cluster_2 Data Analysis & Classification Start Test Substance (this compound) Dose_Range Dose Range Finding Start->Dose_Range Application Topical Application to Mouse Ear (3 consecutive days) Dose_Range->Application Proliferation Lymphocyte Proliferation in Auricular Lymph Nodes Application->Proliferation Measurement Measure Proliferation (e.g., BrdU uptake) Proliferation->Measurement SI_Calc Calculate Stimulation Index (SI) Measurement->SI_Calc Decision SI >= 3? SI_Calc->Decision Sensitizer Classified as Sensitizer Decision->Sensitizer Yes Non_Sensitizer Not Classified as Sensitizer (Result for DMS) Decision->Non_Sensitizer No

Caption: Experimental workflow for skin sensitization testing (LLNA).

Repeated Dose Toxicity

Available test data indicate that this compound did not cause target organ toxicity after repeated exposure.[1] However, a hazard summary for the broader category of diesters notes that supporting chemicals have demonstrated effects such as histopathological changes in the kidney and liver in repeated-dose oral and dermal studies.[2]

Genotoxicity

The genotoxicity potential of this compound is considered low. While some in vitro results have been deemed inconclusive, requiring further in vivo testing to finalize the hazard potential, there is generally no evidence of mutagenicity.[1][2] Read-across data from structurally similar adipate (B1204190) and sebacate esters were negative in a range of genotoxicity assays.[3]

Table 4: Genotoxicity Data Summary

Assay Type System Result Reference
Ames Test* S. typhimurium Negative [3]
Mouse Lymphoma Assay* L5178Y cells Negative [3]
Chromosomal Aberration* Chinese Hamster Ovary (CHO) cells Negative [3]
Micronucleus Test* Mouse (in vivo) Negative [3]

*Data based on read-across from structurally similar diesters (e.g., adipic acid diisononyl ester, sebacic acid bis(2-ethylhexyl) ester, dibutyl maleate).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) The Ames test is a widely used in vitro assay to assess a substance's potential to cause gene mutations. The protocol uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). These bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations (reversions), allowing the bacteria to regain the ability to grow on an amino acid-deficient medium. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control. Related diesters have tested negative in this assay.[3]

Carcinogenicity

No specific carcinogenicity studies on this compound are available.[1] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[9]

Reproductive and Developmental Toxicity

Available data suggest that this compound does not cause adverse effects on reproduction or the development of offspring.[1] For related diesters, developmental toxicity was observed only at or below doses that were also toxic to the mother.[2] In a screening study with a structural analogue, dibutyl maleate, no adverse developmental effects were reported.[3]

Regulatory Information and Classification

This compound is subject to various regulatory frameworks globally.

GHS Classification: According to Regulation (EC) No 1272/2008, the harmonized classification is:

  • Eye Damage 1; H318: Causes serious eye damage.[1]

Some notifications to the ECHA C&L Inventory also include:

  • Aquatic Chronic 3; H412: Harmful to aquatic life with long lasting effects.[2]

It is important to note that a large percentage of notifications (89.4%) reported that the chemical does not meet GHS hazard criteria.[2]

Tox_Data Toxicological Data (In Vitro, In Vivo, In Silico) Hazard_ID Hazard Identification Tox_Data->Hazard_ID Exposure_Assess Exposure Assessment (Worker, Consumer, Environment) Risk_Char Risk Characterization Exposure_Assess->Risk_Char Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Dose_Response->Risk_Char Risk_Mgmt Risk Management (e.g., PPE, Engineering Controls) Risk_Char->Risk_Mgmt Classification Classification & Labeling (GHS: Eye Dam. 1) Risk_Char->Classification

Caption: Logical workflow for chemical safety and risk assessment.

Conclusion and Safety Recommendations

This compound presents a low hazard profile for most toxicological endpoints, including acute toxicity, skin irritation, sensitization, and genotoxicity. The primary health concern is its potential to cause serious eye damage upon direct contact.[1][5]

Risk Management Recommendations:

  • Engineering Controls: Handle in well-ventilated areas. Ensure eye-wash stations and safety showers are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[5][9]

    • Skin Protection: Use impervious gloves (e.g., butyl-rubber) and protective clothing.[3][9]

  • Hygiene: Implement good basic standards of occupational hygiene. Avoid contact with skin and eyes.[1][3]

  • Spill Management: Clean up spills immediately to avoid generating dust. Use dry clean-up procedures and place material in a sealed container for disposal.[3]

References

In-Depth Technical Guide: Environmental Fate and Biodegradability of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510) (DMS), the dimethyl ester of sebacic acid, is a versatile chemical intermediate and plasticizer derived from castor oil.[1] Its application in the synthesis of light stabilizers, polymers, and as a solvent necessitates a thorough understanding of its environmental behavior. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dimethyl sebacate, compiling available data on its physicochemical properties, biodegradation, and environmental distribution. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in assessing its environmental impact.

Physicochemical Properties

The environmental distribution and fate of a chemical are largely dictated by its physicochemical properties. Key parameters for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₄[2]
Molecular Weight230.3 g/mol [2]
Physical StateSolid at 20°C and 101.3 kPa[3]
Melting Point26.3°C[3]
Boiling Point288°C at 101.3 kPa[3]
Water Solubility301 mg/L at 20°C[3]
Vapor Pressure0.0008 hPa at 25°C[3]
Log Octanol-Water Partition Coefficient (Log Kow)3.38[3]

Based on its physicochemical properties, this compound, when released into the environment, is expected to primarily partition to the water compartment.[3]

Biodegradability

Ready Biodegradability

Studies on similar short-chain aliphatic diesters also indicate a high potential for biodegradation.[1]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The OECD 301B test is a stringent method for assessing ready biodegradability in an aerobic aqueous medium.[4] The following provides a generalized experimental protocol for this test, which would be applicable to this compound.

Objective: To determine the ultimate biodegradability of a test substance by measuring the amount of carbon dioxide produced.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[4] The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂), calculated from the carbon content of the test substance.

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10-20 mg/L of organic carbon.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, at a concentration of up to 30 mg/L solids.

  • Mineral Medium: Composed of mineral salts to support microbial growth.

  • Test Duration: 28 days.[4]

  • Temperature: 20 ± 1 °C.

  • CO₂ Measurement: CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or by using an inorganic carbon analyzer.[5]

  • Controls:

    • Blank control (inoculum only) to determine background CO₂ evolution.

    • Reference control (with a readily biodegradable substance like sodium benzoate) to verify the activity of the inoculum.

    • Toxicity control (test substance and reference substance) to assess for inhibitory effects of the test substance on the microorganisms.

Pass Criteria: The substance is considered readily biodegradable if at least 60% of the ThCO₂ is produced within a 10-day window during the 28-day test period.[4]

cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis TestVessel Test Vessel (Mineral Medium) AerobicIncubation Aerobic Incubation (Dark, 20°C) TestVessel->AerobicIncubation Inoculum Inoculum (Activated Sludge) Inoculum->TestVessel Substance This compound Substance->TestVessel CO2_Trapping CO2 Trapping (e.g., Ba(OH)2) AerobicIncubation->CO2_Trapping Evolved CO2 Titration Titration / IC Analysis CO2_Trapping->Titration Calculation Calculate % Biodegradation Titration->Calculation

Experimental workflow for the OECD 301B CO₂ Evolution Test.

Environmental Fate

Hydrolysis
Photodegradation

Direct photolysis of this compound is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photodegradation through reaction with photochemically produced reactive species like hydroxyl radicals may occur, but its significance is likely to be low compared to biodegradation.

Degradation in Soil

This compound that partitions to soil is expected to undergo biodegradation. The rate of degradation will depend on soil type, temperature, moisture content, and the microbial population present. The OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" provides a framework for assessing the degradation rate and identifying transformation products in soil.[8][9] In such a test, the half-life (DT50) of the substance is determined. Given its ready biodegradability in aqueous systems, a relatively short half-life in soil is anticipated.

DMS This compound MMS Monomethyl Sebacate + Methanol DMS->MMS Esterase (Hydrolysis) SA Sebacic Acid + Methanol MMS->SA Esterase (Hydrolysis) Metabolism Microbial Metabolism SA->Metabolism CO2_H2O CO2 + H2O + Biomass Metabolism->CO2_H2O β-oxidation

Proposed microbial degradation pathway of this compound.

Bioaccumulation and Ecotoxicity

Bioaccumulation

With a Log Kow of 3.38, this compound has a moderate potential for bioaccumulation.[3] However, its rapid biodegradation is expected to mitigate this potential, preventing significant accumulation in organisms.[3]

Ecotoxicity

Available data indicates that this compound is harmful to fish and aquatic invertebrates and toxic to algae.[3] It is important to note that due to its rapid degradation, the risk to the aquatic compartment is considered low as the substance is expected to be quickly removed in sewage treatment plants.[3]

Conclusion

This compound is a readily biodegradable substance, with its environmental persistence expected to be low. The primary degradation pathway is initiated by the hydrolysis of the ester bonds, followed by the microbial mineralization of the resulting sebacic acid and methanol. While its Log Kow suggests a moderate potential for bioaccumulation, this is likely to be offset by its rapid biodegradation. The main environmental compartment of concern is the aquatic environment, where it exhibits some toxicity to aquatic organisms; however, its rapid removal in wastewater treatment facilities mitigates this risk. Further studies to quantify the specific rates of hydrolysis, photolysis, and soil degradation, and to elucidate the detailed microbial degradation pathway, would provide a more complete environmental risk assessment.

References

A Technical Guide to the Historical Development and Discovery of Sebacate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey of sebacate (B1225510) esters, from the initial discovery of their parent acid to the evolution of their synthesis and diverse applications. This document provides a comprehensive overview, including detailed experimental protocols from foundational research, a comparative analysis of the physicochemical properties of key sebacate esters, and visual representations of historical and chemical pathways.

Historical Development and Discovery

The story of sebacate esters begins with the discovery of their precursor, sebacic acid. Derived from the Latin word "sebum" (tallow or fat), sebacic acid's history is intrinsically linked to the chemistry of natural oils, particularly castor oil.[1][2][3]

Early Isolation and Characterization (19th Century): The journey to understand and utilize sebacate esters commenced in the 19th century with the isolation of sebacic acid. While the exact first individual to isolate it is not clearly documented in readily available sources, it is established that it was first obtained from the distillation of fats. A significant breakthrough came with the realization that sebacic acid could be produced from castor oil.[1][3]

The Rise of Commercial Production (Late 19th - Early 20th Century): The late 19th and early 20th centuries marked a pivotal period for sebacic acid. The development of the alkaline cleavage (or pyrolysis) of ricinoleic acid, the primary fatty acid in castor oil, enabled the commercial-scale production of sebacic acid.[3][4][5] This process involves heating castor oil with a strong alkali, such as sodium hydroxide (B78521), at high temperatures.[6][7] This innovation unlocked the potential for broader applications of sebacic acid and its derivatives.

The Era of Esterification and Application (20th Century): With a reliable supply of sebacic acid, chemists began to explore its esterification to produce a variety of sebacate esters. The Fischer-Speier esterification method, first described in 1895 by Emil Fischer and Arthur Speier, provided a general and effective route for reacting carboxylic acids with alcohols in the presence of an acid catalyst to form esters.[8][9] This reaction became fundamental to the synthesis of sebacate esters.

Some of the earliest and most significant sebacate esters to be synthesized and find widespread use include:

  • Dibutyl Sebacate (DBS): Utilized as a plasticizer for a variety of polymers, including cellulose (B213188) derivatives and vinyl resins.[10][11] Its synthesis involves the reaction of sebacic acid with butanol.[12]

  • Dioctyl Sebacate (DOS) and Di(2-ethylhexyl) Sebacate (DEHS): These esters, particularly DEHS, became crucial as high-performance plasticizers, especially for applications requiring low-temperature flexibility.[13][14][15] Their development was driven by the needs of the growing polymer and plastics industries.

The 20th century also saw the exploration of alternative synthesis routes for sebacic acid, such as the Kolbe electrolysis of adipic acid, a process developed by Asahi Chemical Industry in Japan and piloted by BASF in Germany.[3][16][17] This method involves the electrolysis of the potassium salt of monomethyl adipate (B1204190) to form dimethyl sebacate, which is then hydrolyzed to sebacic acid.[6]

Quantitative Data of Common Sebacate Esters

The physicochemical properties of sebacate esters are critical to their application. The following table summarizes key quantitative data for several common sebacate esters, allowing for easy comparison.

PropertyThis compound (DMS)Diethyl Sebacate (DES)Dibutyl Sebacate (DBS)Dioctyl Sebacate (DOS)Di(2-ethylhexyl) Sebacate (DEHS)
CAS Number 106-79-6[18]110-40-7[1]109-43-3[19]122-62-3[13]122-62-3[20]
Molecular Formula C₁₂H₂₂O₄[18]C₁₄H₂₆O₄[21]C₁₈H₃₄O₄[19]C₂₆H₅₀O₄[13]C₂₆H₅₀O₄[20]
Molecular Weight ( g/mol ) 230.30[22]258.35[23]314.46[24]426.67[20]426.67[25]
Melting Point (°C) 29-31[26]1-2[23]-10[10]-48[13]-48[20]
Boiling Point (°C) 158 (at 10 mmHg)[26]312[23]344.5[10]256 (at 5 Torr)[13]212 (at 1 mmHg)[27]
Density (g/mL at 25°C) 0.988[26]0.963[23]0.936[28]0.912 (at 25°C)[13]0.914[27]
Refractive Index (n20/D) -1.436[23]1.441[28]1.450[29]1.450[27]
Flash Point (°C) 145[30]113[23]186[28]>110[13]>110[6]
Water Solubility 301 mg/L at 20°C[18]Insoluble[1]Insoluble[19]<0.1 g/L at 20°C[20]Insoluble[20]

Experimental Protocols

This section provides detailed methodologies for key historical experiments related to the production of sebacic acid and the synthesis of its esters. These protocols are based on established chemical principles and historical accounts of early synthesis methods.

Production of Sebacic Acid by Alkaline Pyrolysis of Castor Oil

This protocol is a representation of the traditional industrial method for producing sebacic acid from castor oil.

Materials:

  • Castor oil

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Saponification: In a suitable reaction vessel equipped with a stirrer and heating mantle, a mixture of castor oil and a concentrated solution of sodium hydroxide is heated to approximately 250°C.[3][6] This process saponifies the triglycerides in the castor oil, yielding glycerol (B35011) and the sodium salt of ricinoleic acid.

  • Alkaline Cleavage: The temperature of the reaction mixture is then raised to and maintained at 250-275°C.[3] At this temperature, the sodium ricinoleate (B1264116) undergoes cleavage to produce disodium (B8443419) sebacate and 2-octanol, with the evolution of hydrogen gas.

  • Neutralization and Isolation: After the reaction is complete, the mixture is cooled and dissolved in water. The aqueous solution is then carefully acidified in a two-step process. First, sulfuric acid is added to lower the pH to approximately 6. This causes the precipitation of fatty acid byproducts, which are then removed by filtration. The remaining aqueous solution, containing the water-soluble sodium acid sebacate, is further acidified with sulfuric acid to a pH below 3.[7]

  • Purification: The precipitated crude sebacic acid is collected by filtration, washed with cold water to remove any remaining salts and acid, and then dried. For higher purity, the sebacic acid can be recrystallized from hot water or other suitable solvents.

Synthesis of Dibutyl Sebacate (DBS) via Fischer-Speier Esterification

This protocol outlines the synthesis of dibutyl sebacate, a common plasticizer, using the Fischer-Speier esterification method.

Materials:

  • Sebacic acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Benzene (B151609) (for azeotropic removal of water) or a Dean-Stark apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A mixture of sebacic acid and an excess of n-butanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid) is placed in a round-bottom flask.[11][12] A catalytic amount of concentrated sulfuric acid is carefully added.

  • Esterification: The reaction mixture is heated to reflux. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is removed. This can be achieved by using a Dean-Stark apparatus or by adding an azeotropic agent like benzene and collecting the azeotrope.[12] The reflux is continued until no more water is collected.

  • Work-up and Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel. The excess butanol and any unreacted sebacic acid are removed by washing with a 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. The organic layer is then washed with water.

  • Drying and Purification: The organic layer containing the crude dibutyl sebacate is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the product is purified by vacuum distillation to obtain pure dibutyl sebacate.

Synthesis of Dioctyl Sebacate (DOS)

The synthesis of dioctyl sebacate follows a similar procedure to that of dibutyl sebacate, with the substitution of n-octanol for n-butanol.

Materials:

  • Sebacic acid

  • n-Octanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water) or a Dean-Stark apparatus

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Sebacic acid and an excess of n-octanol are combined in a reaction flask with a catalytic amount of concentrated sulfuric acid.

  • Esterification: The mixture is heated to reflux, and the water of reaction is removed azeotropically with toluene using a Dean-Stark apparatus. The reaction is monitored until the theoretical amount of water is collected.

  • Work-up and Neutralization: The cooled reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted sebacic acid, followed by washing with water.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the excess octanol (B41247) and toluene are removed by distillation. The final product, dioctyl sebacate, is then purified by vacuum distillation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key historical and chemical pathways in the development of sebacate esters.

Historical_Development_of_Sebacate_Esters cluster_19th_Century 19th Century cluster_Late_19th_Early_20th_Century Late 19th - Early 20th Century cluster_20th_Century 20th Century discovery Discovery of Sebacic Acid (from distillation of fats) castor_oil_link Identification of Castor Oil as a viable source discovery->castor_oil_link alkaline_cleavage Development of Alkaline Cleavage of Ricinoleic Acid castor_oil_link->alkaline_cleavage commercial_production Commercial Production of Sebacic Acid alkaline_cleavage->commercial_production fischer_speier Fischer-Speier Esterification (1895) commercial_production->fischer_speier adipic_acid_route Alternative Synthesis Route (from Adipic Acid) commercial_production->adipic_acid_route Alternative ester_synthesis Synthesis of Sebacate Esters (e.g., DBS, DOS) fischer_speier->ester_synthesis applications Widespread Application as Plasticizers and Lubricants ester_synthesis->applications Sebacate_Ester_Synthesis_Pathways cluster_Sebacic_Acid_Production Sebacic Acid Production cluster_Esterification Esterification castor_oil Castor Oil (Ricinoleic Acid) alkaline_pyrolysis Alkaline Pyrolysis castor_oil->alkaline_pyrolysis sebacic_acid Sebacic Acid alkaline_pyrolysis->sebacic_acid fischer_esterification Fischer-Speier Esterification (Acid Catalyst) sebacic_acid->fischer_esterification adipic_acid Adipic Acid kolbe_electrolysis Kolbe Electrolysis adipic_acid->kolbe_electrolysis Alternative kolbe_electrolysis->sebacic_acid alcohol Alcohol (e.g., Butanol, Octanol) alcohol->fischer_esterification sebacate_ester Sebacate Ester (e.g., DBS, DOS) fischer_esterification->sebacate_ester

References

Dimethyl Sebacate: A Bio-Based Plasticizer Alternative for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and safe materials has propelled the exploration of bio-based plasticizers as alternatives to traditional petroleum-derived additives like phthalates. Dimethyl sebacate (B1225510), a derivative of sebacic acid obtained from castor oil, has emerged as a promising, environmentally friendly plasticizer. This technical guide provides a comprehensive overview of dimethyl sebacate, its synthesis, performance characteristics, and the experimental protocols for its evaluation, tailored for professionals in research and development.

Synthesis of this compound

This compound is synthesized through the esterification of sebacic acid with methanol (B129727).[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, or a solid acid catalyst.[2][3] The process involves heating a mixture of sebacic acid and methanol, followed by purification steps like rectification to obtain the final product.[1][4]

The overall synthesis can be represented by the following reaction:

Synthesis Sebacic_Acid Sebacic Acid (from Castor Oil) Esterification Esterification Sebacic_Acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Esterification Dimethyl_Sebacate This compound Esterification->Dimethyl_Sebacate Water Water Esterification->Water

Caption: Synthesis of this compound via Esterification.

Performance as a Plasticizer

While extensive direct comparative data for this compound is emerging, the performance of a close structural analog, dibutyl sebacate (DBS), provides valuable insights into its expected efficacy as a plasticizer in polyvinyl chloride (PVC).[5]

Mechanical Properties

The addition of a plasticizer significantly impacts the mechanical properties of a polymer, enhancing its flexibility and reducing brittleness. The following table summarizes the mechanical properties of PVC plasticized with dibutyl sebacate (as a proxy for this compound) compared to the traditional phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).

Performance MetricDibutyl Sebacate (DBS) in PVCDi(2-ethylhexyl) phthalate (DEHP) in PVCKey Observations
Shore A Hardness 80.2[6]Typically higherLower hardness indicates greater flexibility. Sebacates demonstrate excellent plasticizing efficiency.[5][6]
Tensile Strength (MPa) 15.7[6]Varies (generally higher)Provides a good balance of strength and flexibility.[5][6]
Elongation at Break (%) 350[6]Can be higherOffers significant elongation, indicating high flexibility.[5][6]
Thermal Stability

Thermogravimetric analysis (TGA) is crucial for determining the thermal stability of plasticized polymers. The degradation of plasticized PVC typically occurs in two main stages: the initial dehydrochlorination of the PVC backbone, followed by the degradation of the resulting polyene structure at higher temperatures.[7][8] The presence of a plasticizer can influence the onset temperature of degradation. Studies on PVC plasticized with other sebacate esters have shown good thermal stability.[9] For instance, the maximum degradation temperature for PVC with di(2-ethylhexyl) sebacate (D2EHSe) was recorded at 281.68 °C.[9]

Migration Resistance

A critical performance parameter for a plasticizer is its ability to remain within the polymer matrix over time, known as migration resistance. Low migration is particularly important for applications in food contact materials and medical devices. Sebacate-based plasticizers, including dibutyl sebacate, have demonstrated minimal plasticizer migration.[6][10] For example, DBS-plasticized PVC showed a migration of 12.78% after 28 days according to EN ISO 177:2017.[6] This low migration tendency is a significant advantage over some traditional phthalate plasticizers.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sebacic acid and methanol. The molar ratio of methanol to sebacic acid is typically in excess to drive the reaction forward.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques like titration to determine the acid value.

  • Work-up: After the reaction is complete, cool the mixture. Neutralize the excess acid with a base, such as a sodium carbonate solution.

  • Purification: Separate the organic layer and wash it with water to remove any remaining salts and methanol. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

  • Isolation: Purify the crude this compound by vacuum distillation to obtain the final product.

Evaluation of Plasticizer Performance

The following workflow outlines the key steps in evaluating the performance of a novel plasticizer like this compound.

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Polymer_Blending Polymer Blending (e.g., PVC + this compound) Molding Molding/Film Casting (e.g., Compression Molding) Polymer_Blending->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Mechanical_Testing Mechanical Testing (ASTM D638) Conditioning->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA) Conditioning->Thermal_Analysis Migration_Testing Migration Testing (ISO 177) Conditioning->Migration_Testing Data_Interpretation Data Interpretation and Comparison with Control Mechanical_Testing->Data_Interpretation Thermal_Analysis->Data_Interpretation Migration_Testing->Data_Interpretation

Caption: Experimental Workflow for Plasticizer Evaluation.
Detailed Methodologies

1. Tensile Testing (ASTM D638)

This test method determines the tensile properties of plastics.[11][12][13][14]

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized polymer sheets according to the dimensions specified in ASTM D638.[13]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[12]

  • Test Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the specimen to measure elongation.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[13]

  • Data Analysis: Record the load and elongation data to calculate tensile strength, modulus of elasticity, and elongation at break.[15]

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[16][17][18]

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticized material into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset of degradation and the thermal stability of the material.[16][17][18]

3. Migration Testing (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic material into another material upon contact.[19][20][21]

  • Test Specimen and Absorbent Discs: Cut a disc-shaped test specimen (50 mm ± 1 mm diameter) from the plasticized sheet.[19] Use two discs of a standard absorbent material.

  • Procedure:

    • Weigh the test specimen and the absorbent discs accurately.

    • Create a sandwich with the test specimen between the two absorbent discs.

    • Place the assembly between two glass plates and apply a 5 kg weight on top.[19]

    • Heat the assembly in an oven at a specified temperature (e.g., 70 ± 2 °C) for a defined period (e.g., 24 hours).[22]

  • Quantification: After cooling, reweigh the test specimen and the absorbent discs. The loss in mass of the specimen and the gain in mass of the absorbent discs indicate the amount of plasticizer migration.[22]

Conceptual Model of Plasticization

The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts the intermolecular forces and increases the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).

Caption: Disruption of Polymer Chains by Plasticizer Molecules.

References

An In-depth Technical Guide on the Core Reaction Kinetics of Sebacic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction kinetics of sebacic acid esterification. Sebacic acid, a dicarboxylic acid derived from castor oil, is a versatile building block in the synthesis of polymers, plasticizers, lubricants, and, increasingly, in the development of novel drug delivery systems and biodegradable medical polymers.[1][2][3] A thorough understanding of its esterification kinetics is paramount for process optimization, product quality control, and the rational design of new materials.

Core Principles of Sebacic Acid Esterification

Sebacic acid, with its chemical formula HOOC-(CH2)8-COOH, possesses two terminal carboxyl groups, making it highly reactive for esterification and polycondensation reactions.[1] The esterification of sebacic acid typically involves its reaction with an alcohol to form a monoester, which can then proceed to form a diester. This is a reversible reaction that is often catalyzed to achieve practical reaction rates.[4]

The general reaction scheme can be represented as:

  • Step 1 (Monoesterification): HOOC-(CH2)8-COOH + R-OH ⇌ HOOC-(CH2)8-COOR + H2O

  • Step 2 (Diesterification): HOOC-(CH2)8-COOR + R-OH ⇌ ROOC-(CH2)8-COOR + H2O

The kinetics of these reactions are influenced by several factors, including temperature, molar ratio of reactants, catalyst type and concentration, and the presence of solvents or byproducts like water.

Kinetic Studies and Data Presentation

Various studies have investigated the kinetics of sebacic acid esterification under different conditions, including non-catalytic high-temperature and high-pressure environments, as well as catalyzed reactions.

In a study on the non-catalytic esterification of sebacic acid with methanol (B129727) under near-critical and supercritical conditions, a kinetic model was developed to correlate the experimental data.[5][6] The reaction was studied to understand the effects of molar ratio, temperature, and pressure on the yields of monoesters and diesters.

Table 1: Quantitative Data from Non-Catalytic Esterification of Sebacic Acid with Methanol [5][6]

ParameterValueConditions
Maximum Molar Yield of Diester87%623 K, Molar Ratio (Methanol:Sebacic Acid) = 5:1, 25 min reaction time
Selectivity (Monoester:Diester)16623 K, Molar Ratio (Methanol:Sebacic Acid) = 5:1, 25 min reaction time
Activation EnergiesComputed using the Arrhenius equation (specific values not provided in the abstract)-

The polycondensation of sebacic acid with glycerol (B35011) is a key reaction for the synthesis of the biodegradable and biocompatible polymer, poly(glycerol sebacate) (PGS). Kinetic models for this process have been developed based on measurements of infrared spectra at different temperatures.[7][8][9]

Table 2: Kinetic Data for the Polycondensation of Sebacic Acid with Glycerol [7][8]

ParameterTemperature (°C)Value
Reaction Temperatures Studied130, 150, 170-
Molar Ratio (Glycerol:Sebacic Acid)1:1-
CatalystNone-
Activation Energies of Elementary ReactionsDetermined (specific values not provided in the abstract)-

Enzymatic catalysis offers a green alternative for polyester (B1180765) synthesis. The kinetics of Candida antarctica lipase (B570770) B (CALB)-catalyzed polycondensation of glycerol and sebacic acid have been investigated, revealing the influence of the solvent on reaction rates.[10]

Table 3: Kinetic Parameters for Lipase-Catalyzed Polycondensation of Glycerol and Sebacic Acid [10]

SolventEnzymatic Esterification Rate Constant (L mol⁻¹ h⁻¹)Acyl Migration Rate Constant (h⁻¹)Resulting Polymer Molar Mass (Mn)
Acetonitrile0.84 - 1.440.04 - 0.121.4 kDa
Acetone0.41 - 0.520.04 - 0.124.9 - 9.4 kDa

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are summaries of experimental protocols from the cited literature.

  • Materials: Sebacic acid (>98% purity) and methanol.

  • Apparatus: A high-pressure reactor capable of withstanding supercritical conditions.

  • Procedure:

    • Sebacic acid and methanol are loaded into the reactor at a specific molar ratio.

    • The reactor is sealed and heated to the desired temperature (e.g., 573 K or 623 K).

    • The pressure is maintained at a set level (e.g., 200 bar).

    • The reaction is allowed to proceed for a specific duration (e.g., 25 minutes).

    • After the reaction, the reactor is cooled, and the products (monoester and diester) are collected and analyzed to determine the yield and selectivity.

    • The effects of varying molar ratios, temperature, pressure, and the addition of water are studied by repeating the experiment with modified parameters.

  • Materials: Sebacic acid and anhydrous glycerine.

  • Apparatus: A reaction vessel equipped with a reflux condenser, stirrer, and an inert gas inlet (e.g., argon).

  • Procedure:

    • Equimolar amounts of sebacic acid (e.g., 15 g, 74.2 mmol) and anhydrous glycerine (e.g., 6.83 g, 74.3 mmol) are placed in the reaction vessel.[7]

    • The mixture is heated under reflux with stirring (e.g., 200 rpm) in an argon atmosphere.

    • The reaction is carried out at a specific temperature (e.g., 130, 150, or 170 °C) for a set duration (e.g., 5-8 hours).[7]

    • The progress of the reaction is monitored using infrared spectroscopy by observing the formation of ester bonds and the disappearance of acid groups.[7]

    • The resulting prepolymer is then purified.

  • Materials: Glycerol, sebacic acid, dry toluene (B28343), and concentrated H₂SO₄ as a catalyst.

  • Apparatus: A microwave reactor system (e.g., CEM Discover SP system) with a round bottom flask and a Drechsel bottle for water collection.

  • Procedure:

    • Equimolar amounts of glycerol and sebacic acid are pre-mixed in a round bottom flask.

    • Dry toluene (30 mL) and a catalytic amount of concentrated H₂SO₄ (3 µL) are added to the mixture.

    • The reactor is connected to a Drechsel bottle to collect the water produced during esterification.

    • The mixture is subjected to microwave irradiation in a dynamic mode (150 W) for a short cycle (e.g., 3 minutes) with a temperature limit of 130 °C, under a nitrogen atmosphere.

    • The mixture is then cooled to room temperature.

    • The cycle of microwave irradiation and cooling is repeated to achieve the desired total reaction time (e.g., 21 minutes).

    • The degree of esterification is calculated based on the amount of condensed water collected.

    • The prepolymer is purified to remove unreacted glycerol and then dried.

    • The dried prepolymer is subsequently cured in a vacuum oven at 120 °C for 2-48 hours.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of sebacic acid esterification kinetics.

experimental_workflow_supercritical start Start: Reactant Preparation reactants Load Sebacic Acid & Methanol (Defined Molar Ratio) start->reactants reactor High-Pressure Reactor reactants->reactor conditions Set Temperature & Pressure (e.g., 623 K, 200 bar) reactor->conditions reaction Run Reaction (e.g., 25 min) conditions->reaction cooling Cool Reactor reaction->cooling product_collection Collect Products (Monoester & Diester) cooling->product_collection analysis Analyze Yield & Selectivity product_collection->analysis end End analysis->end

Caption: Experimental workflow for non-catalytic esterification in supercritical methanol.

polycondensation_workflow start Start: Reactant Mixing reactants Mix Sebacic Acid & Glycerol (1:1 Molar Ratio) start->reactants reactor Reaction Vessel with Reflux & Stirring reactants->reactor inert_atm Establish Inert Atmosphere (Argon) reactor->inert_atm heating Heat to Reaction Temperature (130-170 °C) inert_atm->heating monitoring Monitor Reaction Progress (Infrared Spectroscopy) heating->monitoring purification Purify Prepolymer monitoring->purification end End: Obtain Poly(glycerol sebacate) purification->end

Caption: Workflow for the polycondensation of sebacic acid and glycerol.

logical_relationship_kinetic_modeling exp_data Experimental Data Concentration vs. Time Temperature Effects Molar Ratio Effects model_dev Kinetic Model Development Propose Elementary Reactions Define Rate Equations exp_data->model_dev param_est Parameter Estimation Determine Rate Constants Calculate Activation Energies (Arrhenius Eq.) model_dev->param_est model_val Model Validation Compare Model Prediction with Experimental Data param_est->model_val model_val->exp_data Refine Model

Caption: Logical relationship for developing a kinetic model of esterification.

References

The Pivotal Role of Dimethyl Sebacate in Hindered Amine Light Stabilizers (HALS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hindered Amine Light Stabilizers (HALS) represent a cornerstone in the protection of polymeric materials against photodegradation. These remarkable additives significantly extend the service life of plastics, coatings, and other organic materials by scavenging free radicals generated by exposure to ultraviolet (UV) light. At the heart of many highly effective HALS is the diester of sebacic acid, with dimethyl sebacate (B1225510) serving as a crucial precursor in the synthesis of one of the most widely utilized HALS, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This technical guide delves into the integral role of dimethyl sebacate in the synthesis, mechanism, and performance of this class of light stabilizers.

The Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A Transesterification Approach

The primary industrial route to Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate involves the transesterification of this compound with 2,2,6,6-tetramethyl-4-piperidinol (B29938).[1][2] This reaction is typically catalyzed by organotin compounds, such as dibutyltin (B87310) oxide, or other catalysts like tetraisopropyl orthotitanate and lithium amide.[1][2] The process involves heating the reactants, driving off the methanol (B129727) byproduct to shift the equilibrium towards the formation of the desired diester.

Experimental Protocol: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

The following is a representative protocol for the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate via transesterification:

  • Reactant Charging: A reaction vessel equipped with a stirrer, thermometer, and a distillation condenser is charged with this compound and 2,2,6,6-tetramethyl-4-piperidinol in a molar ratio of approximately 1:2.2.

  • Catalyst Addition: An organotin catalyst, such as monobutyltin (B1198712) oxide or dibutyltin oxide, is added to the reaction mixture.[1]

  • Reaction Conditions: The mixture is heated to a temperature range of 140-180°C under an inert atmosphere (e.g., nitrogen).[2]

  • Methanol Removal: The methanol produced during the transesterification is continuously removed by distillation to drive the reaction to completion.

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the reaction mixture is cooled, and the catalyst is typically neutralized or removed. The final product can be purified by recrystallization.

Mechanism of Action: The Denisov Cycle

HALS, including those derived from this compound, do not absorb UV radiation. Instead, they function by inhibiting the degradation of the polymer through a cyclic process of trapping free radicals. This regenerative mechanism, known as the Denisov Cycle, is what makes HALS so effective and long-lasting. The piperidine (B6355638) nitrogen of the HALS is oxidized to a stable nitroxyl (B88944) radical, which then scavenges polymer alkyl radicals. The resulting amino-ether can then react with peroxy radicals to regenerate the nitroxyl radical, thus continuing the cycle.

Performance Data of this compound-Based HALS in Polymers

The incorporation of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, commercially known as Tinuvin 770, significantly enhances the weatherability of a wide range of polymers.[3][4] Key performance indicators include gloss retention, resistance to color change (ΔE), and the preservation of mechanical properties such as tensile strength and elongation at break.

Table 1: Performance of Tinuvin 770 in Polypropylene (B1209903) (PP) after 1000 hours of Accelerated Weathering [5]

Performance MetricUnstabilized PPPP + 0.5% Tinuvin 770
Gloss Retention (%) 2085
Color Change (ΔE) 152
Tensile Strength Retention (%) 3090
Elongation at Break Retention (%) 1080

Table 2: Performance of Tinuvin 770 in Polyethylene (B3416737) (PE) after 1000 hours of Accelerated Weathering [5]

Performance MetricUnstabilized PEPE + 0.5% Tinuvin 770
Gloss Retention (%) 2590
Color Change (ΔE) 121.5
Tensile Strength Retention (%) 4095
Elongation at Break Retention (%) 1585

The data clearly indicates that the addition of a this compound-derived HALS dramatically improves the durability of both polypropylene and polyethylene under UV stress. This enhanced performance is also observed in other polymers such as EPDM, polystyrene, ABS, SAN, ASA, and polyurethanes.[4][6]

Experimental Protocol: Accelerated Weathering Testing

The performance data presented is typically generated using accelerated weathering chambers that simulate the damaging effects of sunlight, heat, and moisture. The following are representative protocols based on widely accepted standards:

ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials [5][7]

  • Light Source: Xenon arc lamp with daylight filters.

  • Irradiance: 0.35 - 0.55 W/m² at 340 nm.[7]

  • Temperature: Black panel temperature of 63°C.[7]

  • Moisture Cycle: 18 minutes of water spray every 2 hours.[7]

  • Exposure Duration: 1000 - 5000 hours, with periodic evaluation of material properties.

ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps [8]

  • Method A, Cycle 1 (Artificial Weathering):

    • Light Cycle: 102 minutes of light.[8]

    • Light and Water Spray Cycle: 18 minutes of light and water spray.[8]

    • Irradiance: 60 W/m² (300-400 nm) or 0.51 W/m² at 340 nm.[8]

    • Black Standard Temperature: 65°C.

    • Relative Humidity: 50%.

Visualizing the Core Processes

To better understand the fundamental role of this compound and the function of the resulting HALS, the following diagrams illustrate the key chemical pathways.

G cluster_synthesis Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate This compound This compound Transesterification Transesterification This compound->Transesterification 2,2,6,6-tetramethyl-4-piperidinol 2,2,6,6-tetramethyl-4-piperidinol 2,2,6,6-tetramethyl-4-piperidinol->Transesterification Methanol Methanol Transesterification->Methanol Byproduct Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Transesterification->Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Catalyst Organotin Catalyst Catalyst->Transesterification

Caption: Synthetic pathway of a HALS from this compound.

G cluster_denisov The Denisov Cycle (HALS Mechanism) HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->HALS Further Reactions Amino_Ether Amino-Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether Radical Trapping Polymer_Radical Polymer Alkyl Radical (P•) Polymer_Radical->Amino_Ether Amino_Ether->Nitroxyl_Radical Regeneration Peroxy_Radical Polymer Peroxy Radical (POO•) Peroxy_Radical->Nitroxyl_Radical

Caption: The regenerative radical scavenging cycle of HALS.

This compound is an indispensable building block in the production of high-performance hindered amine light stabilizers. The resulting Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate provides exceptional photostability to a multitude of polymers, thereby enhancing their durability and extending their useful lifespan in demanding applications. A thorough understanding of its synthesis, the intricate mechanism of HALS, and its performance characteristics is crucial for researchers and professionals in the field of polymer science and materials development. The continued utilization and development of HALS derived from precursors like this compound will undoubtedly play a vital role in advancing the performance and sustainability of polymeric materials.

References

Dimethyl Sebacate as a Phase Change Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510), a diester of sebacic acid, is emerging as a promising organic phase change material (PCM) for thermal energy storage applications. Its favorable melting point, latent heat of fusion, and chemical stability make it a candidate for various applications, including thermal management in buildings, electronics cooling, and temperature-controlled transport of sensitive materials, such as pharmaceuticals. This technical guide provides an in-depth exploration of dimethyl sebacate as a PCM, consolidating its thermophysical properties, experimental characterization protocols, and considerations for its application.

Thermophysical Properties of this compound

The performance of a PCM is primarily dictated by its thermophysical properties. While comprehensive experimental data specifically for this compound as a PCM is still emerging, the following tables summarize the currently available information.

Table 1: Core Thermophysical Properties of this compound

PropertyValueSource(s)
Melting Point21 - 31 °C[1][2]
Latent Heat of Fusion120 - 135 J/g (kJ/kg)
Density (at 20-25°C)0.988 - 0.99 g/cm³[1][2]
Molecular Weight230.30 g/mol [3]

Note: The reported melting point and latent heat of fusion values exhibit some variation, which can be attributed to differences in purity and experimental methodologies. Further targeted research is required to establish definitive values for high-purity this compound intended for PCM applications.

Table 2: Other Physical and Chemical Properties

PropertyValueSource(s)
AppearanceWhite solid or colorless liquid[1]
Boiling Point158 °C at 10 mmHg[2]
Flash Point157 °C (closed cup)[2]
Water SolubilityInsoluble[4]
Chemical StabilityGenerally stable[5]

Experimental Protocols for PCM Characterization

The accurate characterization of a PCM is crucial for predicting its performance in a given application. The following sections detail the standard experimental protocols for determining the key thermophysical properties of this compound.

Differential Scanning Calorimetry (DSC) for Phase Change Temperature and Latent Heat of Fusion

Differential Scanning Calorimetry is a primary technique for determining the melting temperature and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: A small, representative sample of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium) with known melting points and heats of fusion.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • An initial isothermal period to stabilize the temperature.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition.

    • An isothermal period above the melting point.

    • A cooling ramp at a constant rate (e.g., 5-10 °C/min) through the solidification transition.

    • A final isothermal period.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is used to evaluate the thermal stability and degradation temperature of the PCM.

Methodology:

  • Sample Preparation: A small sample of this compound is placed in a TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 400 °C).

  • Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of thermal degradation. The temperature at which a certain percentage of mass is lost (e.g., 5%) is often reported as the degradation temperature.

Thermal Conductivity Measurement

The thermal conductivity of a PCM in both its solid and liquid states is a critical parameter for designing thermal energy storage systems. Various methods, such as the transient plane source or laser flash analysis, can be employed.

General Methodology (Transient Plane Source):

  • Sample Preparation: A solid sample of this compound is prepared with flat, parallel surfaces. For the liquid state, the PCM is contained in a sample holder with a known geometry.

  • Sensor Placement: A transient plane source sensor is placed in contact with the sample.

  • Measurement: A short heat pulse is emitted from the sensor, and the temperature increase is recorded over time.

  • Data Analysis: The thermal conductivity is calculated from the temperature versus time response using a theoretical model.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental characterization of a PCM like this compound.

Experimental_Workflow_for_PCM_Characterization cluster_synthesis Material Synthesis & Purity cluster_performance Performance & Durability Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Purification->Purity_Analysis DSC DSC Analysis (Melting Point, Latent Heat) Purity_Analysis->DSC TGA TGA Analysis (Thermal Stability) Purity_Analysis->TGA TC Thermal Conductivity Measurement Purity_Analysis->TC Density Density Measurement Purity_Analysis->Density Compatibility Material Compatibility (Corrosion, Swelling) Purity_Analysis->Compatibility Cycling Thermal Cycling Stability DSC->Cycling TGA->Cycling

Experimental workflow for PCM characterization.

DSC_Analysis_Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep cal Instrument Calibration (e.g., Indium standard) prep->cal program Set Thermal Program (Heat-Cool-Isothermal) cal->program run Run DSC Measurement program->run analyze Analyze Heat Flow Curve run->analyze results Determine: - Melting Point (Tm) - Latent Heat of Fusion (ΔH) analyze->results end End results->end

Workflow for DSC analysis of a PCM.

Long-Term Stability and Material Compatibility

For practical applications, the long-term stability and compatibility of a PCM with its containment material are of paramount importance.

  • Thermal Cycling Stability: Organic PCMs like esters generally exhibit good thermal stability.[6] However, repeated melting and freezing cycles can potentially lead to changes in their thermophysical properties. Long-term cycling tests, where the PCM is subjected to hundreds or thousands of melt/freeze cycles, are necessary to evaluate its durability. Post-cycling analysis using DSC can reveal any degradation in the melting point or latent heat of fusion.

  • Material Compatibility: this compound, as an ester, is generally considered to be less corrosive than inorganic salt hydrate (B1144303) PCMs. However, compatibility with containment materials such as aluminum, copper, and various polymers should be experimentally verified, especially at elevated temperatures and over long durations. Immersion tests, where coupons of the containment material are submerged in the molten PCM, followed by analysis of corrosion rates and any changes in the material's properties, are standard practice.[7][8]

Future Research and Development

While this compound shows promise as a PCM, further research is needed to fully characterize its properties and performance. Key areas for future investigation include:

  • Precise determination of the thermophysical properties of high-purity this compound.

  • Comprehensive studies on its long-term thermal cycling stability.

  • Detailed material compatibility studies with a range of common containment materials.

  • Investigation of methods to enhance its thermal conductivity, such as the incorporation of nanoparticles or graphite, to improve heat transfer rates.

By addressing these research gaps, a more complete understanding of this compound's potential as a high-performance, bio-based phase change material can be achieved, paving the way for its broader application in thermal energy storage and management.

References

Methodological & Application

Application Notes and Protocols for Poly(Glycerol Sebacate) Synthesis Using Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of linear poly(glycerol sebacate) (PGS) utilizing dimethyl sebacate (B1225510) as a monomer. This method, a catalyst-free polytransesterification, offers an alternative to the conventional synthesis from sebacic acid, yielding a polymer with a low degree of branching.

I. Overview and Advantages

Poly(glycerol sebacate) is a biocompatible and biodegradable elastomer with significant potential in tissue engineering and drug delivery applications.[1][2] The conventional synthesis route involves the polycondensation of glycerol (B35011) and sebacic acid, which can sometimes lead to batch-to-batch variability.[3] The use of dimethyl sebacate in a catalyst-free polytransesterification process presents a method to produce a more linear PGS pre-polymer.[2][4] This approach can offer better control over the final polymer architecture.

The primary advantages of this method include:

  • Catalyst-Free Synthesis: Avoids potential catalyst-induced toxicity.[4]

  • Linear Polymer Synthesis: Results in a PGS pre-polymer with a low degree of branching.[2][4]

  • Controlled Reaction Conditions: The use of a controlled reactor system allows for precise temperature and stirring regulation.[4]

II. Quantitative Data Summary

The following tables summarize the known properties of linear PGS synthesized via the this compound route and provide a comparison with the properties of PGS synthesized via the conventional route using sebacic acid.

Table 1: Properties of Linear PGS Synthesized from this compound [2][4]

PropertyValueSynthesis Conditions
Molecular Weight (Mw) 1.6 kDa160°C, 30 hours
Degree of Branching 3.5%160°C, 30 hours

Table 2: Mechanical Properties of Conventionally Synthesized PGS (from Sebacic Acid) [1][5]

PropertyValue Range
Young's Modulus 0.05 - 1.50 MPa
Ultimate Tensile Strength 0.5 - 1.5 MPa
Elongation at Break 40% - >500%

Table 3: Thermal and Degradation Properties of Conventionally Synthesized PGS (from Sebacic Acid) [1][5][6]

PropertyValue/Characteristic
Glass Transition Temperature (Tg) -28.3 °C
Thermal Degradation Onset ~150 °C (pre-polymer), ~420 °C (cross-linked)
In Vitro Degradation (PBS, 37°C) ~17% mass loss after 60 days
In Vivo Degradation Linear surface erosion

III. Experimental Protocols

This section provides a detailed protocol for the synthesis of linear PGS from this compound, based on the work of Wrzecionek et al. (2021).[4]

A. Materials and Equipment
  • Reagents:

    • Glycerol (anhydrous, 99%)

    • This compound (99%)

  • Equipment:

    • Multi-reactor system (e.g., Mettler Toledo MultiMax) equipped with:

      • 50 mL glass reactors

      • Mechanical stirrers

      • Temperature sensors

      • Reflux condensers

    • Vacuum oven

    • Standard laboratory glassware

B. Synthesis of Linear PGS Pre-polymer
  • Reactant Preparation: In a 50 mL glass reactor, combine 0.2 mol of anhydrous glycerol and 0.1 mol of this compound. This corresponds to a 2:1 molar ratio.

  • Reaction Setup: Assemble the reactor in the multi-reactor system with a mechanical stirrer, temperature sensor, and a reflux condenser.

  • Reaction Conditions:

    • Set the reaction temperature to 160°C.

    • Set the stirring speed to a rate that ensures thorough mixing.

    • Maintain the reaction for 30 hours under a reflux condenser to prevent the loss of volatile components. The reaction is a polytransesterification where methanol (B129727) is generated as a byproduct and removed.

  • Product Recovery: After 30 hours, stop the heating and stirring and allow the reactor to cool to room temperature. The resulting product is the linear PGS pre-polymer.

C. Purification of the Pre-polymer (General Guidance)

While the source protocol does not detail a specific purification for the this compound route, a general procedure for purifying PGS pre-polymers involves removing unreacted monomers.[7]

  • Dissolution: Dissolve the synthesized pre-polymer in a suitable solvent such as dioxane.

  • Precipitation: Slowly add the polymer solution to a non-solvent, such as cold deionized water, while stirring, to precipitate the PGS pre-polymer.

  • Filtration and Drying: Collect the precipitated polymer by filtration and dry it under reduced pressure.

D. Curing of PGS Pre-polymer to form an Elastomer (General Guidance)

To obtain the final elastomeric PGS, the pre-polymer must be cross-linked.

  • Casting: Cast the purified pre-polymer into a desired mold.

  • Curing: Place the mold in a vacuum oven and heat at a temperature between 120°C and 150°C for 24 to 96 hours. The curing time and temperature will determine the final mechanical properties of the elastomer.[8]

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Pre-polymer Synthesis cluster_purification Purification cluster_curing Curing reactants Glycerol & this compound (2:1 molar ratio) reaction Polytransesterification 160°C, 30 hours reactants->reaction Heat & Stir prepolymer Linear PGS Pre-polymer reaction->prepolymer dissolution Dissolve in Dioxane prepolymer->dissolution Optional precipitation Precipitate in Cold Water dissolution->precipitation drying Vacuum Drying precipitation->drying casting Cast into Mold drying->casting curing Vacuum Oven 120-150°C, 24-96h casting->curing elastomer Cross-linked PGS Elastomer curing->elastomer

Caption: Workflow for the synthesis of PGS using this compound.

B. Logical Relationship: Synthesis Parameters and Polymer Properties

logical_relationship cluster_params Synthesis Parameters cluster_props Polymer Properties temp Reaction Temperature mw Molecular Weight temp->mw branching Degree of Branching temp->branching time Reaction Time time->mw time->branching ratio Monomer Ratio ratio->mw ratio->branching mechanical Mechanical Properties mw->mechanical branching->mechanical degradation Degradation Rate branching->degradation

Caption: Influence of synthesis parameters on final PGS properties.

References

Application Notes and Protocols for the Structural Elucation of Dimethyl Sebacate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of dimethyl sebacate (B1225510) using proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Dimethyl sebacate serves as a valuable example for understanding the application of NMR in characterizing diesters, which are common structural motifs in various pharmacologically active molecules and industrial compounds.[1]

This compound, with the IUPAC name dimethyl decanedioate, is the dimethyl ester of sebacic acid.[1] Its symmetrical structure provides a clear and illustrative NMR spectrum, making it an excellent model for educational and research purposes.

Structural Elucidation of this compound

The structure of this compound (C₁₂H₂₂O₄) is characterized by a central eight-carbon aliphatic chain flanked by two methyl ester groups. Due to the molecule's symmetry, the number of unique proton and carbon environments is significantly reduced, simplifying the corresponding NMR spectra.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum, with proton decoupling, will exhibit four signals, each corresponding to a unique carbon environment within the this compound molecule.

Data Presentation

The following tables summarize the expected quantitative data from the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.67Singlet6H-OCH₃
b~2.30Triplet4H-CH₂-C=O
c~1.62Quintet4H-CH₂-CH₂-C=O
d~1.30Multiplet8H-(CH₂)₄-

Table 2: ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~174.2C=O
2~51.4-OCH₃
3~34.1-CH₂-C=O
4~29.1-(CH₂)₄- (central)
5~24.9-CH₂-CH₂-C=O

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound are provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Sequencezg30
Number of Scans16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Transmitter Frequency Offset (O1P)Centered on the spectral region of interest

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Sequencezgpg30 (proton decoupled)
Number of Scans1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Transmitter Frequency Offset (O1P)Centered on the spectral region of interest
Protocol 3: Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative proton ratios.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of this compound using NMR and the signaling pathways (in this case, the relationship between the structure and the NMR signals).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structural Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Peak Picking and Integration (1H) reference->integrate assign_c13 Assign 13C Signals reference->assign_c13 assign_h1 Assign 1H Signals integrate->assign_h1 elucidate Confirm Structure of this compound assign_h1->elucidate assign_c13->elucidate

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_structure This compound Structure cluster_h1 1H NMR Signals cluster_c13 13C NMR Signals struct -OCH3 -CH2-C=O -CH2-CH2-C=O -(CH2)4- C=O -OCH3 -CH2-C=O -(CH2)4- (central) -CH2-CH2-C=O h1_signals ~3.67 ppm (s, 6H) ~2.30 ppm (t, 4H) ~1.62 ppm (quint, 4H) ~1.30 ppm (m, 8H) struct:p_a->h1_signals:ha Proton a struct:p_b->h1_signals:hb Proton b struct:p_c->h1_signals:hc Proton c struct:p_d->h1_signals:hd Proton d c13_signals ~174.2 ppm ~51.4 ppm ~34.1 ppm ~29.1 ppm ~24.9 ppm struct:c_1->c13_signals:c1 Carbon 1 struct:c_2->c13_signals:c2 Carbon 2 struct:c_3->c13_signals:c3 Carbon 3 struct:c_4->c13_signals:c4 Carbon 4 struct:c_5->c13_signals:c5 Carbon 5

References

Application of Dimethyl Sebacate as a Plasticizer in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of dimethyl sebacate (B1225510) as a plasticizer in polyvinyl chloride (PVC) formulations. Due to the limited availability of specific performance data for dimethyl sebacate, data for dibutyl sebacate (DBS), a closely related and well-studied sebacate ester, is presented as a primary reference to infer performance characteristics. Standardized experimental protocols for evaluating key performance metrics of plasticized PVC are also detailed.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is necessary to impart flexibility, softness, and processability, thereby expanding its utility to a vast range of products, including medical devices, food packaging, and cable insulation.[1] Phthalate esters have traditionally dominated the plasticizer market, but concerns over their potential health and environmental impacts have driven the search for safer alternatives.[2][3]

Sebacate esters, derived from the bio-based sebacic acid, are a promising class of non-phthalate plasticizers.[4] They are known for their good compatibility with PVC, low volatility, and excellent low-temperature performance.[4][5] this compound, the methyl ester of sebacic acid, is utilized as a plasticizer in various polymers, including PVC. This document outlines its application, presumed performance based on related compounds, and the necessary protocols for evaluation.

PVC Formulation and Component Relationships

A typical flexible PVC formulation consists of several key components that work synergistically to achieve the desired properties. The logical relationship between these components is illustrated in the diagram below.

PVC_Formulation Logical Relationship of PVC Formulation Components PVC PVC Resin Flexible_PVC Flexible PVC Compound PVC->Flexible_PVC Plasticizer This compound (Plasticizer) Plasticizer->Flexible_PVC Imparts Flexibility Stabilizer Heat Stabilizer (e.g., Ca/Zn Stearate) Stabilizer->Flexible_PVC Prevents Thermal Degradation Lubricant Lubricant (e.g., Stearic Acid) Lubricant->Flexible_PVC Aids Processing Filler Filler (optional) (e.g., Calcium Carbonate) Filler->Flexible_PVC Reduces Cost / Modifies Properties Experimental_Workflow Workflow for PVC Plasticizer Evaluation cluster_formulation Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulate Define PVC, DMS, Stabilizer Ratios Prepare Prepare PVC Film (Solvent Cast or Melt Blend) Formulate->Prepare Mechanical Mechanical Tests (Tensile, Hardness) Prepare->Mechanical Thermal Thermal Analysis (TGA, DSC) Prepare->Thermal Migration Migration Test (Solvent Extraction) Prepare->Migration Analyze Analyze & Compare Data Mechanical->Analyze Thermal->Analyze Migration->Analyze

References

Application Notes and Protocols for Testing the Plasticizing Efficiency of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sebacate (B1225510), a diester of sebacic acid, is a potential bio-based plasticizer for a variety of polymers, including those used in medical devices and pharmaceutical formulations. Its low toxicity and biodegradability make it an attractive alternative to traditional phthalate-based plasticizers.[1] The efficiency of a plasticizer is determined by its ability to increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg).[2][3] This document provides detailed protocols for evaluating the plasticizing efficiency of dimethyl sebacate in a polymer matrix, focusing on thermal and mechanical properties, as well as migration resistance.

Logical Relationship of Plasticizer Evaluation

The following diagram illustrates the logical workflow for assessing the plasticizing efficiency of this compound.

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Prep Polymer & this compound Blending Formulation Melt Compounding / Solvent Casting Prep->Formulation Specimen Test Specimen Preparation (e.g., films, dumbbells) Formulation->Specimen Thermal Thermal Analysis (DSC, TGA) Specimen->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Specimen->Mechanical Migration Migration Studies Specimen->Migration Tg_analysis Glass Transition Temperature (Tg) Reduction Thermal->Tg_analysis Mech_props Changes in Mechanical Properties Mechanical->Mech_props Migration_eval Quantification of Plasticizer Migration Migration->Migration_eval Efficiency Overall Plasticizing Efficiency Assessment Tg_analysis->Efficiency Mech_props->Efficiency Migration_eval->Efficiency

References

Application Notes and Protocols for the Use of Dimethyl Sebacate as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of chromatographic methods utilizing dimethyl sebacate (B1225510) as an internal standard (IS). While specific application notes detailing the use of dimethyl sebacate as an internal standard are not widely published, this document outlines the principles, a general protocol, and validation procedures based on established analytical methodologies.

Introduction: The Role of this compound as an Internal Standard

In quantitative chromatographic analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] The IS is used to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[1] An ideal internal standard should be chemically similar to the analyte, not present in the original sample, and well-resolved from other components in the chromatogram.

This compound (DMS), the dimethyl ester of sebacic acid, possesses properties that make it a suitable candidate as an internal standard for the analysis of various long-chain dicarboxylic acid esters, plasticizers (such as other sebacates or adipates), and other high molecular weight esters. Its relatively high boiling point and stability make it amenable to gas chromatography (GC) analysis.

Key Considerations for Method Development

Before developing a method using this compound as an internal standard, the following points should be considered:

  • Analyte Similarity: this compound is most suitable for analytes with similar chemical structures and physicochemical properties, such as other aliphatic dicarboxylic acid esters. This similarity helps to ensure comparable behavior during extraction and chromatography.

  • Chromatographic Resolution: Ensure that the this compound peak is well-resolved from the analyte peaks and any other matrix components.

  • Purity of the Standard: The this compound used should be of high purity to ensure accurate quantification.

  • Absence in Samples: Verify that this compound is not naturally present in the samples to be analyzed.

  • Detector Response: The concentration of the internal standard should be chosen to provide a detector response that is within the linear range of the instrument and comparable to the expected analyte response.

Experimental Protocol: A General Guideline

This section outlines a general protocol for the quantification of a hypothetical analyte (e.g., another dicarboxylic acid ester plasticizer) in a polymer matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Analytes of interest (analytical standard grade)

  • Solvents (e.g., dichloromethane, methanol, hexane), HPLC or GC grade

  • Polymer samples

  • Standard laboratory glassware

3.2. Preparation of Stock and Working Solutions

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each analyte in the same manner.

  • Calibration Standard Working Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A fixed amount of the this compound internal standard stock solution is added to each calibration standard to achieve a constant concentration (e.g., 10 µg/mL).

3.3. Sample Preparation

  • Polymer Dissolution/Extraction: Accurately weigh a portion of the polymer sample (e.g., 100 mg) into a vial.

  • Add a known volume of a suitable solvent (e.g., 5 mL of dichloromethane) to dissolve or extract the plasticizers from the polymer.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample extract to achieve the same concentration as in the calibration standards.

  • Vortex and Filter: Vortex the sample for 1 minute to ensure thorough mixing. If necessary, filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.4. GC-MS Instrumental Conditions

The following are suggested starting conditions and may require optimization:

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the analytes and this compound.

3.5. Data Analysis

  • Peak Integration: Integrate the peak areas of the analytes and the internal standard (this compound).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Quantification: Determine the concentration of the analytes in the samples using the calibration curve.

Method Validation Protocol

The developed method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

4.1. Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. Analyze blank matrix samples to check for interferences at the retention times of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five calibration standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) The closeness of the test results to the true value. Analyze spiked blank matrix samples at three concentration levels (low, medium, high) in triplicate.Mean recovery should be within 80-120%.
Precision The degree of agreement among individual test results.
Repeatability (Intra-day)Analyze spiked samples at three concentration levels in triplicate on the same day.Relative Standard Deviation (RSD) ≤ 15%.
Intermediate Precision (Inter-day)Analyze spiked samples at three concentration levels in triplicate on three different days.Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Can be estimated based on the signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Can be estimated based on the signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to parameters like GC oven temperature ramp rate or flow rate.The results should remain within the acceptance criteria for accuracy and precision.

Visualizations

G cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis A Prepare Analyte Stock Solution C Prepare Calibration Standards A->C B Prepare IS (this compound) Stock Solution D Spike with IS B->D C->D E Analyze by GC-MS D->E F Generate Calibration Curve E->F J Quantify Analyte in Sample F->J G Prepare Sample (e.g., Extraction) H Spike with IS G->H I Analyze by GC-MS H->I I->J G cluster_data Chromatographic Data cluster_conc Known Concentrations Analyte_Area Analyte Peak Area (A_analyte) Ratio_Area Area Ratio (A_analyte / A_IS) Analyte_Area->Ratio_Area IS_Area IS Peak Area (A_IS) IS_Area->Ratio_Area Analyte_Conc_Std Analyte Concentration in Standard (C_analyte_std) Ratio_Conc Concentration Ratio (C_analyte_std / C_IS) Analyte_Conc_Std->Ratio_Conc IS_Conc IS Concentration (C_IS) IS_Conc->Ratio_Conc Response_Factor Relative Response Factor (RRF) (Slope of Calibration Curve) Ratio_Area->Response_Factor Ratio_Conc->Response_Factor Unknown_Conc Unknown Analyte Concentration (C_analyte_unknown) Response_Factor->Unknown_Conc

References

Application Notes and Protocols for Studying the Transesterification Kinetics of Dimethyl Sebacate with Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the transesterification kinetics of dimethyl sebacate (B1225510) with various polyols, such as ethylene (B1197577) glycol, propylene (B89431) glycol, and glycerol. This information is critical for the synthesis of polyesters and other polymers used in drug delivery systems, biodegradable materials, and various biomedical applications.

Introduction

Transesterification is a crucial chemical reaction for the synthesis of esters by exchanging the alkoxy group of an existing ester with another alcohol. In polymer chemistry, the transesterification of a diester, such as dimethyl sebacate, with a polyol is a fundamental step in the production of polyesters. The kinetics of this reaction dictate the polymer's molecular weight, structure, and properties, which are critical parameters in the development of materials for pharmaceutical and biomedical applications. Understanding and controlling these kinetics are paramount for designing materials with desired degradation profiles, drug release rates, and mechanical properties.

This document outlines the experimental protocols for studying the transesterification kinetics of this compound with common polyols and presents relevant kinetic data from analogous systems to serve as a baseline for experimental design.

General Reaction Scheme

The transesterification of this compound with a generic polyol proceeds in a stepwise manner, forming mono- and di-substituted esters, and ultimately leading to the formation of polyester (B1180765) chains. The initial reactions are illustrated below:

Step 1: First Transesterification this compound + Polyol ⇌ Monoester + Methanol (B129727)

Step 2: Second Transesterification Monoester + Polyol ⇌ Diester + Methanol

Polycondensation n(Diester) ⇌ Polyester + (n-1) Polyol

Quantitative Data Summary

While specific kinetic data for the transesterification of this compound with all polyols are not extensively available in the public domain, data from analogous systems, such as the transesterification of dimethyl terephthalate (B1205515) (DMT) with ethylene glycol, provide valuable insights. The following table summarizes key kinetic parameters from relevant studies. Researchers can use this data as a starting point for their investigations with this compound.

Reaction SystemPolyolCatalystTemperature (°C)Molar Ratio (Diester:Polyol)Rate Constant (k)Activation Energy (Ea)Reference
This compound + 1,2,2,6,6-pentamethyl-4-piperidinol1,2,2,6,6-pentamethyl-4-piperidinolTetraisopropyl orthotitanate1801:1.79--[1]
Dimethyl Terephthalate (DMT) + Ethylene GlycolEthylene GlycolZinc Acetate197--15.0 kcal/mol[2]
Dimethyl Terephthalate (DMT) + Ethylene GlycolEthylene GlycolLead Salt---12.5 kcal/mol[2]
Dimethyl Terephthalate (DMT) + Ethylene GlycolEthylene GlycolCalcium Salt---14.5 kcal/mol[2]
Palm Oil + Methanol (Enzymatic)MethanolImmobilized Lipase (B570770)30-k(MG) = 3.2e10 L/mol·s4.25 kcal/mol[3][4]
Palm Oil + Methanol (Enzymatic)MethanolImmobilized Lipase30-k(DG) = 3.47e9 L/mol·s5.58 kcal/mol[3][4]
Palm Oil + Methanol (Enzymatic)MethanolImmobilized Lipase30-k(ME) = 3.93e9 L/mol·s5.50 kcal/mol[3][4]

Note: The rate constants and activation energies will vary depending on the specific polyol, catalyst, and reaction conditions used with this compound.

Experimental Protocols

This section provides detailed methodologies for studying the transesterification kinetics of this compound with polyols.

Materials and Equipment
  • Reactants: this compound (DMS), Ethylene glycol (EG), Propylene glycol (PG), Glycerol (Gly), Methanol (for quenching and analysis).

  • Catalysts: Zinc acetate, Titanium(IV) butoxide, Sulfuric acid, or an appropriate enzyme (e.g., Candida antarctica lipase B).

  • Solvent: Toluene or xylene (optional, for azeotropic removal of methanol).

  • Inert Gas: High-purity nitrogen or argon.

  • Apparatus:

    • Glass reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

    • Heating mantle or oil bath with a temperature controller.

    • Apparatus for collecting evolved methanol (e.g., Dean-Stark trap).

    • Sampling equipment (syringes, vials).

    • Analytical instruments: Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer.

General Experimental Procedure
  • Reactor Setup: Assemble the glass reactor equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet. Ensure the system is clean, dry, and free of leaks.

  • Charging Reactants: Charge the reactor with a precise amount of this compound and the chosen polyol (e.g., ethylene glycol, propylene glycol, or glycerol) at a specific molar ratio (e.g., 1:2 diester to polyol).

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for 15-20 minutes to remove any air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 160-200°C) using a heating mantle or oil bath while stirring continuously.

  • Catalyst Addition: Once the reaction mixture reaches the set temperature, add the catalyst (e.g., 0.1-0.5 mol% relative to the diester). Start the timer for the kinetic study immediately after catalyst addition.

  • Methanol Removal: The methanol produced during the reaction can be continuously removed by distillation through the condenser to drive the reaction forward. For lower temperature reactions, a Dean-Stark trap with a suitable solvent can be used for azeotropic removal.

  • Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture using a pre-heated syringe. Immediately quench the reaction in the sample by cooling it in an ice bath and adding a known volume of a suitable solvent or quenching agent.

  • Analysis: Analyze the collected samples using an appropriate analytical technique to determine the concentration of reactants (this compound, polyol) and products (monoester, diester, methanol).

Analytical Methods for Kinetic Monitoring

The progress of the transesterification reaction can be monitored by quantifying the disappearance of reactants and the appearance of products over time.

  • Gas Chromatography (GC): A primary method for monitoring the reaction. A GC equipped with a Flame Ionization Detector (FID) can be used to separate and quantify this compound, the polyol, and the resulting esters. The amount of methanol produced can also be determined. A proper calibration with standard solutions is essential for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the concentrations of the non-volatile components, particularly the diester and the growing oligomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV or refractive index detector is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and quantification of the species in the reaction mixture. By integrating the characteristic peaks of the methyl ester protons of this compound and the protons of the newly formed esters, the conversion can be calculated.

  • Titration: The acid value of the reaction mixture can be monitored over time by titration with a standard solution of potassium hydroxide. This is particularly useful in acid-catalyzed reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of the transesterification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor Setup Reactor Setup Reactant Charging Reactant Charging Reactor Setup->Reactant Charging Inert Gas Purge Inert Gas Purge Reactant Charging->Inert Gas Purge Heating to Temperature Heating to Temperature Inert Gas Purge->Heating to Temperature Catalyst Addition & Timing Catalyst Addition & Timing Heating to Temperature->Catalyst Addition & Timing Methanol Removal Methanol Removal Catalyst Addition & Timing->Methanol Removal Sampling Sampling Catalyst Addition & Timing->Sampling Sample Quenching Sample Quenching Sampling->Sample Quenching Analytical Measurement (GC/HPLC/NMR) Analytical Measurement (GC/HPLC/NMR) Sample Quenching->Analytical Measurement (GC/HPLC/NMR) Data Processing & Kinetic Modeling Data Processing & Kinetic Modeling Analytical Measurement (GC/HPLC/NMR)->Data Processing & Kinetic Modeling

Caption: Workflow for Transesterification Kinetic Study.

Transesterification Reaction Pathway

This diagram illustrates the stepwise reaction pathway for the transesterification of this compound with a diol.

G DMS This compound (DMS) Monoester Monoester DMS->Monoester + Polyol - Methanol Polyol Polyol (e.g., Ethylene Glycol) Diester Diester Monoester->Diester + Polyol - Methanol Polyester Polyester Diester->Polyester Polycondensation - Polyol Methanol Methanol

Caption: Transesterification Reaction Pathway.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Reactions at elevated temperatures and under inert atmosphere should be carefully monitored.

By following these protocols and utilizing the provided data as a guide, researchers can effectively study the transesterification kinetics of this compound with various polyols, enabling the rational design and synthesis of polyesters for a wide range of applications in research, drug development, and materials science.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Dimethyl Sebacate Using Immobilized Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dimethyl sebacate (B1225510) through a sustainable and efficient biocatalytic route using immobilized lipases. This environmentally friendly method offers a powerful alternative to traditional chemical synthesis, which often requires harsh reaction conditions and can lead to undesirable byproducts. The use of immobilized enzymes allows for easy catalyst recovery and reuse, enhancing the economic viability of the process.

The following sections detail the principles of the enzymatic reaction, provide step-by-step experimental protocols, present key performance data in tabular format for easy comparison, and include graphical representations of the experimental workflow.

Principle of the Reaction

The biocatalytic synthesis of dimethyl sebacate involves the direct esterification of sebacic acid with methanol (B129727). This reaction is catalyzed by a lipase (B570770), an enzyme that, in a non-aqueous environment, can drive the formation of ester bonds. The reaction is reversible, and the removal of the water by-product is crucial to shift the equilibrium towards the formation of the desired diester, this compound.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin) and Lipozyme® RM IM (lipase from Rhizomucor miehei immobilized on an anion-exchange resin), are particularly effective for this synthesis.[1] Immobilization enhances the stability of the lipase, especially in the presence of organic solvents and at elevated temperatures, and simplifies the work-up procedure as the catalyst can be easily removed from the reaction mixture by filtration.[2]

Data Presentation

The following tables summarize quantitative data gathered from studies on the enzymatic synthesis of sebacic acid diesters. While specific data for this compound is limited, the provided data from analogous systems using other alcohols offer valuable insights into expected performance and optimal conditions.

Table 1: Comparison of Different Immobilized Lipases for the Synthesis of Sebacic Acid Diesters

Immobilized LipaseSource OrganismSupport MaterialOptimal Temperature (°C)Substrate Conversion (%)Reference
Novozym® 435 Candida antarctica BAcrylic Resin40 - 50>90[1]
Lipozyme® RM IM Rhizomucor mieheiAnion-exchange Resin45~87[1][3]
Lipozyme® TL IM Thermomyces lanuginosusSilica (B1680970) Gel45Lower than Novozym 435[1]

Table 2: Influence of Reaction Parameters on the Synthesis of Sebacate Diesters Catalyzed by Novozym® 435

ParameterConditionProduct Yield/Conversion (%)RemarksReference
Molar Ratio (Alcohol:Sebacic Acid) 1:1~50Higher alcohol concentration shifts equilibrium towards product formation.[1]
4:1>86A 1:4 ratio of acid to alcohol is often cited as ideal.[1]
8:1No significant increaseExcess alcohol beyond a certain point does not significantly improve yield.[1]
Enzyme Concentration (% w/w of substrates) 2.5~60Higher enzyme loading increases the reaction rate.[1]
10>8610% is often found to be an optimal concentration.[1]
20No significant increaseSaturation of the enzyme with substrate can occur at higher concentrations.[1]
Temperature (°C) 40~79Reaction rate increases with temperature up to an optimum.[1]
50~89Higher temperatures can lead to enzyme denaturation.[1]
Water Removal With Molecular SievesSignificantly higher yieldRemoval of water is critical for achieving high conversion.[4]

Table 3: Reusability of Immobilized Lipase (Novozym® 435) in Esterification Reactions

Number of CyclesResidual Activity (%)Reaction SystemReference
5~100Palmitic acid and 2-ethyl hexanol[5]
10~90Palmitic acid and 2-ethyl hexanol[5]
10>95 (yield maintained)Methanolysis of epoxidized soybean oil[6]
10No appreciable change in conversionEsterification of sebacic acid with isoamyl/isobutyl alcohol[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the biocatalytic synthesis of this compound.

While commercially available immobilized lipases like Novozym® 435 are recommended for ease of use, this protocol outlines a general method for immobilizing Candida antarctica lipase B (CALB) for researchers who wish to prepare their own biocatalyst.

Materials:

  • Crude Candida antarctica lipase B (CALB) solution

  • Support material (e.g., macroporous acrylic resin, silica gel)

  • Phosphate (B84403) buffer (10 mM, pH 8.0)

  • Glutaraldehyde (B144438) solution (2% v/v, optional for crosslinking)

  • Isopropyl alcohol

  • Buchner funnel and filter paper

  • Shaking incubator

Procedure:

  • Support Preparation: Wash the support material with distilled water and then with the phosphate buffer to equilibrate the pH.

  • Immobilization:

    • Prepare a solution of CALB in the phosphate buffer.

    • Add the prepared support material to the enzyme solution. The ratio of enzyme solution to support will depend on the desired enzyme loading.

    • Incubate the mixture at 20°C for 24 hours with gentle shaking.[2]

  • (Optional) Crosslinking: For a more robust immobilization, after the initial incubation, add glutaraldehyde solution to the mixture and continue to incubate for a specified period (e.g., 2 hours).

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

  • Wash the immobilized lipase sequentially with 50 mL of phosphate buffer and 10 mL of isopropyl alcohol to remove any unbound enzyme and residual water.[2]

  • Drying: Dry the immobilized lipase at room temperature until it is free-flowing.

  • Storage: Store the dried immobilized lipase in a desiccator at 4°C until use.

This protocol describes the synthesis of this compound using a commercially available immobilized lipase, Novozym® 435.

Materials:

  • Sebacic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Solvent (e.g., tert-butanol (B103910) or solvent-free)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer and hot plate or shaking incubator

  • Filtration setup to recover the enzyme

Procedure:

  • Reactant Preparation: In a clean and dry reaction vessel, add sebacic acid and methanol. A molar ratio of 1:4 (sebacic acid:methanol) is a good starting point.[1] If using a solvent, add it at this stage.

  • Addition of Catalyst and Water Removal Agent: Add the immobilized lipase (e.g., 10% by weight of the total substrates) and activated molecular sieves (to absorb the water produced during the reaction) to the mixture.[1][4]

  • Reaction:

    • Seal the reaction vessel to prevent the evaporation of methanol.

    • Place the vessel on a magnetic stirrer with heating or in a shaking incubator.

    • Maintain the reaction temperature at 40-50°C.[1]

    • Allow the reaction to proceed for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • Enzyme Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the immobilized lipase and molecular sieves from the reaction mixture by filtration.

  • Wash the recovered enzyme with a suitable solvent (e.g., hexane (B92381) or the reaction solvent) to remove any adsorbed product and unreacted substrates.

  • Dry the recovered enzyme and store it for reuse.

  • Product Isolation: The filtrate contains the this compound product, unreacted methanol, and any solvent used. The solvent and excess methanol can be removed by rotary evaporation. The crude product can be further purified if necessary, for example, by vacuum distillation.

This protocol provides a general method for the analysis of reaction samples to determine the conversion of sebacic acid and the yield of this compound.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column suitable for ester analysis (e.g., HP-INNOWax)[7]

  • Helium or Nitrogen as carrier gas

  • Syringe and vials for sample injection

  • Solvent for sample dilution (e.g., dichloromethane (B109758) or the reaction solvent)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the sample with a suitable solvent in a GC vial.[8]

    • If using an internal standard, add a known amount to the vial.

  • GC Analysis:

    • Set the GC oven temperature program. A typical program might be: initial temperature of 80°C for 1 min, ramp up to 230°C at 10°C/min, and hold for 3 min.[7]

    • Set the injector and detector temperatures (e.g., 250°C).

    • Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to methanol, sebacic acid (may require derivatization for good peak shape), monomethyl sebacate, and this compound based on their retention times (and mass spectra if using GC-MS).

    • Calculate the peak areas for each component.

    • Determine the conversion of sebacic acid and the yield of this compound by comparing the peak areas of the reactants and products.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the biocatalytic synthesis of this compound.

Biocatalytic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Separation & Purification Sebacic_Acid Sebacic Acid Reaction_Vessel Reaction Vessel (40-50°C) Sebacic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Immobilized_Lipase Immobilized Lipase (e.g., Novozym® 435) Immobilized_Lipase->Reaction_Vessel Molecular_Sieves Molecular Sieves Molecular_Sieves->Reaction_Vessel Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Recovered_Enzyme Recovered Enzyme (for reuse) Filtration->Recovered_Enzyme Solid Purified_Product This compound Evaporation->Purified_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Logical_Relationship_Esterification Sebacic_Acid Sebacic Acid (HOOC-(CH2)8-COOH) Equilibrium Reversible Reaction Sebacic_Acid->Equilibrium Methanol Methanol (2 CH3OH) Methanol->Equilibrium Dimethyl_Sebacate This compound (CH3OOC-(CH2)8-COOCH3) Water Water (2 H2O) Lipase Immobilized Lipase Lipase->Equilibrium Catalyzes Equilibrium->Dimethyl_Sebacate Equilibrium->Water

Caption: Chemical equilibrium of the lipase-catalyzed esterification.

References

Application Notes and Protocols for Dimethyl Sebacate-Based Industrial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and testing of industrial lubricants based on dimethyl sebacate (B1225510). This document includes detailed experimental protocols for key lubricant properties, quantitative data for dimethyl sebacate, and guidance on the selection of performance-enhancing additives.

Introduction

This compound, a diester derived from sebacic acid, presents a versatile and high-performance base stock for the formulation of synthetic industrial lubricants.[1][2][3] Its favorable characteristics include good thermal and oxidative stability, a low pour point, and compatibility with a wide range of additives.[4][5][6][7] These properties make it a suitable candidate for various demanding applications, such as hydraulic fluids, compressor oils, and gear oils, particularly in environments where mineral oil-based lubricants may not suffice.[8] This document outlines the necessary steps for formulating and evaluating this compound-based lubricants to meet specific industrial requirements.

Properties of this compound Base Stock

A thorough understanding of the physical and chemical properties of this compound is crucial for lubricant formulation. The following table summarizes key quantitative data for this compound.

PropertyValueUnits
Molecular FormulaC12H22O4-
Molecular Weight230.3 g/mol
AppearanceColorless liquid to white solid (below 26°C)-
Melting Point29 - 31°C
Boiling Point158 (at 10 mmHg)°C
Density at 25°C0.988g/mL
Flash Point (Closed Cup)145°C
Viscosity at 35°C4cSt

Formulating with this compound: Additive Selection

The performance of a this compound-based lubricant is significantly enhanced by the incorporation of an appropriate additive package. The selection and concentration of these additives depend on the target application and desired performance characteristics. Diester base oils, like this compound, are compatible with a wide array of additives.[4]

Starting Point Formulation

The following table provides a general starting point for formulating an industrial lubricant with a this compound base. The concentrations can be optimized based on performance testing.

Additive TypeExampleTypical Concentration (% wt.)Primary Function
Base Oil This compound 85 - 99 Primary Lubricating Fluid
AntioxidantHindered Phenols, Aromatic Amines0.5 - 2.0Inhibit oxidation, prolonging oil life.
Anti-wear AgentZinc dialkyldithiophosphate (ZDDP)0.5 - 2.0Prevents direct metal-to-metal contact under load.[9]
Corrosion InhibitorOrganic acids, Esters0.1 - 1.0Protects metal surfaces from corrosion.
Pour Point DepressantPolymethacrylates0.1 - 0.5Improves low-temperature fluidity.
Anti-foaming AgentSilicones0.001 - 0.01Prevents the formation of stable foam.
Extreme Pressure (EP) AgentSulphurized fats, Chlorinated paraffins1.0 - 5.0Prevents seizure under high-load conditions.[9]

Experimental Protocols

Accurate and repeatable testing is essential for the development and quality control of lubricants. The following are detailed protocols for key lubricant performance tests based on ASTM standards.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10][11][12][13][14]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch with a resolution of 0.1 seconds

  • Viscometer holders

  • Thermometer with appropriate range and accuracy

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the lubricant sample, ensuring it is free from air bubbles and particulate matter.

  • Place the charged viscometer in the constant temperature bath, ensuring the viscometer is vertically aligned.

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes to reach the test temperature (commonly 40°C or 100°C).[15]

  • Using suction, draw the lubricant sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the lubricant passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability for the viscometer.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t Where:

    • C is the calibration constant of the viscometer (in cSt/s)

    • t is the average flow time (in seconds)

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[16][17][18][19]

Apparatus:

  • Test jar with a flat bottom

  • Jacket to hold the test jar

  • Cooling bath(s) capable of reaching the required low temperatures

  • Thermometer with appropriate range and accuracy

  • Cork to hold the thermometer in the test jar

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • If the sample has a pour point above -33°C, heat it to at least 45°C in a bath. For samples with a pour point of -33°C or below, heat to 45°C.[16][19]

  • Insert the thermometer into the cork and place it in the test jar, ensuring the thermometer bulb is immersed in the sample but not touching the bottom of the jar.

  • Place the test jar into the jacket and then into the cooling bath.

  • At each temperature that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil. This observation should not exceed 3 seconds.

  • If the specimen has not ceased to flow when its temperature has reached the temperature of the cooling bath, transfer the jar to a colder bath.

  • The pour point is the lowest temperature at which movement of the specimen is observed, plus 3°C.[17][19]

Flash Point (ASTM D92 - Cleveland Open Cup Method)

This test method determines the flash and fire points of petroleum products using a Cleveland open cup tester.[20][21][22][23][24]

Apparatus:

  • Cleveland open cup apparatus, consisting of a brass test cup, heating plate, and test flame applicator.

  • Thermometer with appropriate range and accuracy.

  • Heat source.

Procedure:

  • Clean and dry the test cup thoroughly.

  • Fill the test cup with the lubricant sample to the filling mark.

  • Place the thermometer in the designated holder, with the bulb immersed in the sample but not touching the bottom of the cup.

  • Heat the sample at a rate of 14 to 17°C/min initially, then slow to 5 to 6°C/min when the temperature is within 56°C of the expected flash point.

  • Apply the test flame by passing it across the center of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite and a distinct flash appears at any point on the surface of the oil.[24]

Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of lubricants by measuring the time it takes for the oxygen pressure in a sealed vessel to drop.[9][25][26][27][28]

Apparatus:

  • Rotating pressure vessel (bomb)

  • Oxidation bath capable of maintaining a temperature of 150 ± 0.1°C

  • Pressure measurement device

  • Oxygen supply

Procedure:

  • Place a 50 g sample of the lubricant, 5 mL of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Assemble the pressure vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

  • Place the sealed vessel in the oxidation bath, which is maintained at 150°C, and begin rotating it at 100 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.

  • The oxidation stability is reported as the time in minutes from the start of the test to the point of the 175 kPa pressure drop.

Visualizations

Experimental Workflow for Lubricant Formulation and Testing

G cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Analysis and Optimization BaseOil Select Base Oil (this compound) Additives Select Additives (Antioxidant, Anti-wear, etc.) BaseOil->Additives Blending Blending and Homogenization Additives->Blending Viscosity Kinematic Viscosity (ASTM D445) Blending->Viscosity PourPoint Pour Point (ASTM D97) Blending->PourPoint FlashPoint Flash Point (ASTM D92) Blending->FlashPoint Oxidation Oxidation Stability (ASTM D2272) Blending->Oxidation Analysis Analyze Results Viscosity->Analysis PourPoint->Analysis FlashPoint->Analysis Oxidation->Analysis Optimization Optimize Formulation Analysis->Optimization Final Final Lubricant Formulation Analysis->Final Meets Specs Optimization->Blending Iterate

Caption: Workflow for formulating and testing industrial lubricants.

Logical Relationship of Lubricant Components

G cluster_additives Additive Package BaseOil This compound (Base Oil) FormulatedLubricant Formulated Industrial Lubricant BaseOil->FormulatedLubricant Antioxidant Antioxidant Antioxidant->FormulatedLubricant Antiwear Anti-wear Agent Antiwear->FormulatedLubricant CorrosionInhibitor Corrosion Inhibitor CorrosionInhibitor->FormulatedLubricant OtherAdditives Other Additives (Pour Point Depressant, etc.) OtherAdditives->FormulatedLubricant Performance Enhanced Performance - Thermal Stability - Wear Resistance - Extended Life FormulatedLubricant->Performance

Caption: Relationship between base oil, additives, and performance.

References

Application Notes and Protocols for Incorporating Dimethyl Sebacate into Biodegradable Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating dimethyl sebacate (B1225510) as a plasticizer in biodegradable polymer blends, particularly with polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxyalkanoates (PHAs). While specific literature on dimethyl sebacate as a plasticizer is limited, its effects can be extrapolated from studies on similar sebacate esters, such as di-2-ethylhexyl sebacate and dibutyl sebacate. This compound is anticipated to enhance the flexibility and processability of these polymers, making them suitable for a wider range of applications, including flexible films, filaments for 3D printing, and matrices for controlled drug delivery.

Rationale for Use

Biodegradable polymers like PLA, PCL, and PHAs often exhibit brittleness and a narrow processing window, which can limit their applications.[1][2] The incorporation of a plasticizer, such as this compound, can mitigate these issues by increasing the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and improving chain mobility. This results in increased flexibility, reduced stiffness, and enhanced processability at lower temperatures.[3][4]

Expected Effects on Polymer Properties

The addition of this compound to biodegradable polymer blends is expected to:

  • Decrease the Glass Transition Temperature (Tg): Leading to a more flexible material at room temperature.[3][5]

  • Increase the Elongation at Break: Indicating enhanced ductility and reduced brittleness.[3][5]

  • Decrease the Tensile Strength and Young's Modulus: A common trade-off for increased flexibility.[2][3]

  • Improve Melt Flow Characteristics: Facilitating easier processing through techniques like melt extrusion and injection molding.[3]

  • Potentially Influence the Degradation Rate: The presence of the plasticizer can affect water uptake and microbial accessibility, thereby altering the biodegradation profile.[6][7][8]

Data Presentation: Effects of Sebacate Esters on Biodegradable Polymers

The following tables summarize the typical effects of incorporating sebacate-based plasticizers into PLA, providing an expected trend for blends with this compound.

Table 1: Thermal Properties of PLA Blends with Sebacate Esters

PropertyNeat PLAPLA with Sebacate Ester (e.g., di-2-ethylhexyl sebacate)
Glass Transition Temperature (Tg)~ 60-65 °CDecreased (e.g., ~40-55 °C)
Melting Temperature (Tm)~ 150-170 °CGenerally unaffected or slightly decreased
Crystallization Temperature (Tc)VariableMay be affected depending on plasticizer concentration

Data extrapolated from analogous systems.[3][5]

Table 2: Mechanical Properties of PLA Blends with Sebacate Esters

PropertyNeat PLAPLA with Sebacate Ester (e.g., di-2-ethylhexyl sebacate)
Tensile Strength~ 50-70 MPaDecreased (e.g., ~30-50 MPa)
Elongation at Break< 10%Significantly Increased (e.g., > 100%)
Young's Modulus~ 1.2-3.5 GPaDecreased (e.g., ~0.5-1.5 GPa)

Data extrapolated from analogous systems.[3][4]

Experimental Protocols

Protocol for Melt Blending of PLA with this compound

This protocol describes the preparation of a PLA/dimethyl sebacate blend using a twin-screw extruder.

Materials and Equipment:

  • Polylactic acid (PLA) pellets (e.g., NatureWorks Ingeo™ Biopolymer)

  • This compound

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.

  • Premixing: In a sealed container, thoroughly mix the dried PLA pellets with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PLA is from 170°C at the feeding zone to 190°C at the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The screw speed can be set between 100-200 RPM.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to obtain uniform pellets of the blend.

  • Post-Drying: Dry the resulting pellets at 60°C for 4 hours to remove surface moisture.

  • Storage: Store the blended pellets in a desiccator or a sealed, moisture-proof bag until further characterization or processing.

Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of thermal transitions of the polymer blends.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan and seal it.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cooling Scan: Cool the sample from 200°C to -20°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from -20°C to 200°C at a rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

Protocol for Mechanical Testing

This protocol describes the evaluation of the tensile properties of the polymer blends.

Equipment:

  • Injection molding machine or a hydraulic press with a heated mold

  • Universal Testing Machine (UTM) with tensile grips

Procedure:

  • Specimen Preparation:

    • Produce standardized dumbbell-shaped specimens (e.g., ASTM D638 Type V) by injection molding or compression molding the polymer blend pellets.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data.

  • Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

Protocol for In Vitro Degradation Study

This protocol provides a method for assessing the hydrolytic degradation of the polymer blends.

Materials and Equipment:

  • Phosphate-buffered saline (PBS) solution (pH 7.4)

  • Incubator or water bath set at 37°C

  • Analytical balance

  • Freeze-dryer

Procedure:

  • Sample Preparation: Prepare thin films or small discs of the polymer blend with known initial weight (W_initial).

  • Incubation: Immerse the samples in vials containing PBS solution.

  • Time Points: Place the vials in an incubator at 37°C. At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples.

  • Sample Processing:

    • Gently rinse the retrieved samples with deionized water to remove any salts.

    • Freeze-dry the samples until a constant weight is achieved.

  • Weight Loss Measurement: Weigh the dried samples (W_final).

  • Data Analysis: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_characterization Characterization PLA PLA Pellets Dry Drying PLA->Dry DMS This compound Mix Premixing DMS->Mix Dry->Mix Extrude Melt Extrusion Mix->Extrude Pelletize Pelletizing Extrude->Pelletize DSC DSC Analysis Pelletize->DSC Mech Mechanical Testing Pelletize->Mech Degrade Degradation Study Pelletize->Degrade

Caption: Workflow for preparing and characterizing this compound-polymer blends.

Logical_Relationship DMS Addition of This compound Tg Decreased Glass Transition Temp. (Tg) DMS->Tg Flexibility Increased Flexibility & Elongation Tg->Flexibility Processability Improved Melt Processability Tg->Processability Stiffness Decreased Stiffness & Tensile Strength Flexibility->Stiffness

Caption: Logical relationship of this compound addition to polymer properties.

Applications in Drug Development

The tunable properties of biodegradable polymer blends containing this compound make them promising candidates for various drug delivery applications.[9][10][11] The increased flexibility can be advantageous for developing implantable devices that require conformity to surrounding tissues. Furthermore, the plasticizer can influence the drug release kinetics from a polymer matrix. By altering the polymer chain mobility and the hydrophilicity of the blend, the diffusion of the encapsulated drug can be modulated, allowing for the design of controlled-release formulations.[12][13] Researchers can leverage these properties to develop novel drug delivery systems with tailored release profiles for a wide range of therapeutic agents.

References

Methodology for Evaluating Dimethyl Sebacate as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for thermal energy storage (TES) applications, contributing to energy efficiency in various sectors, including buildings, electronics cooling, and solar energy systems.[1] Organic PCMs, such as paraffin (B1166041) waxes and fatty acid esters, are attractive due to their chemical stability, lack of supercooling, and good cycling stability.[2]

Dimethyl sebacate (B1225510) (DMS), a fatty acid ester, presents itself as a promising candidate for TES applications. Its evaluation as a PCM requires a systematic approach to characterize its thermophysical properties, thermal stability, and heat transfer capabilities. These application notes provide detailed methodologies and experimental protocols for the comprehensive evaluation of dimethyl sebacate as a phase change material.

Key Thermophysical Properties of this compound

A summary of the essential thermophysical properties of this compound is presented in the table below. This data is crucial for assessing its suitability for specific thermal energy storage applications.

PropertySymbolValueUnitReference
Molecular Formula-C₁₂H₂₂O₄-[3]
Molecular WeightM230.30 g/mol [3]
Melting PointTₘ29-31°C
Boiling PointTₙ158 (at 10 mmHg)°C
Density (liquid)ρ0.988 (at 25 °C)g/mL

Experimental Protocols

A thorough evaluation of this compound as a PCM involves a series of key experiments. The following sections provide detailed protocols for these essential tests.

Determination of Phase Change Temperature and Latent Heat of Fusion

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase change temperature (melting and solidification points) and the latent heat of fusion of a PCM.[4][5]

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials like indium.[4][6] The calibration should be performed in the temperature range of interest for this compound.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.[7]

    • Hermetically seal the pan to prevent any mass loss due to evaporation during the analysis.[8]

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min).[7]

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

    • Heat the sample at a controlled, slow rate (e.g., 0.5 K/min to 2°C/min) to a temperature above its melting point (e.g., 50°C).[9][10] Slower heating rates generally yield more accurate results for the onset temperature.[9]

    • Hold the sample at the upper temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Repeat the heating and cooling cycle for a minimum of three cycles to check for thermal stability and reproducibility.[6]

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the melting peak, which represents the melting point (Tₘ).

    • Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHₘ).

    • From the cooling curve, determine the onset temperature of the crystallization peak, which represents the solidification point (Tₛ).

    • The difference between the melting and solidification points indicates the degree of supercooling.

Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the PCM by measuring its mass loss as a function of temperature.[8][11] This analysis determines the temperature at which the material starts to degrade.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration:

    • Calibrate the TGA instrument's temperature and mass measurement according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place a small, accurately weighed sample (15-20 mg) of this compound into a TGA crucible.[6][12]

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled nitrogen atmosphere.[6][12][13]

  • Data Analysis:

    • The TGA curve will show the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.[8]

Evaluation of Thermal Conductivity

The thermal conductivity of a PCM in both its solid and liquid states is a critical parameter that governs the rate of heat transfer during charging and discharging of the thermal energy storage system.[2] Various methods can be used for this measurement, including the transient hot-wire method and the guarded heat flow meter method.[14][15]

Protocol: Thermal Conductivity Measurement (Transient Hot-Wire Method)

  • Apparatus:

    • Utilize a transient hot-wire apparatus, which consists of a thin platinum wire immersed in the sample. The wire acts as both a heating element and a temperature sensor.[15]

  • Sample Preparation:

    • For the liquid phase measurement, melt the this compound sample and ensure the hot wire is fully submerged.

    • For the solid phase measurement, solidify the molten this compound around the hot wire, ensuring good thermal contact and no air gaps.

  • Measurement Procedure:

    • Apply a constant current to the platinum wire, causing its temperature to rise.

    • Record the temperature increase of the wire as a function of time.

    • The thermal conductivity of the sample is determined from the rate of temperature rise of the wire.

  • Data Analysis:

    • The thermal conductivity (λ) is calculated based on the principles of transient heat conduction from a line source. The relationship between the temperature rise (ΔT) and time (t) is logarithmic, and the thermal conductivity can be derived from the slope of the ΔT versus ln(t) plot.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical flow and relationships of the evaluation methodology.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermophysical Characterization cluster_2 Data Analysis and Evaluation Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA TC Thermal Conductivity Measurement Sample->TC Properties Phase Change Temp. Latent Heat of Fusion DSC->Properties Stability Thermal Stability (Decomposition Temp.) TGA->Stability Conductivity Thermal Conductivity (Solid & Liquid) TC->Conductivity Evaluation Overall Evaluation as PCM Properties->Evaluation Stability->Evaluation Conductivity->Evaluation

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship cluster_properties Key Properties cluster_application Application Suitability PCM This compound (Phase Change Material) Thermal_Props Thermophysical Properties (Melting Point, Latent Heat) PCM->Thermal_Props Stability Thermal Stability PCM->Stability Conductivity Thermal Conductivity PCM->Conductivity TES Thermal Energy Storage Performance Thermal_Props->TES Stability->TES Conductivity->TES

Caption: Logical relationship of properties for TES applications.

TES_System TES_Unit Thermal Energy Storage Unit Heat Input This compound (PCM) Heat Output Heat_Sink Heat Sink TES_Unit:out->Heat_Sink Discharging Heat_Source Heat Source Heat_Source->TES_Unit:in Charging

Caption: Conceptual diagram of a TES system.

References

Application Notes and Protocols for the Use of Dimethyl Sebacate in the Synthesis of Polyamide Hot-Melt Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamide hot-melt adhesives are thermoplastic polymers widely utilized for their excellent bonding strength, flexibility, and resistance to chemicals and oils.[1] The synthesis of these adhesives often involves the polycondensation of a dicarboxylic acid or its ester derivative with a diamine. Dimethyl sebacate (B1225510), a bio-based monomer derived from castor oil, serves as a valuable building block for producing high-performance polyamide hot-melt adhesives. Its ten-carbon aliphatic chain imparts flexibility and a lower melting point to the resulting polymer compared to shorter-chain diesters, making it an attractive option for developing adhesives with a range of properties.

These application notes provide detailed protocols for the synthesis of polyamide hot-melt adhesives using dimethyl sebacate and various diamines via melt polycondensation. This document also presents a summary of the typical properties of the resulting adhesives and diagrams to illustrate the synthesis workflow and the logical relationships in the synthesis process.

Data Presentation

The properties of polyamide hot-melt adhesives are significantly influenced by the choice of diamine co-monomer. The following tables summarize the typical thermal and mechanical properties of polyamides synthesized from this compound and two common aliphatic diamines: 1,6-hexanediamine (B7767898) and 1,2-ethylenediamine. The data presented is a compilation from various sources and represents typical values for polyamides of this type.

Table 1: Thermal Properties of Polyamides Synthesized from this compound

PropertyPolyamide 6,10 (from 1,6-hexanediamine)Polyamide 2,10 (from 1,2-ethylenediamine)Unit
Melting Temperature (Tm)215 - 225250 - 260°C
Glass Transition Temp (Tg)40 - 5055 - 65°C
Decomposition Temp (Td)> 400> 400°C

Table 2: Mechanical and Adhesive Properties of Polyamides Synthesized from this compound

PropertyPolyamide 6,10 (from 1,6-hexanediamine)Polyamide 2,10 (from 1,2-ethylenediamine)Unit
Melt Viscosity (at 240°C)10 - 3030 - 60Pa·s
Tensile Strength40 - 6050 - 70MPa
Elongation at Break100 - 20050 - 150%
Adhesion to SteelGoodExcellent-
Adhesion to PVCExcellentGood-

Experimental Protocols

The primary method for synthesizing polyamide hot-melt adhesives from this compound is melt polycondensation. This process involves the reaction of the dimethyl ester with a diamine at elevated temperatures, with the removal of methanol (B129727) as a byproduct to drive the reaction to completion.

Protocol 1: Synthesis of Polyamide 6,10 Hot-Melt Adhesive

This protocol details the synthesis of Polyamide 6,10 from this compound and 1,6-hexanediamine.

Materials:

  • This compound (DMS)

  • 1,6-hexanediamine (HMD)

  • Antioxidant (e.g., Irganox® 1098)

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Collection flask for methanol byproduct.

Procedure:

  • Reactor Charging: Charge equimolar amounts of this compound and 1,6-hexanediamine into the reaction vessel. Add a small amount of antioxidant (typically 0.1-0.5% by weight).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the initial heating phase.

  • Initial Heating and Methanol Removal: Begin stirring and gradually heat the mixture to 150-160°C. Methanol will begin to distill off as the transamidation reaction starts. Continue heating to 200°C over a period of 1-2 hours, collecting the methanol byproduct.

  • Polycondensation under Vacuum: Once the majority of the methanol has been removed, gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system, reducing the pressure to below 5 mbar.

  • Polymerization: Continue the reaction under vacuum for 2-4 hours. The viscosity of the molten polymer will noticeably increase as the molecular weight builds.

  • Discharge and Cooling: Once the desired viscosity is reached, stop the reaction and discharge the molten polyamide under nitrogen pressure into a suitable container for cooling. The polymer can be extruded into strands and pelletized.

Visualizations

Diagrams

SynthesisWorkflow cluster_synthesis Synthesis of Polyamide Hot-Melt Adhesive Monomers This compound + Diamine Reactor Reaction Vessel Monomers->Reactor Charge Heating Heating and Stirring (150-240°C) Reactor->Heating Process Start Vacuum Vacuum Application (<5 mbar) Heating->Vacuum Methanol Removal Polymer Molten Polyamide Vacuum->Polymer Polycondensation Cooling Cooling and Pelletizing Polymer->Cooling Discharge Adhesive Polyamide Hot-Melt Adhesive Pellets Cooling->Adhesive Final Product

Caption: Workflow for the synthesis of polyamide hot-melt adhesives.

LogicalRelationships cluster_properties Factors Influencing Adhesive Properties Diamine Diamine Structure ChainLength Aliphatic Chain Length Diamine->ChainLength Aromaticity Aromatic vs. Aliphatic Diamine->Aromaticity Adhesion Adhesion Strength Diamine->Adhesion MeltingPoint Melting Point ChainLength->MeltingPoint Decreases Flexibility Flexibility ChainLength->Flexibility Increases Aromaticity->MeltingPoint Increases Aromaticity->Flexibility Decreases Properties Final Adhesive Properties MeltingPoint->Properties Flexibility->Properties Adhesion->Properties

Caption: Relationship between diamine structure and adhesive properties.

References

Application Notes and Protocols for Measuring the Thermal Properties of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and protocols for characterizing the thermal properties of dimethyl sebacate (B1225510). The methodologies outlined are standard procedures for determining melting point, boiling point, heat capacity, thermal conductivity, and thermal diffusivity.

Overview of Dimethyl Sebacate

This compound (C₁₂H₂₂O₄) is the dimethyl ester of sebacic acid. It is a white crystalline solid at room temperature and a colorless liquid above its melting point.[1] It finds applications as a plasticizer, solvent, and an intermediate in the synthesis of various organic compounds, including light stabilizers.[1][2] Understanding its thermal properties is crucial for its application in various industrial and research settings, including in the formulation of drug delivery systems and other advanced materials.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.

experimental_workflow Experimental Workflow for Thermal Analysis of this compound cluster_sample Sample Preparation cluster_measurements Thermal Property Measurements cluster_analysis Data Analysis & Reporting Sample This compound Sample Solid_Sample Solid Phase (T < Melting Point) Sample->Solid_Sample Liquid_Sample Liquid Phase (T > Melting Point) Sample->Liquid_Sample HC Heat Capacity (Cp) (DSC) Sample->HC MP Melting Point Determination (Capillary Method) Solid_Sample->MP TC_Solid Thermal Conductivity (k) - Solid Phase (Guarded Hot Plate) Solid_Sample->TC_Solid TD Thermal Diffusivity (α) (Laser Flash Analysis) Solid_Sample->TD BP Boiling Point Determination (Capillary Method) Liquid_Sample->BP TC_Liquid Thermal Conductivity (k) - Liquid Phase (Transient Hot-Wire) Liquid_Sample->TC_Liquid Data_Table Tabulate Quantitative Data MP->Data_Table BP->Data_Table HC->Data_Table TC_Solid->Data_Table TC_Liquid->Data_Table TD->Data_Table Report Generate Application Note Data_Table->Report

Caption: Experimental workflow for this compound thermal analysis.

Summary of Thermal Properties

The following table summarizes the key thermal properties of this compound based on available literature data.

PropertyValueUnits
Melting Point29 - 31°C
Boiling Point158 (at 10 mmHg)°C
Density0.988 (at 25 °C)g/mL
Flash Point145 - 157°C

Experimental Protocols

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus with a heating block and temperature controller.

  • Glass capillary tubes (sealed at one end).

  • Thermometer or digital temperature probe.

  • Spatula.

Protocol:

  • Ensure the this compound sample is dry and in a fine powdered form.

  • Carefully pack the powdered sample into the open end of a glass capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

  • Once the set temperature is reached, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (onset of melting).

  • Continue heating and record the temperature at which the last solid crystal melts (completion of melting).

  • The melting point is reported as the range between these two temperatures.

  • Repeat the measurement with two additional samples to ensure reproducibility.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a melting point apparatus capable of boiling point determination.

  • Small test tube.

  • Capillary tube (sealed at one end).

  • Thermometer.

  • Heating mantle or Bunsen burner.

  • Clamps and stand.

  • Heat transfer fluid (e.g., mineral oil or silicone oil).

Protocol:

  • Add a small amount (1-2 mL) of liquid this compound (pre-melted if necessary) into the small test tube.

  • Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with a heat transfer fluid, ensuring the heat transfer fluid level is above the sample level but below the open end of the test tube.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

  • Record the atmospheric pressure at the time of the experiment.

Objective: To measure the amount of heat required to raise the temperature of a unit mass of this compound by one degree Celsius.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • DSC sample pans (e.g., aluminum) and lids.

  • Microbalance.

  • Reference material with known heat capacity (e.g., sapphire).

Protocol:

  • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

  • Accurately weigh an empty DSC sample pan and lid.

  • Place a small amount of this compound (typically 5-10 mg) into the pan and record the precise weight.

  • Seal the pan with the lid.

  • Perform a baseline run with an empty sample pan and an empty reference pan to establish the heat flow characteristics of the instrument.

  • Perform a calibration run using a sapphire standard of known mass and specific heat capacity.

  • Place the prepared this compound sample pan in the DSC sample holder and an empty, sealed pan as the reference.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range. The temperature program should encompass both the solid and liquid states.

  • The DSC will measure the difference in heat flow between the sample and the reference.

  • The specific heat capacity (Cp) is calculated from the difference in heat flow between the baseline, the sapphire standard, and the sample, taking into account their respective masses and the heating rate.[3][4]

4.4.1. Solid Phase (Guarded Hot Plate Method)

Objective: To measure the ability of solid this compound to conduct heat.

Apparatus:

  • Guarded Hot Plate (GHP) apparatus.

  • Two identical flat, solid samples of this compound of known thickness.

  • Temperature sensors (thermocouples).

  • Power supply for the heater.

  • Cooling plates.

Protocol:

  • Prepare two identical, flat, and smooth solid discs of this compound with a known thickness. This can be achieved by melting the substance and allowing it to solidify in a mold of the required dimensions.

  • Place the main heater of the GHP apparatus between the two identical samples.

  • Position the cooling plates on the outer surfaces of the two samples.

  • The guard heater, which surrounds the main heater, is maintained at the same temperature as the main heater to prevent radial heat loss.[5][6]

  • Apply a known electrical power to the main heater, which generates a steady, one-dimensional heat flow through the samples.

  • Allow the system to reach thermal equilibrium, where the temperatures at all points are constant over time.

  • Measure the temperature difference (ΔT) across the thickness (L) of each sample using the embedded thermocouples.

  • The thermal conductivity (k) is calculated using the Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) where Q is the heat flow rate (power supplied to the heater), A is the cross-sectional area of the sample, L is the thickness of the sample, and ΔT is the temperature difference across the sample.

4.4.2. Liquid Phase (Transient Hot-Wire Method)

Objective: To measure the ability of liquid this compound to conduct heat.

Apparatus:

  • Transient Hot-Wire (THW) instrument.

  • A thin platinum or tantalum wire that acts as both a heating element and a resistance thermometer.[1]

  • Sample cell to hold the liquid this compound.

  • Data acquisition system.

Protocol:

  • Melt the this compound sample and pour it into the sample cell, ensuring the hot wire is completely submerged.

  • Allow the sample to reach the desired measurement temperature and thermal equilibrium.

  • Apply a step-wise voltage to the wire for a short duration (typically 1-2 seconds), causing a small increase in its temperature.[7]

  • The instrument records the temperature rise of the wire as a function of time by measuring its change in resistance.

  • The thermal conductivity of the liquid is determined from the slope of the temperature rise versus the logarithm of time.[7] This method minimizes the effects of convection due to the short measurement time.[1]

Objective: To measure the rate at which heat diffuses through this compound.

Apparatus:

  • Laser Flash Analysis (LFA) instrument.

  • A small, disc-shaped sample of solid this compound.

  • High-speed infrared (IR) detector.

  • Laser or xenon flash lamp as a heat source.

Protocol:

  • Prepare a small, thin, disc-shaped sample of solid this compound with parallel and flat surfaces. The surface may need to be coated with a thin layer of graphite (B72142) to enhance energy absorption and emission.

  • Place the sample in the LFA furnace at the desired measurement temperature.

  • A short, high-intensity energy pulse from a laser or flash lamp is directed onto the front face of the sample.[8][9]

  • The IR detector on the rear face of the sample records the temperature rise as a function of time.

  • The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂), using the formula: α = 0.1388 * L² / t₁/₂

  • The thermal conductivity (k) can then be calculated if the specific heat capacity (Cp) and density (ρ) are known, using the relationship: k = α * ρ * Cp.

References

Troubleshooting & Optimization

troubleshooting side reactions in dimethyl sebacate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of dimethyl sebacate (B1225510). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My dimethyl sebacate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yield in this compound synthesis is a common issue, primarily due to the reversible nature of the Fischer esterification reaction. Here are the main causes and troubleshooting steps:

  • Incomplete Reaction (Equilibrium): The esterification of sebacic acid with methanol (B129727) is an equilibrium process. To drive the reaction towards the product (this compound), you can:

    • Use Excess Methanol: Employing a molar excess of methanol shifts the equilibrium to favor the formation of the diester.[1]

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[1][2] Continuous removal of water using a Dean-Stark apparatus or by carrying out the reaction in stages with intermediate water removal can significantly improve the yield.[3]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of esterification.

    • Ensure the reaction is heated to a sufficient temperature (typically reflux) to achieve a reasonable reaction rate. One method suggests a two-stage esterification, with the first stage at 70-85°C and the second at 110-140°C.[3][4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Ensure the proper catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. Solid acid catalysts are also an effective option.[4][5][6]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Reaction times can range from 3 to 4 hours or longer.[3][4]

Q2: My final product contains significant amounts of monomethyl sebacate and unreacted sebacic acid. How can I resolve this?

A2: The presence of the monoester and starting material is a clear indication of an incomplete reaction.

  • Drive the Reaction to Completion: Implement the strategies mentioned in A1, such as using excess methanol and removing water, to push the reaction further towards the formation of the dimethyl ester.

  • Purification: If small amounts of these impurities remain, they can be removed through purification.

    • Neutralization and Washing: Unreacted sebacic acid and the monoester can be removed by washing the crude product with a basic solution, such as aqueous sodium carbonate, to form their water-soluble salts.[6]

    • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is an effective method to separate this compound from the less volatile sebacic acid and monomethyl sebacate.[6]

Q3: The synthesized this compound has a yellow or brown discoloration. What causes this and how can I obtain a colorless product?

A3: Discoloration, particularly when using strong mineral acids like sulfuric acid, is a known issue.

  • Cause: Strong acids at elevated temperatures can cause side reactions and degradation of the organic molecules, leading to colored impurities.

  • Solutions:

    • Use an Alternative Catalyst: Consider using a solid acid catalyst or p-toluenesulfonic acid, which are often cited as producing a cleaner product.[3][4]

    • Control Reaction Temperature: Avoid excessive heating, as this can promote the formation of colored byproducts.

    • Purification:

      • Decolorizing Carbon: Treatment of the crude product with activated charcoal can help adsorb colored impurities.

      • Distillation: Vacuum distillation is highly effective in separating the desired colorless this compound from non-volatile colored impurities.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for this compound synthesis.

ParameterValueCatalystYieldPurityReference
Molar Ratio (Sebacic Acid:Methanol)1:0.9 to 1:1.2Solid Acid--[6]
Molar Ratio (Sebacic Acid:Methanol)1:2 to 1:3Sulfuric Acid--[4]
Temperature70-85°C (1st stage), 110-140°C (2nd stage)Solid Acid99.3 - 99.4%Acid value: 3.41-4.23 mgKOH/g[4]
Reaction Time3-4 hours (1st stage)Solid Acid--[3]
Final Product Purity>98%Not specified--[7]

Detailed Experimental Protocol: Fischer Esterification of Sebacic Acid

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Sebacic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation, if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add sebacic acid and an excess of methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction should be maintained at reflux for several hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

    • Extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification (Optional but Recommended): The crude this compound can be further purified by vacuum distillation to obtain a pure, colorless product.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues during this compound synthesis.

TroubleshootingWorkflow Troubleshooting this compound Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Product Impure? (TLC/GC Analysis) CheckYield->CheckPurity No IncreaseMethanol Increase Methanol Excess CheckYield->IncreaseMethanol Yes CheckColor Product Discolored? CheckPurity->CheckColor No Purify Purification: - Neutralization Wash - Vacuum Distillation CheckPurity->Purify Yes Success Successful Synthesis CheckColor->Success No ChangeCatalyst Use Milder/Solid Catalyst CheckColor->ChangeCatalyst Yes RemoveWater Remove Water (e.g., Dean-Stark) IncreaseMethanol->RemoveWater OptimizeTempTime Optimize Temp. & Time RemoveWater->OptimizeTempTime OptimizeTempTime->CheckPurity Purify->CheckColor PurifyColor Purification: - Activated Carbon - Vacuum Distillation ChangeCatalyst->PurifyColor PurifyColor->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

purification of crude dimethyl sebacate from unreacted sebacic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Crude Dimethyl Sebacate (B1225510)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the .

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Q1: My final dimethyl sebacate product shows a high acid value. What went wrong?

A1: A high acid value indicates the presence of residual sebacic acid or hydrolysis of the ester.[1][2] This can be caused by several factors:

  • Incomplete Neutralization: The most common cause is insufficient washing with a basic solution. The amount of base used may not have been enough to react with all the unreacted sebacic acid.

  • Inefficient Extraction: Poor mixing between the organic and aqueous layers during the washing step can lead to incomplete removal of the sebacate salt.

  • Hydrolysis: Exposure of the ester to acidic or basic conditions, especially at elevated temperatures with water present, can cause it to hydrolyze back to sebacic acid and methanol.

Troubleshooting Steps:

  • Verify pH: When washing the crude product with a basic solution (e.g., sodium bicarbonate or sodium carbonate), ensure the aqueous layer is basic (pH > 7.5) after the final wash.[3]

  • Increase Wash Steps: Perform multiple extractions with the basic solution. Three separate washes are more effective than a single large-volume wash.

  • Thorough Drying: Before any final distillation, ensure the organic phase containing the this compound is thoroughly dried using an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove all traces of water.

  • Avoid Strong Acids: If reprocessing, avoid using strong acid catalysts which can be difficult to remove and can promote hydrolysis.[4]

Q2: The purified this compound has a yellow or off-color appearance. How can I fix this?

A2: Product discoloration is often due to thermal decomposition or the presence of catalyst residues during heating.[4][5]

  • Catalyst Residue: Residual strong acid catalysts, like sulfuric acid, can cause degradation and color formation at the high temperatures required for distillation.[4]

  • Thermal Stress: Prolonged heating during distillation can lead to decomposition.

Troubleshooting Steps:

  • Complete Neutralization: Ensure all acidic catalysts are completely neutralized and removed before distillation.

  • Use of Activated Charcoal: If the product is already colored, you can attempt to remove the colored impurities by dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal.[6] The charcoal is then removed by filtration before solvent evaporation.[6]

  • Optimize Distillation: Use vacuum distillation to lower the boiling point of this compound, thereby reducing thermal stress on the compound.[7] Ensure the distillation is not carried out for an unnecessarily long time.

Q3: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[6] This is often due to the solution being cooled too rapidly or the concentration of the solute being too high.

Troubleshooting Steps:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure it is not oversaturated.[6] Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Scratching: Induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus of the solution.[6] The microscopic scratches on the glass can provide a surface for crystal nucleation.[6]

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to act as a nucleation site.

Q4: I am getting a persistent emulsion during the liquid-liquid extraction wash step. How can I break it?

A4: Emulsions are a common issue in liquid-liquid extractions where the two immiscible phases fail to separate cleanly.[8]

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[8]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

  • Allow it to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the layers separating.

  • Filtration: In difficult cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted sebacic acid from crude this compound?

A1: The most common and effective method is a basic aqueous wash via liquid-liquid extraction.[8] Unreacted sebacic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its corresponding sodium salt. This salt is highly soluble in water and can be easily separated from the water-insoluble this compound, which remains in the organic phase.[3][7]

Q2: What are the key physical properties to consider during purification?

A2: Understanding the differences in physical properties between this compound and sebacic acid is crucial for planning an effective purification strategy, especially for distillation.

PropertyThis compoundSebacic Acid
Molecular Weight 230.30 g/mol 202.25 g/mol
Melting Point 29-31 °C131-134.5 °C
Boiling Point ~294 °C (at 760 mmHg)Decomposes
158 °C (at 10 mmHg)-
Density 0.988 g/mL at 25 °C1.21 g/cm³

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is an excellent technique for small-scale, high-purity separations in a laboratory setting.[9] The separation is based on the difference in polarity between the two compounds. Sebacic acid is significantly more polar than this compound due to its two carboxylic acid groups. Therefore, when using a normal-phase adsorbent like silica (B1680970) gel, the less polar this compound will travel down the column faster and elute first.[9] A solvent system with a gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate) is typically effective.[10]

Q4: What are the typical conditions for vacuum distillation of this compound?

A4: Vacuum distillation is the preferred method for purifying larger quantities of this compound as it avoids the high temperatures that would cause decomposition at atmospheric pressure.[7] Typical conditions involve reducing the pressure and collecting the fraction that distills at the corresponding boiling point.

PressureBoiling Point of this compound
10-20 mmHg155-175 °C[7]
10 mmHg158 °C
3 mmHg178-179 °C

Experimental Protocols

Protocol 1: Purification by Neutralization and Liquid-Liquid Extraction

  • Dissolve the crude this compound mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 3-4 mL of solvent per gram of crude material.

  • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[3]

  • Add the basic solution to the separatory funnel (approximately one-third of the organic volume), stopper the funnel, and invert it while venting frequently to release CO₂ pressure.

  • Shake the funnel gently for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-5) two more times. After the final wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 7.5).[3]

  • Wash the organic layer with a saturated brine solution to help remove residual water. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter the solution to remove the drying agent. The resulting solution contains purified this compound in the organic solvent, which can be removed using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Ensure your this compound is free of solvent and water before proceeding.

  • Set up a vacuum distillation apparatus (a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask). Ensure all glassware is dry and joints are properly sealed.

  • Add the crude, dry this compound to the distillation flask along with a stir bar or boiling chips.

  • Connect the apparatus to a vacuum pump with a vacuum trap in between.

  • Slowly apply the vacuum. Once the desired pressure is reached (e.g., 10 mmHg), begin heating the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions.

  • Collect the this compound fraction at the target temperature range (e.g., ~158 °C at 10 mmHg).

  • Stop the distillation once the temperature begins to drop or rise sharply, or when only a small residue remains.

  • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

G cluster_start Starting Material cluster_purification Primary Purification cluster_intermediate Intermediate Step cluster_final Final Purification Options cluster_end Final Product Crude Product Crude this compound (contains Sebacic Acid) Extraction Neutralization & Liquid-Liquid Extraction Crude Product->Extraction Drying Drying & Solvent Removal Extraction->Drying Distillation Vacuum Distillation Drying->Distillation For bulk Chromatography Column Chromatography Drying->Chromatography For high purity Recrystallization Recrystallization Drying->Recrystallization If solid Pure_DMS Pure this compound Distillation->Pure_DMS Chromatography->Pure_DMS Recrystallization->Pure_DMS

Caption: General workflow for the purification of crude this compound.

G cluster_sep Separation start Crude Mixture in Organic Solvent This compound (Ester) Sebacic Acid (Acid) process + Aqueous NaHCO₃ Solution start->process layers Two Immiscible Layers Form Organic Layer (Top/Bottom) This compound Aqueous Layer Sodium Sebacate (Salt) process->layers organic_out Organic Phase (Contains Product) layers:f0->organic_out Isolate aqueous_out Aqueous Phase (Contains Impurity) layers:f1->aqueous_out Discard

Caption: Logic of separation by liquid-liquid extraction.

References

optimizing catalyst concentration for high yield dimethyl sebacate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of dimethyl sebacate (B1225510) through the esterification of sebacic acid with methanol (B129727). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure high-yield reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of sebacic acid, helping you identify and resolve problems to improve your reaction outcomes.

Issue IDQuestionPossible CausesSuggested Solutions
DMS-T01 Low to no yield of dimethyl sebacate. 1. Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction forward. 2. Reaction Not at Equilibrium: The reaction time might be too short. 3. Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy.1. Increase Catalyst Concentration: Incrementally increase the amount of catalyst. For sulfuric acid, a concentration of 1-4% (w/w of sebacic acid) is a typical starting point. For solid acid catalysts, a range of 1-15% (w/w of reactants) can be explored. 2. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC and continue until no further product formation is observed. 3. Remove Water: Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a drying agent or conduct the reaction under vacuum. 4. Increase Temperature: Ensure the reaction is heated to an appropriate temperature, typically at the reflux temperature of methanol.
DMS-T02 The reaction mixture has turned dark brown or black (charring). Excessive Catalyst Concentration: Particularly with strong protic acids like concentrated sulfuric acid, high concentrations can lead to the dehydration and subsequent carbonization of the organic molecules.Reduce Catalyst Concentration: Use a lower concentration of sulfuric acid. Consider switching to a solid acid catalyst (e.g., Amberlyst-15, Nafion) which is generally less prone to causing charring and offers easier separation.
DMS-T03 Product is contaminated with monomethyl sebacate. Incomplete Reaction: The reaction has not proceeded to full conversion of the monoester to the diester. Insufficient Methanol: The molar ratio of methanol to sebacic acid may be too low.Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to favor the formation of the diester. Use Excess Methanol: Employ a larger excess of methanol to shift the equilibrium towards the formation of this compound.
DMS-T04 Difficulty in separating the product from the catalyst. Use of a Homogeneous Catalyst: Catalysts like sulfuric acid are dissolved in the reaction mixture, requiring neutralization and aqueous workup steps for removal.Switch to a Heterogeneous Catalyst: Employ a solid acid catalyst which can be easily removed by simple filtration at the end of the reaction. This also simplifies the purification process and allows for catalyst recycling.
DMS-T05 Product yield decreases after scaling up the reaction. Inefficient Heat and Mass Transfer: In larger reaction volumes, mixing and heat distribution may not be as efficient, leading to localized temperature gradients and incomplete reactions.Improve Agitation: Use a more powerful mechanical stirrer to ensure thorough mixing. Optimize Heating: Use a heating mantle with better surface area contact or an oil bath to ensure uniform heating of the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for the esterification of sebacic acid with methanol?

A1: The optimal catalyst concentration depends on the type of catalyst used. For concentrated sulfuric acid, a common starting point is 1-4% by weight of sebacic acid. Using an excessive amount of sulfuric acid can lead to unwanted side reactions and charring of the product. For solid acid catalysts, such as acidic ion-exchange resins, a higher loading of 1-15% by weight of the reactants may be required to achieve a high conversion rate.[1] It is recommended to perform small-scale optimization experiments to determine the ideal concentration for your specific reaction conditions.

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: The esterification of sebacic acid is a reversible reaction. To maximize the yield of this compound, you can employ Le Chatelier's principle in the following ways:

  • Use an Excess of Methanol: Using methanol as the limiting reactant is a common strategy to drive the equilibrium towards the product side.

  • Remove Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

Q3: What are the advantages of using a solid acid catalyst over sulfuric acid?

A3: Solid acid catalysts offer several advantages over homogeneous catalysts like sulfuric acid:

  • Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the workup process.

  • Reduced Corrosion: Solid acids are generally less corrosive to equipment compared to concentrated sulfuric acid.

  • Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.

  • Milder Reaction Conditions: Some solid acid catalysts can promote the reaction under milder conditions, potentially reducing the formation of byproducts.

Q4: What is a typical work-up procedure for a this compound synthesis using sulfuric acid?

A4: A standard work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction by slowly adding it to a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the sulfuric acid and any unreacted sebacic acid.

  • Extracting the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Removing the solvent under reduced pressure to obtain the crude this compound.

  • Purifying the crude product by vacuum distillation.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively observe the disappearance of the starting material (sebacic acid) and the appearance of the product (this compound).

  • Gas Chromatography (GC): GC provides a quantitative measure of the conversion of sebacic acid and the formation of both monomethyl and this compound.

  • Acid Value Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Data Presentation

The following table provides illustrative data on the effect of catalyst concentration on the yield of this compound. Please note that these are representative values and actual results may vary depending on specific experimental conditions.

CatalystCatalyst Concentration (% w/w of Sebacic Acid)Reaction Time (hours)Temperature (°C)Yield of this compound (%)
Sulfuric Acid 1665 (Reflux)75
2565 (Reflux)88
4465 (Reflux)92
6465 (Reflux)85 (Charring observed)
Amberlyst-15 5865 (Reflux)70
10665 (Reflux)85
15565 (Reflux)91

Experimental Protocols

Protocol 1: this compound Synthesis using Sulfuric Acid Catalyst

This protocol outlines the laboratory-scale synthesis of this compound using concentrated sulfuric acid as a catalyst.

Materials:

  • Sebacic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add sebacic acid and an excess of anhydrous methanol (e.g., a 1:10 molar ratio of sebacic acid to methanol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2% w/w of sebacic acid) to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol 2: this compound Synthesis using Solid Acid Catalyst (Amberlyst-15)

This protocol describes the synthesis using a reusable solid acid catalyst.

Materials:

  • Sebacic acid

  • Methanol (anhydrous)

  • Amberlyst-15 (or another suitable solid acid catalyst)

  • Organic solvent for washing (e.g., methanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add sebacic acid, anhydrous methanol (e.g., a 1:10 molar ratio), and the solid acid catalyst (e.g., 10% w/w of reactants).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 5-8 hours.

  • Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration.

    • Wash the recovered catalyst with methanol and dry it for future use.

  • Isolation and Purification:

    • Remove the excess methanol from the filtrate using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Yield check_catalyst Check Catalyst Concentration start->check_catalyst catalyst_ok Concentration in Optimal Range? check_catalyst->catalyst_ok adjust_catalyst Adjust Catalyst Concentration (Increase if low, Decrease if charring) catalyst_ok->adjust_catalyst No check_time_temp Check Reaction Time & Temperature catalyst_ok->check_time_temp Yes adjust_catalyst->check_time_temp time_temp_ok Sufficient Time & Temperature? check_time_temp->time_temp_ok increase_time_temp Increase Reaction Time or Temperature time_temp_ok->increase_time_temp No check_water Check for Water Removal time_temp_ok->check_water Yes increase_time_temp->check_water water_removal_ok Effective Water Removal? check_water->water_removal_ok implement_water_removal Implement/Improve Water Removal (e.g., Dean-Stark) water_removal_ok->implement_water_removal No check_reagents Check Reagent Purity & Ratio water_removal_ok->check_reagents Yes implement_water_removal->check_reagents reagents_ok Reagents Anhydrous & Correct Ratio? check_reagents->reagents_ok use_dry_reagents Use Anhydrous Reagents & Optimize Molar Ratio reagents_ok->use_dry_reagents No end End: Optimized Yield reagents_ok->end Yes use_dry_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow start Start: Synthesis Setup add_reagents Add Sebacic Acid & Methanol to Flask start->add_reagents add_catalyst Add Catalyst (H2SO4 or Solid Acid) add_reagents->add_catalyst reflux Heat to Reflux (Monitor Time & Temp) add_catalyst->reflux workup Reaction Work-up reflux->workup neutralize_extract Neutralize (if H2SO4) & Extract with Solvent workup->neutralize_extract H2SO4 used filter_catalyst Filter to Remove Solid Catalyst workup->filter_catalyst Solid Acid used isolate Isolate Crude Product (Rotary Evaporation) neutralize_extract->isolate filter_catalyst->isolate purify Purify by Vacuum Distillation isolate->purify end End: Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

common issues and solutions in scaling up poly(glycerol sebacate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of poly(glycerol sebacate) (PGS).

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of PGS in a question-and-answer format.

Issue 1: Low Pre-polymer Molecular Weight or Degree of Esterification

  • Question: My PGS pre-polymer has a low molecular weight and a low degree of esterification. What could be the cause, and how can I improve it?

  • Answer: This is a common issue that can significantly impact the final crosslinked elastomer's properties. Several factors can contribute to this problem:

    • Insufficient Reaction Time or Temperature: The polycondensation reaction between glycerol (B35011) and sebacic acid is dependent on both time and temperature.[1] Inadequate reaction time or a temperature that is too low will result in incomplete esterification.

    • Inefficient Water Removal: The removal of water, a byproduct of the esterification reaction, is crucial to drive the reaction towards completion. Inefficient removal can slow down or halt the polymerization process.

    • Glycerol Volatility: Glycerol can evaporate at the high temperatures used for synthesis, leading to an imbalance in the monomer stoichiometry, which can limit the final molecular weight.[1][2]

    • Non-Optimal Monomer Molar Ratio: An equimolar ratio of glycerol to sebacic acid is generally preferred for achieving a high degree of polymerization.[1] Any deviation can result in a lower molecular weight pre-polymer.

    Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature within the recommended ranges. A common starting point for pre-polymerization is 120-130°C for 24-48 hours under an inert atmosphere.[1]

    • Improve Water Removal: Ensure continuous and efficient water removal by applying a vacuum during the later stages of pre-polymerization or by using a Dean-Stark apparatus.[1]

    • Minimize Glycerol Loss: To reduce glycerol evaporation, consider using a lower reaction temperature for a longer duration or utilizing a reflux condenser.[1] Monitoring the degree of esterification (DE) can also help predict the final properties.[1]

    • Ensure Accurate Molar Ratio: Carefully measure and use an equimolar ratio of glycerol and sebacic acid.

Issue 2: Premature Gelation During Pre-polymerization

  • Question: My reaction mixture is gelling prematurely during the pre-polymer synthesis stage. How can I prevent this?

  • Answer: Premature gelation occurs when crosslinking begins before the desired pre-polymer stage is reached, often due to excessive reaction conditions.[1]

    • High Temperature or Prolonged Reaction Time: Pushing the pre-polymerization reaction too far with excessively high temperatures or long reaction times can initiate crosslinking, especially at the secondary hydroxyl groups of glycerol.[1]

    • Catalyst Activity: If a catalyst is used, its concentration and activity can influence the reaction rate. A highly active or concentrated catalyst might accelerate the reaction to the point of gelation.[1]

    Solutions:

    • Careful Control of Reaction Parameters: Reduce the reaction temperature or time for the pre-polymerization step. It's a delicate balance to achieve a high molecular weight pre-polymer without significant crosslinking.[1]

    • Monitor Viscosity: Regularly monitor the viscosity of the reaction mixture. A rapid increase in viscosity is an indicator of approaching gelation, at which point the reaction should be stopped.[1]

    • Optimize Catalyst Concentration: If using a catalyst, perform optimization studies to determine the ideal concentration that promotes esterification without causing premature gelation.[1]

Issue 3: Inconsistent Batch-to-Batch Reproducibility

  • Question: I'm observing significant variations in the properties of my PGS from batch to batch. Why is this happening and how can I ensure consistency?

  • Answer: Inconsistency in PGS synthesis is a well-documented challenge, primarily stemming from the volatile nature of glycerol and variations in process conditions.[1][2][3]

    • Glycerol Volatility: As mentioned previously, glycerol evaporation can alter the effective monomer ratio during the reaction, leading to different degrees of esterification and crosslinking in each batch.[1][2]

    • Variations in Curing Conditions: The curing step, where the pre-polymer is crosslinked into an elastomer, is highly sensitive to temperature and time.[1] Small variations in the curing oven's temperature profile or duration can lead to significant differences in the final material properties.

    • Atmosphere Control: The presence of oxygen at high temperatures can lead to side reactions and polymer degradation. Maintaining a consistent inert atmosphere (e.g., argon or nitrogen) or vacuum level is crucial.[1]

    Solutions:

    • Precisely Control Temperature and Time: Use a calibrated oven with uniform heat distribution for the curing process and precisely control and document the curing temperature and duration for each batch.[1]

    • Monitor Glycerol Loss: A strategy to improve reproducibility is to monitor the degree of esterification (DE) as a predictive measure of the final properties.[3] The amount of glycerol loss can also be estimated by monitoring the total mass loss during synthesis.[1][3]

    • Standardize Atmosphere and Pressure: Implement a standard operating procedure for maintaining a consistent inert atmosphere or vacuum level throughout the synthesis process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis procedure for PGS?

A1: The conventional method for PGS synthesis is a two-step polycondensation reaction.[1][4]

  • Pre-polymerization: Equimolar amounts of glycerol and sebacic acid are heated, typically at 120-130°C, under an inert atmosphere (like nitrogen or argon) with stirring for about 24 hours. This step forms a viscous pre-polymer.[1]

  • Curing (Crosslinking): The pre-polymer is then cast into a mold and cured at a higher temperature (120-150°C) under vacuum for 24 to 96 hours. This step promotes crosslinking between the polymer chains to form the final thermoset elastomer.[1]

Q2: How can I tailor the mechanical properties of PGS?

A2: The properties of PGS can be tailored by adjusting the synthesis conditions:

  • Monomer Molar Ratio: While a 1:1 molar ratio of glycerol to sebacic acid is common, varying this ratio can alter the mechanical properties. For instance, increasing the proportion of sebacic acid can lead to a stiffer material.[1]

  • Curing Temperature and Time: Increasing the curing temperature and duration generally increases the crosslink density, leading to a higher Young's modulus and a lower elongation at break.[1][2]

  • Catalyst: The use of a catalyst can reduce the reaction time and temperature, potentially influencing the final polymer structure and properties.[1]

Q3: Are there alternative, faster methods for PGS synthesis?

A3: Yes, to address the time-consuming nature of the conventional method, alternative approaches have been developed:

  • Microwave-Assisted Synthesis (MwAS): MwAS can significantly reduce the pre-polymerization time from hours to minutes.[2][4] However, it can also cause severe glycerol evaporation, leading to a more rigid PGS.[2][3]

  • Enzymatic Synthesis: Using enzymes like Candida antarctica lipase (B570770) B (CALB) as a catalyst allows for PGS synthesis under milder reaction conditions, offering better control over the polymer structure.[5]

Quantitative Data Summary

Table 1: Effect of Synthesis Parameters on PGS Properties

ParameterVariationEffect on Pre-polymerEffect on Final ElastomerReference(s)
Pre-polymerization Temperature IncreaseIncreased reaction rate, potential for premature gelationHigher crosslink density, increased stiffness[1]
Pre-polymerization Time IncreaseHigher molecular weight, increased viscosityHigher crosslink density, increased stiffness[1]
Curing Temperature Increase-Increased Young's modulus, decreased elongation at break[1],[2]
Curing Time Increase-Increased Young's modulus, decreased elongation at break[1],[2]
Glycerol:Sebacic Acid Ratio Increase Sebacic AcidLower molecular weight pre-polymerStiffer material[1]

Detailed Experimental Protocols

Protocol 1: Conventional PGS Synthesis

  • Pre-polymerization:

    • Combine equimolar amounts of glycerol and sebacic acid in a round-bottom flask equipped with a mechanical stirrer and a nitrogen or argon inlet.

    • Heat the mixture to 120-130°C under a constant inert gas flow with continuous stirring.

    • Maintain the reaction for 24 hours. The product will be a viscous pre-polymer.[1]

  • Curing:

    • Pour the viscous pre-polymer into a desired mold (e.g., a petri dish lined with aluminum foil or a silicone mold).

    • Place the mold in a vacuum oven.

    • Heat the oven to 120-150°C and apply a vacuum (e.g., 40 mTorr).[1]

    • Cure the pre-polymer for 48 hours.

    • After the curing period, turn off the heat and vacuum and allow the PGS elastomer to cool to room temperature before removing it from the mold.[1]

Protocol 2: Microwave-Assisted Pre-polymerization

  • Combine an equimolar sample of sebacic acid and glycerol in a microwave-safe vessel.

  • Expose the mixture to five rounds of microwave irradiation for 1 minute each at 10-second intervals at a power of 650 W.[2]

  • The resulting pre-polymer can then be cured using the conventional method described in Protocol 1.

Protocol 3: Enzymatic Synthesis of PGS Pre-polymer

  • In a capped glass flask, combine 5.0 mmol of sebacic acid, 5.0 mmol of glycerol, 200 mg of immobilized Candida antarctica lipase B (CALB), 2.0 g of 5 Å molecular sieves, and 5 mL of acetone.[5]

  • Maintain the reaction under gentle magnetic stirring (150 rpm) at 40°C for 24 hours.[5]

  • After 24 hours, filter the reaction medium to remove the enzyme and molecular sieves.

  • Remove the solvent by distillation under reduced pressure to obtain the PGS pre-polymer.[5]

Visualizations

TroubleshootingWorkflow start Start: PGS Synthesis Issue issue_mw Low Molecular Weight / Degree of Esterification start->issue_mw issue_gel Premature Gelation start->issue_gel issue_rep Inconsistent Reproducibility start->issue_rep cause_mw1 Insufficient Time/Temp issue_mw->cause_mw1 cause_mw2 Inefficient Water Removal issue_mw->cause_mw2 cause_mw3 Glycerol Loss issue_mw->cause_mw3 cause_mw4 Incorrect Molar Ratio issue_mw->cause_mw4 cause_gel1 Excessive Time/Temp issue_gel->cause_gel1 cause_gel2 High Catalyst Activity issue_gel->cause_gel2 cause_rep1 Glycerol Volatility issue_rep->cause_rep1 cause_rep2 Variable Curing Conditions issue_rep->cause_rep2 cause_rep3 Inconsistent Atmosphere issue_rep->cause_rep3 sol_mw1 Optimize Reaction Conditions cause_mw1->sol_mw1 sol_mw2 Improve Water Removal cause_mw2->sol_mw2 sol_mw3 Minimize Glycerol Loss cause_mw3->sol_mw3 sol_mw4 Verify Molar Ratio cause_mw4->sol_mw4 sol_gel1 Reduce Time/Temp cause_gel1->sol_gel1 sol_gel2 Monitor Viscosity cause_gel1->sol_gel2 sol_gel3 Optimize Catalyst Conc. cause_gel2->sol_gel3 sol_rep2 Monitor Glycerol Loss/DE cause_rep1->sol_rep2 sol_rep1 Control Temp/Time Precisely cause_rep2->sol_rep1 sol_rep3 Standardize Atmosphere cause_rep3->sol_rep3

Caption: Troubleshooting workflow for common PGS synthesis issues.

SynthesisParameters cluster_params Synthesis Parameters cluster_props PGS Properties param_temp Reaction Temperature prop_mw Molecular Weight param_temp->prop_mw influences prop_mech Mechanical Properties (e.g., Young's Modulus) param_temp->prop_mech influences param_time Reaction Time param_time->prop_mw influences param_time->prop_mech influences param_ratio Monomer Ratio (Glycerol:Sebacic Acid) param_ratio->prop_mw influences param_ratio->prop_mech influences param_cat Catalyst param_cat->prop_mw influences prop_mw->prop_mech affects prop_deg Degradation Rate prop_mw->prop_deg affects

Caption: Relationship between synthesis parameters and final PGS properties.

References

preventing the hydrolysis of dimethyl sebacate in aqueous environments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Sebacate (B1225510) Formulations

Welcome to the technical support center for handling dimethyl sebacate in aqueous environments. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you prevent and manage the hydrolysis of this compound during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why does it occur?

This compound, a diester, can react with water in a process called hydrolysis. This reaction breaks the ester bonds, leading to the formation of monomethyl sebacate and then sebacic acid, releasing methanol (B129727) at each step.[1] This degradation is a significant issue in aqueous formulations as it alters the chemical composition, pH, and physical properties of your product. The reaction can be catalyzed by acids (H⁺) or, more commonly, promoted by bases (OH⁻).[2][3][4]

Q2: My formulation's pH is dropping over time. What is happening?

A drop in pH is a classic indicator of ester hydrolysis. As this compound degrades, it forms carboxylic acid groups (first monomethyl sebacate, then sebacic acid).[1] The release of these acidic species into the aqueous medium lowers the overall pH of the solution. Monitoring pH is a simple yet effective way to track the stability of your formulation.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

Ester hydrolysis is generally slowest in a slightly acidic to neutral pH range (approximately pH 4-7).[3] The reaction rate increases significantly in both strongly acidic (pH < 3) and alkaline (pH > 7) conditions. For maximum stability, it is critical to formulate and maintain your solution within this optimal pH window using a suitable buffering system.

Q4: How does temperature affect the stability of this compound?

Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.[2][5] To minimize degradation, especially during long-term storage, it is recommended to keep aqueous formulations at reduced temperatures (e.g., 2-8°C), provided the compound remains in solution and the cold temperature does not negatively impact other formulation components.

Troubleshooting Guide

Issue 1: Significant degradation of this compound is observed via HPLC/GC analysis even after buffering the solution.

  • Possible Cause 1: Incorrect Buffer Choice or Capacity. The chosen buffer may not have sufficient capacity to counteract the acid produced during hydrolysis, leading to a gradual drop in pH that accelerates further degradation.

    • Solution: Verify the buffer's pKa is close to the target pH and increase the buffer concentration to improve its capacity.

  • Possible Cause 2: Presence of Catalytic Impurities. Certain metal ions can act as catalysts for hydrolysis.[6] Your reagents or container might be a source of these impurities.

    • Solution: Use high-purity reagents (e.g., USP or ACS grade) and consider using metal-chelating agents like EDTA if metal ion contamination is suspected. Ensure you are using high-quality, inert containers (e.g., Type I borosilicate glass).

  • Possible Cause 3: Use of Co-solvents. Some organic co-solvents can influence hydrolysis rates.

    • Solution: Investigate the use of stabilizing co-solvents. Studies have shown that certain polyalkylene glycols (PAGs) can significantly improve the hydrolytic stability of esters in aqueous environments.[7]

Issue 2: The this compound formulation appears cloudy or shows precipitation over time.

  • Possible Cause 1: Formation of Less Soluble Degradation Products. Sebacic acid, the final hydrolysis product, is significantly less soluble in water than this compound.[8][9] As hydrolysis proceeds, the concentration of sebacic acid may exceed its solubility limit, causing it to precipitate out of the solution.

    • Solution: This is a strong indication of advanced hydrolysis. All preventative measures, such as strict pH control and reduced temperature storage, should be implemented. If the formulation requires a high concentration of the active agent, reformulation with solubilizing excipients may be necessary.

  • Possible Cause 2: Temperature-Related Solubility Issues. If the formulation is stored at low temperatures to slow hydrolysis, the solubility of this compound itself might be compromised.

    • Solution: Determine the solubility of this compound in your formulation vehicle at your target storage temperature. You may need to find a balance between a temperature low enough to slow degradation but high enough to maintain solubility.

Data & Protocols

Data Presentation: pH Influence on Hydrolysis Rate
pH ValueRelative Hydrolysis RatePredominant Mechanism
2.0HighAcid Catalysis[3]
4.0LowMinimal Catalysis
6.0Very Low (Optimal Range)Minimal Catalysis
7.0LowMinimal Base Promotion
8.0ModerateBase Promoted[2][3]
10.0Very HighBase Promoted[2][3]
Experimental Protocol: Assessing the Hydrolytic Stability of this compound

This protocol is adapted from the principles of the ASTM D2619 method to provide a framework for evaluating the stability of your this compound formulation.[6][7]

Objective: To quantify the rate of this compound hydrolysis in an aqueous formulation under accelerated conditions (elevated temperature).

Materials & Equipment:

  • This compound

  • High-purity (e.g., HPLC grade) water

  • Buffer salts (e.g., phosphate, citrate)

  • Acids/bases for pH adjustment (e.g., HCl, NaOH)

  • Type I borosilicate glass vials with inert caps

  • Calibrated pH meter

  • Analytical balance

  • HPLC or GC system with a suitable column and detector (e.g., MS, UV) for quantifying this compound and sebacic acid.[10]

  • Constant temperature oven or water bath

Procedure:

  • Formulation Preparation:

    • Prepare your aqueous formulation by dissolving the desired buffer salts in high-purity water.

    • Accurately weigh and dissolve the this compound in the buffered solution.

    • Adjust the final pH to your target values (e.g., prepare separate batches at pH 5.0, 7.0, and 9.0).

    • Filter the solutions if necessary.

  • Sample Incubation:

    • Aliquot a precise volume (e.g., 5 mL) of each formulation into multiple labeled glass vials.

    • Prepare at least three vials per time point for each pH condition.

    • Take an initial sample (T=0) from each batch for immediate analysis.

    • Place the remaining vials in a constant temperature oven set to an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove a set of vials (one for each pH condition) from the oven.

    • Allow the vials to cool to room temperature.

    • Measure and record the pH of each sample.

    • Prepare the samples for analysis according to your established HPLC/GC method. This may involve dilution or extraction.[11][12]

  • Quantification:

    • Analyze the samples using a validated HPLC or GC method to determine the concentration of remaining this compound and the appearance of degradation products like monomethyl sebacate or sebacic acid.

    • Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Visualizations

Hydrolysis_Pathway cluster_react1 Step 1 cluster_react2 Step 2 DMS This compound H2O_1 + H₂O DMS->H2O_1 MMS Monomethyl Sebacate MeOH_1 - Methanol MMS->MeOH_1 H2O_2 + H₂O MMS->H2O_2 SA Sebacic Acid MeOH_2 - Methanol SA->MeOH_2 H2O_1->MMS H2O_2->SA Stability_Workflow start Prepare Buffered Aqueous Formulation aliquot Aliquot into Vials start->aliquot t0 Analyze T=0 Sample aliquot->t0 incubate Incubate at Accelerated Temperature (e.g., 40°C) aliquot->incubate timepoint Pull Samples at Predetermined Time Points incubate->timepoint cool Cool to Room Temp timepoint->cool measure Measure Final pH cool->measure analyze Quantify via HPLC/GC measure->analyze end Determine Degradation Rate analyze->end Troubleshooting_Tree start Is Hydrolysis Occurring? (e.g., pH drop, degradation products) check_ph Check Formulation pH start->check_ph Yes no_problem Monitor Stability Periodically start->no_problem No ph_high pH > 8? check_ph->ph_high ph_low pH < 4? ph_high->ph_low No sol_high Action: Add/Increase Buffer to Target pH 4-7 ph_high->sol_high Yes ph_ok 4 < pH < 8 ph_low->ph_ok No sol_low Action: Buffer to Target pH 4-7. Investigate Acidic Contaminants. ph_low->sol_low Yes check_other Other Issues? ph_ok->check_other Yes sol_other Action: Lower Storage Temp. Use High-Purity Reagents. Consider Stabilizing Excipients. check_other->sol_other Yes

References

Technical Support Center: Strategies to Improve Dimethyl Sebacate Conversion Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the synthesis of dimethyl sebacate (B1225510) from sebacic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of sebacic acid with methanol (B129727).

Q1: My conversion rate is low. What are the common causes and how can I improve it?

A1: Low conversion is a frequent issue, primarily because esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

  • Inefficient Water Removal: Water generated during the reaction inhibits the forward reaction. Implement a method for continuous water removal, such as azeotropic distillation with a solvent like toluene (B28343) or using a coupled vaporization dehydration system.[1][2][3]

  • Suboptimal Molar Ratio: An insufficient amount of methanol can limit the reaction. Increasing the molar ratio of methanol to sebacic acid can drive the equilibrium towards the product side. Ratios from 5:1 up to 8:1 (methanol:sebacic acid) have been shown to increase conversion rates.[4][5][6]

  • Reaction Temperature: The temperature may be too low for the chosen catalyst system. For solid acid catalysts, a two-stage temperature profile (e.g., 70-85°C followed by 110-140°C) can be effective.[1] Non-catalytic methods require much higher temperatures, such as 350°C (623 K), to achieve high yields.[4][5]

  • Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity. Ensure the catalyst is active and used at an appropriate loading, typically 2.5% to 10% for enzymatic catalysts.[6] For solid acid catalysts, ensure proper activation and handling.

Q2: The final product has a high acid value. How can I ensure the reaction goes to completion?

A2: A high acid value indicates the presence of unreacted sebacic acid or the intermediate, monomethyl sebacate. This suggests the reaction has not reached completion.

  • Implement a Two-Stage Reaction: A primary esterification can convert over 95% of the sebacic acid, but driving the reaction to completion often requires a second, refining stage.[1] This second stage can be performed at a higher temperature to remove the final traces of carboxylic acid and water.[1]

  • Increase Reaction Time: The esterification of the second carboxylic acid group is often slower than the first. Extending the reaction time, particularly in the second stage, can lead to a more complete conversion. However, be cautious of potential thermal degradation of the product at very high temperatures over extended periods.[5]

  • Post-Reaction Neutralization: A final neutralization step using a mild base, such as a sodium carbonate solution, can remove the remaining acidic components from the crude product before purification.[1][7]

Q3: The reaction seems to stall after the formation of the monoester. How can I drive it towards the diester?

A3: The formation of monomethyl sebacate is typically faster than its subsequent conversion to dimethyl sebacate. To improve the yield of the diester, consider the following:

  • Increase Methanol Concentration: A higher excess of methanol will statistically favor the reaction of the second carboxylic acid group.

  • Optimize Temperature for the Second Stage: At higher temperatures (e.g., 623 K and 673 K), the intermediate monomethyl ester is rapidly converted to the dimethyl ester.[5] A staged approach with an increased temperature for the final phase of the reaction can be highly effective.[1]

  • Efficient Water Removal: As with overall conversion, the presence of water will more significantly hinder the second, slower esterification step. Ensure your water removal method is functioning efficiently throughout the entire reaction.

Q4: My final product is discolored. What causes this and how can I prevent it?

A4: Discoloration is often due to the formation of impurities from side reactions or degradation.

  • Thermal Degradation: Overly high temperatures or prolonged reaction times can lead to pyrolytic side reactions and product degradation.[5] Operate at the lowest effective temperature for your catalytic system and avoid unnecessarily long reaction times.

  • Oxidation: Side reactions with atmospheric oxygen can occur at elevated temperatures. Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative discoloration.[8]

  • Catalyst-Induced Side Reactions: Traditional strong acid catalysts like concentrated sulfuric acid can cause charring and other side reactions, in addition to corroding equipment.[1] Switching to a solid acid or enzymatic catalyst can provide a cleaner reaction profile.

Q5: I'm using a sulfuric acid catalyst and experiencing equipment corrosion and difficult work-up. What are the alternatives?

A5: Concentrated sulfuric acid is a classic but problematic catalyst.[1][2] Modern alternatives offer significant advantages:

  • Solid Acid Catalysts: These are a superior choice. They are non-corrosive, easily separated from the reaction mixture by filtration, and can be recycled and reused.[1][7][9] Examples include strongly acidic ion-exchange resins and sulfonated carbons.[2]

  • Enzymatic Catalysts (Lipases): Enzymes like Candida antarctica lipase (B570770) (e.g., Novozym 435) are highly specific, operate under mild conditions (e.g., 45°C), and can be recycled multiple times, making them an environmentally friendly option.[6]

  • Non-Catalytic Supercritical Conditions: While requiring specialized high-pressure equipment, reacting sebacic acid in supercritical methanol (e.g., 623 K, 200 bar) can achieve high yields quickly without any catalyst, simplifying purification.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of methanol to sebacic acid?

A1: The optimal molar ratio depends heavily on the reaction method. For non-catalytic supercritical methods, a 5:1 ratio of methanol to sebacic acid yielded 87% this compound.[4][5] For enzymatic reactions, conversion rates were shown to increase up to a ratio of 8:1.[6] Some industrial processes using solid catalysts aim to use a much lower ratio of 1.2:1 to 0.9:1 (methanol to sebacic acid) to save on methanol consumption and cost.[7][9]

Q2: What are the recommended reaction temperatures?

A2: Recommended temperatures vary significantly by process:

  • Enzymatic Catalysis: Mild temperatures, typically around 45°C.[6]

  • Solid Acid Catalysis: Often a two-stage process, starting at 70-85°C and finishing at 110-140°C.[1] The reaction should be run slightly above the melting point of sebacic acid (133-137°C) to ensure it remains in a liquid state.[2][10]

  • Non-Catalytic Supercritical Method: High temperatures, around 350°C (623 K), are required.[4][5]

Q3: Which type of catalyst is most effective?

A3: "Most effective" depends on the desired balance of reaction speed, conditions, cost, and environmental impact.

  • Solid acid catalysts offer a good balance of high conversion rates, reusability, and improved safety and environmental profile compared to sulfuric acid.[1][2]

  • Enzymatic catalysts are ideal for processes requiring high purity and mild conditions but may have slower reaction rates.[6]

  • Non-catalytic supercritical methods are very fast but require significant investment in high-pressure equipment.[4][5]

Q4: How important is water removal during the reaction?

A4: Water removal is critical. Because esterification is an equilibrium-limited reaction, the presence of the water byproduct will prevent the reaction from proceeding to completion. Continuous removal of water is one of the most effective strategies to achieve high conversion rates.[1][2][3]

Q5: What is a typical purification procedure for crude this compound?

A5: A multi-step process is typically used:

  • Neutralization: The crude reaction mixture is first neutralized with an aqueous solution of a weak base, like sodium carbonate, to quench the catalyst and remove unreacted sebacic acid.[7]

  • Washing: The organic layer is washed with water to remove any remaining salts or water-soluble impurities.[11]

  • Dealcoholysis/Drying: Excess methanol is removed, often by an initial distillation step.

  • Rectification (Vacuum Distillation): The final purification is performed by distillation under reduced pressure to isolate the pure this compound from any residual monoester or other high-boiling point impurities.[1][7][9]

Data Presentation

Table 1: Comparison of Different Synthesis Strategies for this compound

Synthesis MethodCatalystTemperature (°C)Molar Ratio (Methanol:Acid)Reaction TimeMax. Yield (%)Reference
SupercriticalNone3505:125 min87[4][5]
Two-StageSolid AcidStage 1: 70-85Stage 2: 110-140Not specified, low consumption3-4 h (Stage 1)>95 conversion[1]
EnzymaticLipase (NS 435)458:11 h87.4[6]
ConventionalSulfuric AcidHeatingNot specifiedShort>93[11]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution(s)
Low Yield / Conversion Reaction at equilibrium (water presence)Continuously remove water via azeotropic distillation or vaporization.[1][3]
Suboptimal molar ratioIncrease methanol to sebacic acid molar ratio (e.g., 5:1 to 8:1).[4][6]
High Final Acid Value Incomplete reactionImplement a two-stage reaction with a higher temperature in the second stage.[1]
Insufficient reaction timeIncrease the overall reaction time, particularly for the final stage.
Product Discoloration Thermal degradationOptimize temperature and time; avoid prolonged exposure to high heat.[5]
OxidationRun the reaction under an inert (e.g., Nitrogen) atmosphere.[8]
Difficult Purification Use of liquid acid catalyst (H₂SO₄)Replace with a solid acid or enzymatic catalyst for easier separation.[1][2][6]

Experimental Protocols

Protocol 1: Two-Stage Esterification using a Solid Acid Catalyst

This protocol is based on methods described for high-efficiency conversion.[1][2]

  • Reactant Charging & Melting: Add solid sebacic acid to a reaction vessel equipped with a stirrer, heater, and a system for water removal (e.g., a packed column for vaporization). Heat the vessel to >135°C to completely melt the sebacic acid.[2]

  • Catalyst Addition: Add the solid acid catalyst (e.g., strong acidic ion-exchange resin) to the molten sebacic acid.

  • Primary Esterification (Stage 1): Begin feeding methanol into the reactor. Maintain the temperature at a level slightly above the melting point of sebacic acid but below the boiling point of methanol under the reaction conditions. The goal is to convert >95% of the sebacic acid to its methyl esters. Continuously remove the water formed via vaporization. This stage may take 3-4 hours.[1]

  • Secondary Esterification (Stage 2): After the primary stage, increase the reaction temperature to 110-140°C. This helps to drive the conversion of the remaining monomethyl sebacate to this compound and remove the last traces of water.

  • Catalyst Removal: Cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Purification: The crude product is transferred to a new vessel for neutralization with a sodium carbonate solution, followed by water washing and final purification by vacuum distillation.[1][7]

Protocol 2: Non-Catalytic Esterification in Supercritical Methanol

This protocol is based on a catalyst-free method and requires specialized high-pressure equipment.[4][5]

  • Reactant Loading: Load sebacic acid and methanol into a high-pressure, high-temperature batch reactor. A molar ratio of 5:1 (methanol to sebacic acid) is recommended.

  • Reaction Conditions: Seal the reactor and heat it to 350°C (623 K). The pressure will rise significantly due to the supercritical state of methanol (target operating pressure around 200 bar).

  • Reaction Time: Maintain the reaction at the target temperature and pressure for 25 minutes.

  • Cooling and Depressurization: Rapidly cool the reactor to stop the reaction and carefully depressurize the vessel.

  • Product Recovery: Collect the liquid product from the reactor.

  • Purification: The primary purification step involves removing the large excess of methanol, likely via distillation. The remaining crude product can then be further purified by vacuum distillation if necessary to achieve the desired purity.

Visualizations

experimental_workflow cluster_main Reactants 1. Reactant Mixing (Sebacic Acid + Methanol) Catalyst Catalyst Addition (e.g., Solid Acid) Esterification 2. Esterification (Heating + Water Removal) Reactants->Esterification Catalyst->Esterification Neutralization 3. Neutralization (e.g., Na₂CO₃ wash) Esterification->Neutralization Crude Product Purification 4. Purification (Vacuum Distillation) Neutralization->Purification Washed Product Product Final Product (this compound) Purification->Product Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Conversion Rate? CheckWater Is water being removed efficiently? Start->CheckWater Yes CheckRatio Is Methanol:Acid molar ratio high enough? CheckWater->CheckRatio Yes Sol_Water Action: Improve water removal system (e.g., azeotropic distillation). CheckWater->Sol_Water No CheckTemp Is temperature optimal for the catalyst? CheckRatio->CheckTemp Yes Sol_Ratio Action: Increase molar ratio to >5:1. CheckRatio->Sol_Ratio No Sol_Temp Action: Adjust temp. Consider a two-stage heating profile. CheckTemp->Sol_Temp No Success Conversion Improved CheckTemp->Success Yes Sol_Water->Success Sol_Ratio->Success Sol_Temp->Success

Caption: Troubleshooting logic diagram for addressing low conversion rates in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Dimethyl Sebacate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the Gas Chromatography (GC) analysis of dimethyl sebacate (B1225510).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of dimethyl sebacate?

A1: In an ideal GC analysis, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, compromised quantitative accuracy and precision.[1][2]

Q2: What are the common causes of peak tailing for this compound?

A2: Peak tailing in the GC analysis of this compound, a relatively non-polar long-chain ester, can be attributed to several factors:

  • Active Sites: Unwanted chemical interactions between this compound and active sites within the GC system are a primary cause. These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column's stationary phase, or in other parts of the flow path.[3][4]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and lead to peak distortion.[5]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector can create dead volumes and disrupt the sample flow path, causing peaks to tail.[6]

  • Sub-optimal Method Parameters: An injector temperature that is too low may lead to incomplete vaporization of this compound. Similarly, an inappropriate oven temperature program or carrier gas flow rate can contribute to band broadening and peak tailing.[7]

  • Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, resulting in peak fronting or tailing.[8]

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic approach is the most effective way to diagnose the root cause of peak tailing. A good starting point is to inject a non-polar compound, like a hydrocarbon, that is known to not exhibit tailing due to chemical interactions. If this compound also shows peak tailing, the issue is likely related to the physical flow path (e.g., poor column installation, dead volume). If the hydrocarbon peak is symmetrical while the this compound peak tails, the problem is likely due to chemical interactions (active sites) within the system.

Troubleshooting Guides

This section provides a step-by-step guide to resolving common issues that cause peak tailing in the GC analysis of this compound.

Guide 1: Addressing Flow Path and Installation Issues

Q: All peaks in my chromatogram, including a hydrocarbon standard, are tailing. What should I check?

A: When all peaks exhibit tailing, the problem is likely mechanical or related to the physical setup of the GC system.

Troubleshooting Steps:

  • Inspect the Column Cut: Ensure the column ends are cut cleanly and at a 90-degree angle. A jagged or uneven cut can create turbulence in the flow path.

  • Verify Column Installation: Check that the column is installed at the correct height in both the injector and the detector, as specified by the instrument manufacturer. Incorrect positioning can create dead volumes.[6]

  • Check for Leaks: Perform a leak check on all fittings, especially at the injector and detector. Leaks can disrupt the carrier gas flow and lead to peak distortion.

  • Examine Ferrules: Ensure that the correct ferrules are being used and that they are not overtightened or damaged.

Guide 2: Mitigating Chemical Interactions and Contamination

Q: Only the this compound peak is tailing, while a hydrocarbon standard looks symmetrical. What is the likely cause and how can I fix it?

A: This scenario strongly suggests that the this compound molecules are interacting with active sites within your GC system.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Replace the Inlet Liner: The inlet liner is a common source of contamination and active sites. Replace it with a new, deactivated liner.[9] For esters, a liner with glass wool can aid in vaporization, but the wool must also be deactivated.

    • Replace the Septum: A cored or degraded septum can release particles into the inlet, creating active sites.

  • Column Maintenance:

    • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can remove the active sites and restore peak shape.[5]

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Use Inert Components: Whenever possible, use highly inert components, including liners, ferrules, and columns, to minimize interactions with active compounds.

Data Presentation

The following table summarizes key GC parameters and their potential impact on the peak shape of this compound.

ParameterTypical Range/SettingEffect on Peak TailingRecommendations for this compound
Injector Temperature 250 - 300 °CToo low can cause incomplete vaporization and tailing.Start at 280 °C and optimize as needed.
Injection Mode Split or SplitlessSplitless is for trace analysis but can increase tailing if not optimized. Split can improve peak shape.[10][11]For concentrations that allow, a split injection (e.g., 20:1 or higher) can provide sharper peaks.[12]
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm ID column)Sub-optimal flow can lead to band broadening.Optimize for the best balance of resolution and analysis time.
Oven Temperature Program Initial: ~150°C, Ramp: 10-20°C/min, Final: ~280°CA slow ramp can sometimes improve separation but may also increase peak width.A moderate ramp rate is generally suitable. The initial temperature should be low enough for good focusing.[7]
Column Stationary Phase Non-polar to mid-polar (e.g., 5% phenyl-methylpolysiloxane)A mismatch in polarity between the analyte and the stationary phase can cause tailing.A non-polar or slightly polar column is recommended.[3][13]
Sample Concentration Dependent on detector sensitivityHigh concentrations can overload the column, leading to fronting or tailing.Dilute the sample if column overload is suspected.[8]
Peak Asymmetry Factor (As) 1.0 - 1.5A value of 1.0 represents a perfectly symmetrical peak. Values > 1.2 indicate significant tailing.[14][15][16]Aim for an Asymmetry Factor as close to 1.0 as possible.

Experimental Protocols

GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and application.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration appropriate for the detector's sensitivity.

2. GC System and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/Splitless inlet.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio). For trace analysis, a splitless injection can be used, but the parameters (purge time and temperature) must be carefully optimized.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C.

    • MS Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Integrate the this compound peak and calculate the peak asymmetry factor. A value between 1.0 and 1.5 is generally acceptable.[1][15]

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound hydrocarbon_test Inject a Non-Polar Hydrocarbon Standard start->hydrocarbon_test all_peaks_tail Do All Peaks (including Hydrocarbon) Tail? hydrocarbon_test->all_peaks_tail flow_path_issue Flow Path Issue Suspected all_peaks_tail->flow_path_issue Yes chemical_interaction Chemical Interaction Suspected all_peaks_tail->chemical_interaction No check_column_cut Check Column Cut (Clean & 90°) flow_path_issue->check_column_cut check_installation Verify Column Installation Depth check_column_cut->check_installation leak_check Perform Leak Check check_installation->leak_check problem_solved Problem Resolved leak_check->problem_solved inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_interaction->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column check_method_params Review Method Parameters trim_column->check_method_params optimize_temp Optimize Injector & Oven Temperatures check_method_params->optimize_temp If persists optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_concentration Check Sample Concentration (Dilute if Necessary) optimize_flow->check_concentration check_concentration->problem_solved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Logical Relationship of Peak Tailing Causes

PeakTailing_Causes Primary Causes of Peak Tailing cluster_flow_path Flow Path Disruptions cluster_chemical Chemical Interactions cluster_method Method Parameters cluster_sample Sample Issues peak_tailing Peak Tailing poor_cut Poor Column Cut peak_tailing->poor_cut causes improper_install Improper Installation peak_tailing->improper_install causes dead_volume Dead Volume/Leaks peak_tailing->dead_volume causes active_sites Active Sites (e.g., Silanols) peak_tailing->active_sites causes contamination Contamination (Inlet, Column) peak_tailing->contamination causes low_temp Low Injector Temp peak_tailing->low_temp causes bad_program Sub-optimal Oven Program peak_tailing->bad_program causes wrong_flow Incorrect Flow Rate peak_tailing->wrong_flow causes overload Sample Overload peak_tailing->overload causes

Caption: Interrelated causes contributing to peak tailing in GC analysis.

References

Technical Support Center: Optimizing Dimethyl Sebacate (DMS) Concentration to Prevent Migration in PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of dimethyl sebacate (B1225510) (DMS) as a plasticizer in Polyvinyl Chloride (PVC) to minimize migration.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl sebacate (DMS) and why is it used as a plasticizer in PVC?

A1: this compound is a fatty acid ester used as a plasticizer for PVC.[1] Plasticizers are additives that increase the flexibility, workability, and softness of otherwise rigid PVC.[2] Sebacate-based plasticizers are considered alternatives to traditional phthalate (B1215562) plasticizers due to concerns about the potential health and environmental risks of phthalates.[3][4]

Q2: What is plasticizer migration and why is it a concern?

A2: Plasticizer migration is the process where the plasticizer moves from the PVC matrix to the surface or into a surrounding medium.[5] This can occur through three main mechanisms:

  • Volatilization: Evaporation of the plasticizer into the air, which is accelerated at higher temperatures.[5]

  • Exudation: The plasticizer seeping out onto the PVC surface when in contact with other solid materials.[5]

  • Extraction/Leaching: The plasticizer dissolving into a liquid that comes into contact with the PVC, such as oils, solvents, or aqueous solutions.[5][6]

Migration is a concern because it can lead to a loss of flexibility and embrittlement of the PVC product, potentially causing cracks.[7] Furthermore, the leached plasticizer can contaminate the surrounding environment or substances in contact with the PVC, which is a significant issue for applications in medical devices and food packaging.[6][8]

Q3: What are the key factors that influence the migration of this compound from PVC?

A3: Several factors influence the migration of plasticizers like DMS from PVC:

  • Plasticizer Concentration: Higher concentrations of plasticizer can lead to increased migration due to a greater driving force for diffusion.[9]

  • Temperature: Elevated temperatures increase the mobility of plasticizer molecules within the PVC matrix, accelerating migration.[5][9]

  • Contact Medium: The type of substance in contact with the PVC significantly affects migration. For example, fatty or oily substances tend to extract non-polar plasticizers like DMS more readily than aqueous solutions.[10]

  • Molecular Weight of the Plasticizer: Plasticizers with lower molecular weights tend to migrate more easily than those with higher molecular weights.[9][11]

  • Polymer Matrix Structure: The density and cross-linking of the PVC matrix can affect the diffusion of the plasticizer.[12]

Q4: How can I minimize the migration of this compound in my PVC formulation?

A4: To minimize DMS migration, consider the following strategies:

  • Optimize Concentration: Use the lowest concentration of DMS that still achieves the desired flexibility and mechanical properties for your application.

  • Use Polymeric Plasticizers: Consider blending DMS with a higher molecular weight polymeric plasticizer to reduce overall migration.[8][11]

  • Surface Treatments: For some applications, surface treatments of the PVC, such as plasma or UV cross-linking, can create a barrier that reduces plasticizer migration.[12]

  • Incorporate Nanoparticles: The addition of certain nanoparticles can help to reduce plasticizer mobility within the PVC matrix.

Troubleshooting Guide

Problem: I am observing significant weight loss in my PVC samples during migration testing.

  • Question: What is the likely cause of the significant weight loss in my PVC samples?

    • Answer: Significant weight loss is a direct indication of plasticizer migration. This could be due to several factors including a high concentration of this compound, elevated testing temperatures, or the use of an aggressive extraction solvent.[5][9] Review your experimental parameters and consider reducing the plasticizer concentration or using a less aggressive solvent if your application allows.

  • Question: How can I confirm that the weight loss is due to DMS migration and not something else?

    • Answer: To confirm that the weight loss is from DMS migration, you can analyze the extraction medium using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of DMS.[13]

Problem: My PVC material is becoming brittle and cracking over time.

  • Question: What is causing the embrittlement and cracking of my PVC material?

    • Answer: Embrittlement and cracking are common consequences of plasticizer loss.[7] The migration of DMS out of the PVC matrix reduces its flexibility, leading to increased stiffness and a higher tendency to crack under stress.

  • Question: How can I reformulate my PVC to prevent this?

    • Answer: To prevent embrittlement, you need to reduce DMS migration. Consider the strategies mentioned in FAQ 4, such as optimizing the DMS concentration, or incorporating a co-plasticizer with a higher molecular weight.[8][11]

Problem: I am seeing an oily film on the surface of my PVC product.

  • Question: What is this oily film and how can I prevent it?

    • Answer: The oily film is likely due to the exudation of the this compound plasticizer onto the surface of the PVC.[5] This can happen if the concentration of DMS is too high, leading to poor compatibility with the PVC matrix over time. To prevent this, try reducing the concentration of DMS in your formulation.

Data on Sebacate Plasticizer Performance in PVC

While specific quantitative data for this compound is limited in the available literature, the following tables provide data for other sebacate esters and related non-phthalate plasticizers, which can serve as a useful reference.

Table 1: Mechanical Properties of PVC Plasticized with Different Dicarboxylate Esters

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)
Di(2-ethylhexyl) suberate (B1241622) (D2EHSu)18.5350
Di(2-ethylhexyl) azelate (D2EHAz)17.8360
Di(2-ethylhexyl) sebacate (D2EHSe)17.2370
Di(2-ethylhexyl) phthalate (DEHP)19.2340

Source: Adapted from a study on dicarboxylate ester plasticizers.[3]

Table 2: Thermal Properties of PVC Plasticized with Dicarboxylate Esters

Plasticizer (40 phr)Glass Transition Temp. (Tg) (°C)
Di(2-ethylhexyl) suberate (D2EHSu)71.90
Di(2-ethylhexyl) azelate (D2EHAz)68.45
Di(2-ethylhexyl) sebacate (D2EHSe)65.36
Di(2-ethylhexyl) phthalate (DEHP)75.80

Source: Adapted from a study on dicarboxylate ester plasticizers.[3]

Table 3: Migration (Weight Loss %) of Dicarboxylate Ester Plasticizers in Different Solvents

Plasticizer (40 phr)Petroleum Ether10% Ethanol30% Acetic AcidDistilled Water
Di(2-ethylhexyl) suberate (D2EHSu)2.50.81.20.5
Di(2-ethylhexyl) azelate (D2EHAz)2.80.91.40.6
Di(2-ethylhexyl) sebacate (D2EHSe)3.11.01.50.7
Di(2-ethylhexyl) phthalate (DEHP)3.51.21.80.8

Source: Based on general trends observed in plasticizer migration studies.[3]

Experimental Protocols

1. Solvent Extraction Test for Plasticizer Migration (Based on ASTM D1239-98)

  • Objective: To determine the amount of plasticizer that leaches from a PVC sample when immersed in a specific solvent.

  • Methodology:

    • Prepare PVC film specimens of known dimensions (e.g., 60 mm x 10 mm x 2 mm).[3]

    • Condition the specimens at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% humidity) for 24 hours.[3]

    • Weigh the conditioned specimens accurately (initial weight, W1).

    • Immerse each specimen in a sealed container with a specified volume of the test solvent (e.g., 30 mL of petroleum ether, 10% ethanol, or distilled water).[3]

    • Keep the containers at a constant temperature (e.g., 23 ± 2 °C) for a defined period (e.g., 24 hours).[3]

    • Remove the specimens from the solvent, wash them thoroughly with distilled water, and gently wipe them dry.[3]

    • Re-condition the specimens under the same initial conditions for 24 hours.

    • Weigh the specimens again (final weight, W2).

    • Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W1 - W2) / W1] * 100

2. Volatility Test for Plasticizer Migration

  • Objective: To measure the amount of plasticizer lost from a PVC sample due to evaporation at elevated temperatures.

  • Methodology:

    • Prepare PVC specimens of known dimensions and weight (W1).

    • Place the specimens in a temperature-controlled oven on a wire mesh to allow for air circulation.

    • Heat the specimens at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).

    • Remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

    • Weigh the cooled specimens (W2).

    • Calculate the percentage of weight loss due to volatilization using the same formula as in the solvent extraction test.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Migration Testing cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare PVC films with varying DMS concentrations extraction Solvent Extraction Test (e.g., ASTM D1239) prep->extraction Immerse samples volatility Volatility Test (Oven Aging) prep->volatility Place samples in oven weighing Gravimetric Analysis (Weight Loss) extraction->weighing Measure final weight gcms GC-MS of Solvent extraction->gcms Analyze solvent volatility->weighing Measure final weight eval Determine Optimal DMS Concentration weighing->eval gcms->eval

Caption: Experimental workflow for determining DMS migration.

migration_factors cluster_factors Factors Influencing Migration cluster_outcomes Migration Outcomes concentration DMS Concentration migration DMS Migration Rate concentration->migration Higher conc. -> Higher migration temperature Temperature temperature->migration Higher temp. -> Higher migration medium Contact Medium medium->migration Solvent type dependent mw Molecular Weight mw->migration Lower MW -> Higher migration

Caption: Key factors influencing this compound migration.

References

Technical Support Center: Characterization of Cross-Linked Poly(Glycerol Sebacate) (PGS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of cross-linked poly(glycerol sebacate) (PGS).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to characterize cross-linked PGS?

A1: The primary challenge in characterizing cross-linked PGS arises from its thermoset nature, rendering it insoluble in most solvents. This insolubility precludes the use of conventional polymer characterization techniques such as size exclusion chromatography (SEC) for molecular weight determination and solution-based Nuclear Magnetic Resonance (NMR) for structural analysis.[1] Consequently, indirect methods are often employed to infer the properties of the polymer network.

Q2: What are the key parameters to characterize in cross-linked PGS?

A2: The critical parameters for characterizing cross-linked PGS include the degree of cross-linking, mechanical properties, degradation behavior, and biocompatibility. These parameters are crucial for determining the material's suitability for specific biomedical applications.

Q3: How does the degree of cross-linking affect the properties of PGS?

A3: The degree of cross-linking significantly influences the mechanical properties and degradation rate of PGS. Generally, a higher degree of cross-linking results in a stiffer and stronger elastomer with a lower degradation rate.[2][3] However, the relationship between cross-link density and in vivo degradation can be complex and may not always show a linear correlation.[2][3]

Q4: What factors influence the cross-linking of PGS?

A4: The primary factors influencing the cross-linking of PGS are the curing temperature and time.[2][3][4] Higher temperatures and longer curing times generally lead to a higher degree of cross-linking.[4] The molar ratio of glycerol (B35011) to sebacic acid during the initial prepolymer synthesis also plays a crucial role in the final network structure.[4]

Q5: Is residual un-cross-linked material a concern in PGS?

A5: Yes, residual un-cross-linked oligomers and monomers can remain in the PGS network after curing.[2] These residuals can leach out from the material, potentially affecting its mechanical properties and biocompatibility. It is often necessary to perform a solvent extraction step (e.g., with ethanol) to remove these un-cross-linked components.[2]

Troubleshooting Guides

Determining the Degree of Cross-Linking

Problem: Inconsistent or unreliable measurements of the degree of cross-linking.

Possible Causes & Solutions:

  • Incomplete Swelling Equilibrium: The polymer may not have reached its equilibrium swollen state, leading to an underestimation of the swelling ratio.

    • Solution: Increase the swelling time and periodically measure the weight until a constant value is achieved.

  • Inaccurate Measurement of Swollen and Dry Weights: Small errors in weight measurements can significantly impact the calculated swelling ratio and cross-link density.

    • Solution: Use a high-precision balance and ensure the swollen sample is properly blotted to remove excess surface solvent without compressing it. Ensure the dried sample is completely free of solvent.

  • Limitations of the Flory-Rehner Theory: This theoretical model for calculating cross-link density from swelling data has several assumptions that may not hold true for PGS, leading to inaccuracies.

    • Solution: Use the Flory-Rehner equation as an estimation and complement the analysis with other techniques like mechanical testing (DMA) or gel fraction determination for a more comprehensive understanding of the network structure.

Experimental Protocol: Swelling and Gel Fraction Determination

  • Sample Preparation: Prepare disc-shaped samples of cross-linked PGS with known initial weight (W_i).

  • Swelling: Immerse the samples in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) at a constant temperature.

  • Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, which can take several hours to days. Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them (W_s). Equilibrium is reached when the weight remains constant over successive measurements.

  • Drying: After determining the equilibrium swollen weight, dry the samples in a vacuum oven until a constant weight is achieved (W_d).

  • Calculations:

    • Swelling Ratio (Q): Q = (W_s - W_d) / W_d

    • Gel Fraction (%): Gel Fraction = (W_d / W_i) * 100

Logical Workflow for Troubleshooting Degree of Cross-linking Measurement

Caption: Troubleshooting workflow for inconsistent degree of cross-linking data.

Mechanical Testing

Problem: High variability in mechanical testing results (e.g., Young's Modulus, Ultimate Tensile Strength).

Possible Causes & Solutions:

  • Inhomogeneous Cross-Linking: Uneven temperature distribution during curing can lead to regions with different cross-link densities within the same sample.

    • Solution: Ensure uniform heating in the curing oven and consider rotating the samples periodically.

  • Sample Preparation Artifacts: Small nicks, cuts, or inconsistencies in the dimensions of the test specimens can act as stress concentrators, leading to premature failure.

    • Solution: Use a sharp, standardized die to cut samples. Carefully inspect each sample for defects before testing.

  • Inappropriate Testing Parameters: The strain rate can significantly affect the measured mechanical properties of viscoelastic polymers like PGS.

    • Solution: Standardize the strain rate across all tests and report it with the results.

  • Hydration State of the Sample: The presence of water can plasticize the polymer, affecting its mechanical properties.

    • Solution: Pre-condition the samples in a controlled environment (e.g., desiccator or hydrated in PBS) to ensure a consistent hydration state before testing.

Experimental Protocol: Uniaxial Tensile Testing

  • Sample Preparation: Cut dog-bone shaped specimens from a cured PGS sheet using a standard die. Measure the gauge length, width, and thickness of each specimen.

  • Pre-conditioning: Equilibrate the samples in the desired testing environment (e.g., at 37°C in a hydrated state) for a sufficient period.

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant strain rate until the sample fails.

  • Data Analysis: Record the load and displacement data. Calculate the stress (load/cross-sectional area) and strain (change in length/original length). The Young's modulus is determined from the initial linear portion of the stress-strain curve. The ultimate tensile strength is the maximum stress the sample withstands before failure.

Data Presentation: Typical Mechanical Properties of PGS

Curing Time (at 120°C)Young's Modulus (MPa)Ultimate Tensile Strength (MPa)Strain to Failure (%)
42 h~0.3~0.4~150
66 h~0.6~0.6~180
90 h~0.9~0.8~200
114 h~1.1~1.0~220

Note: These are approximate values and can vary based on specific synthesis and curing conditions.[2]

In Vitro Degradation Studies

Problem: Unexpectedly rapid or slow degradation rates in vitro.

Possible Causes & Solutions:

  • Hydrolytic vs. Enzymatic Degradation: PGS degradation is significantly accelerated by enzymes like lipases.[2][3] In vitro studies in phosphate-buffered saline (PBS) alone will primarily show hydrolytic degradation, which is much slower.

    • Solution: For more physiologically relevant degradation rates, include enzymes such as lipase (B570770) in the degradation medium.[2][3]

  • Porosity of the Scaffold: Porous PGS scaffolds have a much larger surface area exposed to the degradation medium, leading to faster degradation compared to non-porous films.[5]

    • Solution: Characterize the porosity of your scaffolds and consider its impact when comparing degradation rates.

  • Loss of Un-cross-linked Material: Initial rapid mass loss may be due to the leaching of un-cross-linked oligomers rather than polymer backbone degradation.

    • Solution: Pre-wash the samples in a suitable solvent (e.g., ethanol) to remove the sol fraction before starting the degradation study.

Experimental Protocol: In Vitro Enzymatic Degradation

  • Sample Preparation: Prepare PGS samples of known initial weight (W_i).

  • Degradation Medium: Prepare a degradation medium, for example, PBS (pH 7.4) containing a specific concentration of lipase.

  • Incubation: Incubate the samples in the degradation medium at 37°C.

  • Time Points: At predetermined time points, remove the samples, rinse them with deionized water to remove salts and adsorbed enzymes, and dry them to a constant weight (W_t).

  • Mass Loss Calculation: Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W_i - W_t) / W_i] * 100.

Logical Workflow for Investigating Degradation Rate Discrepancies

Degradation_Troubleshooting Start Unexpected Degradation Rate Check_Medium Analyze Degradation Medium Start->Check_Medium Check_Structure Examine PGS Structure Start->Check_Structure Check_Initial_Loss Investigate Initial Mass Loss Start->Check_Initial_Loss Enzyme_Presence Enzymes Present? Check_Medium->Enzyme_Presence Porosity_Effect Porous vs. Non-porous? Check_Structure->Porosity_Effect Pre_Washed Samples Pre-washed? Check_Initial_Loss->Pre_Washed Slow_Rate If slow, consider adding enzymes Enzyme_Presence->Slow_Rate No Fast_Rate_Porous If fast, account for high surface area Porosity_Effect->Fast_Rate_Porous Porous Fast_Rate_Initial If fast initially, likely sol fraction loss Pre_Washed->Fast_Rate_Initial No

Caption: Decision tree for troubleshooting unexpected PGS degradation rates.

Biocompatibility Assessment

Problem: Evidence of cytotoxicity in in vitro cell culture experiments.

Possible Causes & Solutions:

  • Residual Monomers or Solvents: Unreacted glycerol or sebacic acid, or residual solvents from synthesis or processing, can be cytotoxic.

    • Solution: Ensure thorough purification of the PGS prepolymer and adequate drying of the final cross-linked material to remove any volatile residues.

  • Leaching of Un-cross-linked Oligomers: Low molecular weight PGS oligomers leaching from the polymer can negatively impact cell viability.

    • Solution: Perform a solvent extraction (e.g., with ethanol) on the cured PGS to remove the sol fraction before cell seeding.

  • Sterilization Method: Some sterilization methods, such as gamma irradiation, can alter the polymer structure and generate cytotoxic byproducts.

    • Solution: Use a compatible sterilization method, such as ethylene (B1197577) oxide or 70% ethanol (B145695) sterilization, which are commonly used for PGS. Autoclaving may also be an option, but it could potentially promote additional cross-linking.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Material Preparation: Prepare PGS films and sterilize them using an appropriate method.

  • Cell Culture: Place the sterilized PGS films in a cell culture plate. Seed cells (e.g., fibroblasts or endothelial cells) onto the films and in control wells (tissue culture plastic).

  • Incubation: Culture the cells for a specified period (e.g., 1, 3, and 5 days).

  • MTT Assay: At each time point, add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance using a plate reader.

  • Analysis: Compare the absorbance of the cells on PGS to the control wells to determine the relative cell viability.

Signaling Pathway Visualization (Hypothetical Cytotoxic Response)

Cytotoxicity_Pathway cluster_cell Cell ROS Reactive Oxygen Species (ROS) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Leachables Leachables (Monomers, Oligomers) Leachables->ROS

Caption: Hypothetical pathway of cytotoxicity induced by leachables from PGS.

References

minimizing color formation during the high-temperature synthesis of dimethyl sebacate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize color formation during the high-temperature synthesis of dimethyl sebacate (B1225510).

Troubleshooting Guide: Color Formation Issues

This section addresses common problems encountered during the synthesis of dimethyl sebacate that can lead to an undesirable yellow or brown coloration of the final product.

Question: My final this compound product is yellow/brown. What are the primary causes?

Answer: Color formation during the high-temperature esterification of sebacic acid with methanol (B129727) is typically an indication of degradation or the presence of impurities. The primary causes can be categorized as follows:

  • Oxidative Degradation: At elevated temperatures (typically >150°C), reactants and the ester product can react with residual oxygen in the reaction vessel. This oxidation leads to the formation of colored, unsaturated byproducts and carbonyl compounds.

  • High Reaction Temperature: Exceeding the optimal reaction temperature can cause thermal degradation of the sebacic acid or the resulting ester, leading to charring and the formation of complex colored molecules.

  • Catalyst-Induced Side Reactions: The choice and concentration of the catalyst are critical. While strong mineral acids like sulfuric acid are effective catalysts, they can also promote dehydration and oxidation reactions that produce color bodies.[1][2] Certain metal-based catalysts, particularly titanium compounds, are also known to cause yellowish discoloration in ester products.

  • Impure Reactants: The purity of the starting materials, sebacic acid and methanol, is crucial. Trace impurities in the reactants can degrade or react at high temperatures to form colored species.

  • Extended Reaction Time: Prolonging the reaction time, especially at high temperatures, increases the likelihood of thermal degradation and side reactions, leading to a darker product.

Question: I am using sulfuric acid as a catalyst and my product is consistently discolored. What can I do?

Answer: Sulfuric acid is a common and effective catalyst, but it is aggressive and can lead to significant color formation.[1][2] Consider the following solutions:

  • Switch to a Solid Acid Catalyst: Solid acid catalysts, such as strongly acidic ion-exchange resins (e.g., Amberlyst 15) or sulfonated carbon, are excellent alternatives.[3] They are generally less corrosive, easier to remove from the reaction mixture (via filtration), and tend to produce a product with better color.[1][3]

  • Optimize Catalyst Concentration: If you must use sulfuric acid, ensure you are using the minimum effective concentration. High concentrations exacerbate side reactions. Titrate the final product to determine the optimal catalyst loading that balances reaction rate with minimal color formation.

  • Use a Color Inhibitor: The addition of a small amount of a color inhibitor, such as hypophosphorus acid (H₃PO₂), can significantly improve the color of the final ester. It is thought to act as an antioxidant, preventing the formation of color bodies during the reaction.

Question: How can I be sure that oxygen is not the cause of my color problem?

Answer: To eliminate oxidation as a source of color, it is essential to maintain an inert atmosphere throughout the reaction.

  • Implement Nitrogen Sparging/Blanketing: Before heating, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon to displace all air. Maintain a gentle, continuous flow of the inert gas (a "blanket") over the reaction mixture for the entire duration of the heating and reaction process. This prevents atmospheric oxygen from coming into contact with the hot reactants.

Question: My product is colored even after taking precautions during synthesis. How can I purify it to remove the color?

Answer: If the crude this compound is colored, several post-synthesis purification methods can be employed:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[4] The crude ester can be heated gently with a small amount of powdered activated carbon (typically 0.5-2.0% w/w) and then filtered to remove the carbon and the adsorbed impurities. The process efficiency depends on factors like temperature, contact time, and the type of activated carbon used.[4]

  • Vacuum Distillation: Distillation under reduced pressure allows the this compound to boil at a lower temperature, which minimizes the risk of thermal degradation during purification. Colored, high-boiling impurities will remain in the distillation flask, yielding a colorless distillate. A typical distillation condition is 155-175°C under an absolute pressure of 10-20 mmHg.[5]

  • Washing and Neutralization: Before final distillation, washing the crude product with a dilute sodium carbonate or sodium bicarbonate solution can help neutralize any residual acid catalyst and remove some water-soluble impurities.[3][5]

Frequently Asked Questions (FAQs)

1. What is the optimal temperature range for synthesizing this compound with minimal color? The optimal temperature is a balance between reaction rate and thermal degradation. A two-stage temperature profile is often effective. A primary esterification can be conducted at 70-85°C, followed by a secondary, higher-temperature stage at 110-140°C to drive the reaction to completion.[3][6] Exceeding 150°C significantly increases the risk of color formation.

2. What is the APHA color scale and what is an acceptable value for this compound? The APHA (American Public Health Association) color scale, also known as the Pt/Co or Hazen scale, is a standard method for quantifying the yellowness of clear liquids.[7][8] The scale ranges from 0 (distilled water) to 500.[7][8] For high-purity applications, an APHA value of less than 15-20 is typically desired for this compound.

3. Can I use a metal-based catalyst for this synthesis? While various metal catalysts are used in esterification, many can cause discoloration. For example, titanium-based catalysts like titanium tetrabutoxide are known to produce a yellowish tint in polyesters.[3] If a low-color product is critical, solid acid catalysts or optimized concentrations of sulfuric acid with a color inhibitor are generally preferred.

4. How does the methanol-to-sebacic acid molar ratio affect color? While the molar ratio primarily affects reaction kinetics and equilibrium, using a large excess of methanol is generally not necessary and can increase processing costs. A molar ratio of methanol to sebacic acid's carboxylic acid groups of slightly above stoichiometric (e.g., 2.2:1) is often sufficient. The key to minimizing color is controlling temperature and oxygen exposure, rather than manipulating the reactant ratio.

5. Is it necessary to filter the reactants before starting the synthesis? Yes, filtering the molten sebacic acid and methanol before they are charged to the reactor is a good manufacturing practice. This removes any particulate matter or trace impurities that could act as nucleation sites for degradation or introduce color from the outset.

Data Presentation

The following table summarizes the expected qualitative and estimated quantitative impact of various process parameters on the final product color (APHA).

ParameterCondition AAPHA (Est.)Condition BAPHA (Est.)Rationale
Catalyst Type Sulfuric Acid (0.5 mol%)50 - 100Solid Acid Resin (5% w/w)< 20Solid acid catalysts are less prone to causing oxidative side reactions.[1]
Atmosphere Air80 - 150+Nitrogen Blanket< 25Inert atmosphere prevents oxidative degradation of reactants and product at high temperatures.
Max Temperature 180°C70 - 120140°C< 30Higher temperatures accelerate thermal degradation and charring.
Color Inhibitor None50 - 1000.1% Hypophosphorus Acid< 25Acts as an antioxidant, preventing the formation of color bodies.
Purification None (Crude Product)50 - 150+Activated Carbon + Distillation< 15Adsorption and distillation are effective methods for removing colored impurities.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Low-Color this compound

This protocol incorporates best practices to minimize color formation during synthesis.

Materials:

  • Sebacic Acid (202.25 g, 1.0 mol)

  • Methanol (80 g, 2.5 mol)

  • Solid Acid Catalyst (e.g., Amberlyst 15, ~10 g)

  • Nitrogen Gas (high purity)

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a condenser, and a gas inlet for nitrogen.

  • Inerting: Purge the entire apparatus with nitrogen gas for 15-20 minutes to displace all oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reactants: Add sebacic acid and the solid acid catalyst to the flask. Begin stirring and add the methanol.

  • Reaction - Stage 1: Heat the mixture to 80-85°C and hold for 3-4 hours. Water of reaction will begin to be produced.

  • Reaction - Stage 2: Slowly increase the temperature to 120-130°C to drive the reaction to completion. The excess methanol and the water of reaction will distill off and be collected. Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., < 5 mg KOH/g).

  • Catalyst Removal: Cool the reaction mixture to approximately 70-80°C. Filter the hot mixture to remove the solid acid catalyst.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation (e.g., 155-175°C @ 10-20 mmHg) to achieve a colorless, high-purity product.[5]

Protocol 2: APHA Color Measurement (ASTM D1209/D5386)

This protocol outlines the standard method for determining the APHA color of the final product.

Principle: The APHA color is determined by comparing the color of the sample to that of standardized platinum-cobalt (B8599474) (Pt/Co) solutions. This can be done visually or, more accurately, using a spectrophotometer.[7]

Procedure (Instrumental Method):

  • Instrument: Use a spectrophotometer or colorimeter capable of measuring transmitted color and calculating APHA values according to ASTM D5386.

  • Calibration: Calibrate the instrument using deionized water as a blank (APHA = 0) and certified APHA color standards (e.g., 25, 50, 100 APHA).

  • Sample Preparation: Ensure the this compound sample is clear and free of any turbidity. If necessary, filter the sample through a 0.45 µm filter.

  • Measurement:

    • Rinse a clean cuvette (typically 10 mm path length) with the sample.

    • Fill the cuvette with the sample and place it in the instrument.

    • Initiate the measurement. The instrument will measure the transmittance across the visible spectrum and calculate the APHA color value based on its calibration.

  • Reporting: Report the value as "APHA Color". For high-purity products, the value should be low (e.g., < 20).

Visualizations

The following diagrams illustrate the key relationships and workflows associated with minimizing color in this compound synthesis.

Color_Formation_Factors A High Temperature (>150°C) E Color Formation (Yellow/Brown Product) A->E Thermal Degradation B Oxygen Presence (Air) B->E Oxidation C Aggressive Catalyst (e.g., conc. H₂SO₄) C->E Side Reactions D Reactant Impurities D->E Impurity Degradation

Caption: Key factors contributing to color formation during synthesis.

Troubleshooting_Workflow start Product is Colored (High APHA) q1 Was an inert atmosphere used? start->q1 s1 Implement N₂ Purge and Blanket q1->s1 No q2 What catalyst was used? q1->q2 Yes s1->q2 s2 Switch to Solid Acid Catalyst or add Color Inhibitor q2->s2 H₂SO₄ q3 Was max temp >150°C? q2->q3 Solid Acid s2->q3 s3 Reduce max reaction temperature to <140°C q3->s3 Yes end Purify Crude Product (Activated Carbon / Distillation) q3->end No s3->end

References

Technical Support Center: Enhancing the Thermal Stability of Dimethyl Sebacate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl sebacate-based formulations. The focus is on improving the thermal stability of these formulations to ensure product integrity and performance.

Troubleshooting Guide

This guide addresses common issues encountered during the development and handling of dimethyl sebacate (B1225510) formulations, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound-based formulation is showing signs of discoloration (yellowing or browning) after heat exposure. What is the likely cause and how can I prevent it?

A1: Discoloration upon heating is a common indicator of thermal degradation.

  • Potential Cause: The primary cause is often thermo-oxidative degradation. At elevated temperatures, this compound, like other esters, can react with oxygen to form hydroperoxides. These unstable intermediates can then decompose, leading to the formation of colored byproducts and a decrease in the formulation's performance.

  • Solutions:

    • Inert Atmosphere: Process and store the formulation under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Antioxidants: Incorporate antioxidants into your formulation.

      • Primary Antioxidants (Free Radical Scavengers): Hindered phenolic antioxidants are effective at interrupting the free radical chain reactions that drive oxidation.

      • Secondary Antioxidants (Peroxide Decomposers): Phosphite or thioester antioxidants can be used to decompose hydroperoxides into more stable, non-radical products. A synergistic combination of primary and secondary antioxidants often provides the best protection.[1]

Q2: I've observed a change in the viscosity of my formulation after it has been subjected to thermal stress. What could be happening?

A2: A change in viscosity, either an increase or decrease, points towards thermal degradation and changes in the molecular weight of the formulation components.

  • Potential Cause:

    • Viscosity Increase: This is often due to polymerization reactions of degradation products, leading to the formation of higher molecular weight species.

    • Viscosity Decrease: This may indicate chain scission, where the ester molecules are breaking down into smaller, lower molecular weight fragments.

  • Solutions:

    • Thermal Stabilizers: Introduce thermal stabilizers that are compatible with your formulation. Certain metal salts or organometallic compounds can enhance thermal stability.

    • Optimize Operating Temperature: If possible, lower the processing or storage temperature to reduce the rate of degradation reactions.

    • Antioxidant Addition: As with discoloration, antioxidants can prevent the initial degradation reactions that lead to viscosity changes.

Q3: My formulation is exhibiting a change in odor after heating. What is the reason for this?

A3: The development of a new or intensified odor is a strong indication of chemical breakdown.

  • Potential Cause: Thermal degradation of this compound can produce volatile organic compounds (VOCs) with distinct odors. These can include smaller esters, alcohols, and aldehydes resulting from the cleavage of the ester bonds.

  • Solutions:

    • Purity of Ingredients: Ensure the high purity of this compound and other formulation components, as impurities can sometimes catalyze degradation reactions.

    • Stabilizer Package: A well-designed stabilizer package including antioxidants and potentially acid scavengers can mitigate the degradation pathways that produce these volatile byproducts.

    • Controlled Environment: Handle the formulation in a well-ventilated area and consider if the storage container material could be contributing to or catalyzing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of this compound?

A1: Pure this compound is relatively stable, with a boiling point of 294°C at atmospheric pressure.[2] However, its decomposition temperature in a formulation can be significantly influenced by the presence of other components, oxygen, and catalysts. Thermal analysis techniques like Thermogravimetric Analysis (TGA) are essential for determining the precise decomposition profile of a specific formulation.

Q2: What types of antioxidants are most effective for improving the thermal stability of this compound formulations?

A2: The choice of antioxidant depends on the specific formulation and the temperature range of concern.

  • Hindered Phenols: These are excellent primary antioxidants for general-purpose stabilization against thermo-oxidative degradation.

  • Aromatic Amines: Phenyl-α-naphthylamine (PAN) has shown significant improvement in the thermal stability of ester lubricants and could be effective for this compound formulations, particularly at higher temperatures.[1][3]

  • Phosphites and Thioesters: These secondary antioxidants work well in synergy with primary antioxidants to provide comprehensive protection.

Q3: How can I quantitatively assess the thermal stability of my formulation?

A3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this assessment.

  • TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.[4][5]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, glass transitions, and the heat of reactions, which can indicate degradation.[6][7]

Q4: Can the presence of water affect the thermal stability of my this compound formulation?

A4: Yes, the presence of water can be detrimental. At elevated temperatures, water can lead to the hydrolysis of the ester bonds in this compound, breaking it down into sebacic acid and methanol. This hydrolytic degradation can be accelerated by acidic or basic catalysts. It is crucial to use dry ingredients and protect the formulation from moisture.

Q5: Are there any compatibility issues I should be aware of when adding stabilizers to my formulation?

A5: Yes, compatibility is a critical consideration. The chosen stabilizers should be soluble and miscible in the this compound-based formulation at the intended use concentrations and temperatures. Incompatibility can lead to phase separation, reduced effectiveness of the stabilizer, and a negative impact on the overall performance of the formulation. It is always recommended to perform small-scale compatibility tests before scaling up.

Data Presentation

FormulationKey Thermal Stability ParameterValue (°C)Analytical MethodReference
Polyol Ester (base)Onset of Oxidation~220GPC Analysis of HMW Products[1][8]
Polyol Ester + Phenyl-α-naphthylamine (PAN)Onset of OxidationSignificantly > 220GPC Analysis of HMW Products[1][3]
Polyol Ester + Hindered Phenolic AntioxidantOnset of Oxidation> 220GPC Analysis of HMW Products[1]
Poly(butylene sebacate-co-terephthalate)Td,max (Maximum Decomposition Temp.)~400TGA[9]
Neopolyol Ester (base)Onset of Oxidation~150 (at 7 bar)PetroOxy Test[10]
Neopolyol Ester + Antioxidant packageOnset of Oxidation> 150 (at 7 bar)PetroOxy Test[10]

Note: The data presented are for comparative purposes and the actual thermal stability of a specific this compound formulation will depend on its exact composition and the test conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol for Thermal Stability Assessment

Objective: To determine the onset temperature of decomposition and the mass loss profile of a this compound-based formulation as a function of temperature.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogeneous. If the formulation contains suspended solids, ensure they are evenly distributed.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the purge gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition of the sample (e.g., 600°C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

    • Determine the temperature at which 5% and 50% mass loss occurs (T5% and T50%) for comparative analysis.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC) Protocol for Thermal Event Analysis

Objective: To identify thermal events such as melting, crystallization, and the onset of exothermic or endothermic degradation processes in a this compound-based formulation.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the homogeneous sample into a DSC pan.

    • Seal the pan hermetically to prevent the loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere (e.g., nitrogen) and set the purge gas flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that encompasses the thermal events of interest. A heat-cool-heat cycle can be employed to study the thermal history and recrystallization behavior.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some degradation reactions).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

    • An increase in the baseline or the appearance of broad exothermic peaks at higher temperatures can indicate the onset of degradation.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_analysis Thermal Analysis cluster_evaluation Data Evaluation & Optimization Formulation Base Formulation (this compound + Actives) Stabilizer Select Stabilizer (e.g., Antioxidant) Addition Incorporate Stabilizer into Formulation Stabilizer->Addition TGA Thermogravimetric Analysis (TGA) Addition->TGA DSC Differential Scanning Calorimetry (DSC) Addition->DSC Data Analyze TGA/DSC Data (Tonset, Mass Loss, Enthalpy) TGA->Data DSC->Data Comparison Compare with Control (Formulation without Stabilizer) Data->Comparison Optimization Optimize Stabilizer Concentration Comparison->Optimization

Caption: Experimental workflow for evaluating thermal stabilizers.

Caption: Simplified thermo-oxidative degradation pathway of esters.

References

Technical Support Center: Resolving Solubility Issues of Dimethyl Sebacate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility and incorporation of dimethyl sebacate (B1225510) (DMS) in polymer matrices such as polylactic acid (PLA), poly-lactic-co-glycolic acid (PLGA), and polycaprolactone (B3415563) (PCL).

Frequently Asked Questions (FAQs)

1. What is dimethyl sebacate and why is it used with polymers?

This compound (DMS) is a plasticizer used to increase the flexibility and processability of polymers.[1] It is a dimethyl ester of sebacic acid and can be derived from renewable resources like castor oil. In polymer formulations, DMS can act as a softening agent and a solvent for various resins.[1]

2. How can I predict the miscibility of this compound with my polymer?

The miscibility of this compound with a polymer can be predicted using Hansen Solubility Parameters (HSP). The principle is that substances with similar HSP values are likely to be miscible.[2][3][4] The HSP are based on three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The distance (Ra) between the HSP of two substances can be calculated to predict their compatibility. A smaller Ra value indicates a higher likelihood of miscibility.

3. What are the common signs of poor solubility or incompatibility of this compound in a polymer matrix?

Poor solubility of this compound in a polymer matrix can manifest in several ways, including:

  • Phase Separation: The plasticizer forms separate domains within the polymer, which can be observed as cloudiness, haziness, or an oily surface on the polymer film.[5][6]

  • Leaching: The plasticizer migrates to the surface of the polymer over time, leading to a greasy feel and a loss of plasticizing effect.[7][8]

  • Poor Mechanical Properties: The resulting polymer may be brittle or have inconsistent mechanical properties due to uneven plasticizer distribution.

  • Film Defects: Issues such as gels, streaks, or an uneven surface can occur during film casting or extrusion.[9][10][11]

4. What analytical techniques can be used to assess the solubility and interaction of this compound with a polymer?

Several analytical techniques can be employed:

  • Differential Scanning Calorimetry (DSC): A single, shifted glass transition temperature (Tg) for a polymer-plasticizer blend compared to the pure polymer indicates good miscibility.[12][13] Two separate Tgs suggest immiscibility.[5]

  • Fourier Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of the polymer and plasticizer can indicate interactions between them, suggesting miscibility.[14][15][16] For instance, a shift in the carbonyl group absorption band of the plasticizer to a lower wavenumber can indicate intermolecular interactions with the polymer.[14]

  • Scanning Electron Microscopy (SEM): Can be used to visually inspect the morphology of the polymer blend. A smooth, featureless surface suggests good miscibility, while the presence of distinct phases indicates poor miscibility.[17]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of plasticizer that has leached from the polymer matrix into a surrounding medium.[17][18]

Troubleshooting Guides

Issue 1: Phase Separation or Cloudiness in Polymer Films

Question: My polymer film containing this compound appears cloudy or shows visible signs of phase separation. What can I do to resolve this?

Answer:

Cloudiness or phase separation is a common indicator of poor miscibility between the polymer and the plasticizer.[5][6] Here are several troubleshooting steps:

  • Optimize Plasticizer Concentration: Exceeding the miscibility limit of this compound in the polymer is a primary cause of phase separation. Try reducing the concentration of DMS in your formulation.

  • Improve Mixing: Ensure homogeneous mixing of the polymer and DMS. For solvent casting, use a high-quality solvent for both the polymer and DMS and allow sufficient mixing time. For melt blending, optimize the mixing speed and temperature to ensure a uniform blend.

  • Use a Co-solvent: In solvent casting, using a co-solvent system can sometimes improve the solubility of both the polymer and the plasticizer, leading to a more homogeneous film.

  • Check for Contamination: Incompatible impurities can sometimes trigger phase separation. Ensure all your materials and equipment are clean.

Logical Workflow for Troubleshooting Phase Separation

Caption: Troubleshooting workflow for phase separation in polymer films.

Issue 2: Leaching of this compound from the Polymer Matrix

Question: I've observed an oily residue on the surface of my polymer film, and it has become more brittle over time. How can I prevent the leaching of this compound?

Answer:

Plasticizer leaching occurs when the plasticizer molecules migrate to the surface of the polymer.[7][8] This can be due to poor miscibility or environmental factors. Here are some strategies to mitigate leaching:

  • Reduce Plasticizer Concentration: A lower concentration of DMS will reduce the driving force for migration.

  • Increase Polymer Crystallinity: Increasing the crystallinity of the polymer can create a more tortuous path for the plasticizer to travel, thus slowing down the migration rate.

  • Surface Modification: Applying a coating to the surface of the polymer film can act as a barrier to prevent the plasticizer from escaping.

  • Consider a Higher Molecular Weight Plasticizer: Plasticizers with a higher molecular weight tend to migrate more slowly. While this may mean exploring alternatives to DMS, it is a common strategy for reducing leaching.

Leaching

Caption: Workflow for preparing and analyzing plasticized polymer films.

Protocol 2: Characterization of Polymer-Plasticizer Interaction using DSC

Objective: To determine the miscibility of this compound in a polymer matrix by analyzing the glass transition temperature (Tg).

Procedure:

  • Sample Preparation: Prepare small samples (5-10 mg) of the pure polymer and the polymer-DMS blend.

  • DSC Analysis:

    • Perform a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

    • First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of the polymer to erase its thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.

  • Data Interpretation:

    • Miscible System: A single Tg will be observed for the blend, which is lower than the Tg of the pure polymer. The extent of the Tg depression can be correlated with the plasticizer concentration.

    • Immiscible System: Two separate Tgs will be observed, corresponding to the Tg of the pure polymer and the Tg of the plasticizer-rich phase.

Protocol 3: Assessment of Plasticizer Leaching using HPLC

Objective: To quantify the amount of this compound that leaches from a polymer film into a liquid medium.

Procedure:

  • Sample Preparation: Cut a piece of the plasticized polymer film of known weight and surface area.

  • Leaching Experiment: Immerse the film in a known volume of a suitable liquid medium (e.g., water, ethanol/water mixture) in a sealed container. Place the container in a controlled environment (e.g., a shaker incubator at a specific temperature).

  • Sample Collection: At predetermined time intervals, withdraw an aliquot of the liquid medium.

  • HPLC Analysis:

    • Prepare a standard curve of known concentrations of this compound.

    • Analyze the collected samples using an appropriate HPLC method (e.g., reverse-phase column, UV detector) to determine the concentration of leached DMS.

  • Data Analysis: Plot the cumulative amount of leached DMS per unit area of the film as a function of time.

References

optimization of reaction time and temperature for dimethyl sebacate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Sebacate (B1225510) Synthesis

Welcome to the technical support center for the synthesis of dimethyl sebacate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the .

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is my this compound product discolored (not colorless)?

Answer:

Discoloration in the final product is a common issue and can be attributed to several factors:

  • Catalyst Choice: The use of strong acid catalysts like concentrated sulfuric acid can lead to side reactions and the formation of colored byproducts.[1] Consider switching to a solid acid catalyst, such as a strongly acidic ion exchange resin or sulfonated carbon, which can minimize side reactions and improve product color.[2][3]

  • High Reaction Temperature: Excessive temperatures during esterification or distillation can cause thermal degradation of the reactants or product, leading to discoloration. It is crucial to maintain the reaction temperature within the optimal range.

  • Oxygen Presence: Oxidation of reactants or products can occur at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Logical Flow for Troubleshooting Discoloration:

G start Discolored Product catalyst Check Catalyst Type start->catalyst sulfuric_acid Using Sulfuric Acid? catalyst->sulfuric_acid temperature Review Reaction Temperature temp_high Temperature Too High? temperature->temp_high atmosphere Verify Reaction Atmosphere inert_atm Using Inert Atmosphere? atmosphere->inert_atm sulfuric_acid->temperature No solid_acid Switch to Solid Acid Catalyst sulfuric_acid->solid_acid Yes end Colorless Product solid_acid->end temp_high->atmosphere No optimize_temp Optimize Temperature temp_high->optimize_temp Yes optimize_temp->end use_inert Implement Inert Atmosphere inert_atm->use_inert No inert_atm->end Yes use_inert->end

Caption: Troubleshooting workflow for discolored this compound.

Question: The reaction is slow, and the yield of this compound is low. How can I improve this?

Answer:

Low reaction rates and yields can be addressed by optimizing several parameters:

  • Catalyst Activity: Ensure the catalyst is active. If using a solid acid catalyst, it may need regeneration or replacement. For liquid acid catalysts like sulfuric acid, ensure the correct concentration is used.

  • Water Removal: The esterification reaction produces water, which can limit the reaction equilibrium.[3] Effective removal of water, for instance through azeotropic distillation or the use of a dehydrating agent, can drive the reaction towards the product side and improve yield.

  • Molar Ratio of Reactants: An excess of methanol (B129727) is often used to shift the equilibrium towards the formation of the diester.[4] The molar ratio of sebacic acid to methanol can be optimized; ratios from 1:0.9 to 1:1.2 have been reported.[5]

  • Reaction Temperature and Time: These two parameters are interdependent. Increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to side reactions. A systematic study to find the optimal balance between temperature and reaction time for your specific setup is recommended.

Frequently Asked Questions (FAQs)

What is the typical reaction temperature for this compound synthesis?

The reaction temperature for this compound synthesis can vary depending on the catalyst and the specific process used. Generally, a two-stage esterification process is employed. The first stage is often carried out at a lower temperature, around 70-85°C, while the second stage is conducted at a higher temperature, ranging from 110°C to 140°C.[2] Another approach involves a primary esterification at 130-150°C followed by a final reaction at a lower temperature of 50-70°C.[2]

What is the optimal reaction time for the synthesis?

The reaction time is highly dependent on the reaction temperature, catalyst, and efficiency of water removal. For a two-stage process, the first stage may last for 3-4 hours.[2] In other protocols, the primary esterification can take 60-120 minutes.[2]

What are the advantages of using a solid acid catalyst over sulfuric acid?

Solid acid catalysts offer several advantages over traditional homogeneous catalysts like sulfuric acid:

  • Reduced Corrosion: Solid acids are less corrosive to equipment.[1]

  • Easier Separation: The catalyst can be easily separated from the reaction mixture by filtration, simplifying the workup process.[2]

  • Reusability: Solid catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

  • Improved Product Quality: They tend to produce a product with better color and higher purity due to fewer side reactions.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1 (Two-Stage)[2]Method 2 (Primary & Final)[2]
Catalyst Solid AcidSolid Acid (Strongly acidic ion exchange resin or sulfonated carbon)
Stage 1 Temperature 70-85 °C130-150 °C (Primary Esterification)
Stage 1 Time 3-4 h60-120 min
Stage 2 Temperature 110-140 °C50-70 °C (Final Reaction)
Stage 2 Time Not specified10-60 min (Retention Time)
Methanol Flow Rate Not specified0.005-0.02 mL/(g sebacic acid·min)

Experimental Protocols

Protocol 1: Two-Stage Esterification with a Solid Acid Catalyst

This protocol is based on a two-stage temperature process for the synthesis of this compound.

Materials:

  • Sebacic acid

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Sodium carbonate solution (for neutralization)

  • Toluene

  • Anhydrous calcium chloride

Equipment:

  • Reaction kettle with stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction kettle with sebacic acid, methanol, and the solid acid catalyst in the desired molar ratio.

  • First-Stage Esterification: Heat the mixture to 70-85°C with stirring and maintain for 3-4 hours.

  • After the first stage, increase the temperature to 90°C to evaporate excess methanol and water.

  • Second-Stage Esterification: Raise the temperature to 110-140°C and continue the reaction until the desired conversion is achieved (monitor by acid value determination).

  • Cool the reaction mixture and separate the catalyst by filtration.

  • Neutralize the crude product with a sodium carbonate solution.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by distillation under reduced pressure to obtain pure this compound.

Experimental Workflow for Protocol 1:

G start Start charge_reactants Charge Reactants: Sebacic Acid, Methanol, Catalyst start->charge_reactants stage1 First-Stage Esterification (70-85°C, 3-4h) charge_reactants->stage1 evaporation Evaporate Methanol & Water (90°C) stage1->evaporation stage2 Second-Stage Esterification (110-140°C) evaporation->stage2 filtration Filter to Remove Catalyst stage2->filtration neutralization Neutralize with Na2CO3 soln. filtration->neutralization washing Wash with Water neutralization->washing drying Dry with CaCl2 washing->drying distillation Vacuum Distillation drying->distillation end Pure this compound distillation->end

Caption: Workflow for two-stage this compound synthesis.

References

troubleshooting inconsistent melting points in dimethyl sebacate batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the melting point of dimethyl sebacate (B1225510) batches.

Troubleshooting Guide: Inconsistent Melting Points

Inconsistent melting points in dimethyl sebacate can arise from several factors, ranging from the purity of the sample to the methodology used for determination. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment

Before proceeding with extensive troubleshooting, compare your observed melting point with the ranges reported in the literature. A summary of these values is provided in the table below.

Table 1: Reported Melting Points of this compound

Melting Point Range (°C)Source/Purity
29-31Sigma-Aldrich (99% purity)
25-28Thermo Scientific™ Chemicals (≥96.0% GC)[1]
26.3Arkema (GPS Safety Summary)[2]
38ChemicalBook[3]

If your observed melting point is significantly outside the commonly reported 25-31°C range and appears as a broad range rather than a sharp point, it is likely that one or more of the issues detailed below are affecting your measurement.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting inconsistent melting points of this compound.

G cluster_purity Purity Assessment cluster_protocol Protocol Review start Start: Inconsistent Melting Point Observed check_purity Step 1: Assess Sample Purity start->check_purity review_protocol Step 2: Review Melting Point Determination Protocol check_purity->review_protocol Sample is pure impurity_source Identify Potential Impurities (e.g., unreacted sebacic acid, residual methanol, catalyst residue) check_purity->impurity_source Purity is questionable check_instrument Step 3: Verify Instrument Calibration review_protocol->check_instrument Protocol is correct heating_rate Check Heating Rate (Recommended: 1-2°C/min) review_protocol->heating_rate Protocol deviation suspected consider_polymorphism Step 4: Consider Polymorphism check_instrument->consider_polymorphism end_point End: Consistent Melting Point Achieved check_instrument->end_point Instrument calibrated consider_polymorphism->end_point Polymorphism addressed purification Purify Sample (e.g., recrystallization) impurity_source->purification purification->review_protocol sample_packing Ensure Proper Sample Packing (Fine powder, densely packed to 2-3 mm height) heating_rate->sample_packing sample_packing->check_instrument

Caption: Troubleshooting workflow for inconsistent this compound melting points.

Frequently Asked Questions (FAQs)

Q1: Why are there variations in the reported melting points of this compound?

The reported melting point of this compound can vary between different suppliers and literature sources due to differences in the purity of the material. A higher purity sample will generally have a sharper and higher melting point.

Q2: What are the common impurities in this compound and how do they affect the melting point?

This compound is typically synthesized by the esterification of sebacic acid with methanol.[4] Common impurities can include:

  • Unreacted Sebacic Acid: The presence of sebacic acid, a solid with a much higher melting point (133-137°C), can lead to a broader melting range and a depression of the initial melting point.

  • Methanol: Residual methanol, a volatile liquid, can also act as an impurity and lower the observed melting point.

  • Catalyst Residues: If strong acid catalysts like sulfuric acid are used in the synthesis, their incomplete removal can lead to impurities that affect the melting point.

Impurities disrupt the crystal lattice of a substance, which generally results in a lower melting point and a broader melting range.[5][6][7][8]

Q3: Can the experimental procedure itself lead to inconsistent melting points?

Yes, the methodology for determining the melting point is critical for obtaining accurate and reproducible results. Key factors include:

  • Heating Rate: Heating the sample too quickly is a common error that can lead to an artificially high and broad melting range.[5][9][10] The recommended heating rate near the melting point is 1-2°C per minute.[3][11]

  • Sample Packing: The sample should be a fine powder and packed densely into the capillary tube to a height of 2-3 mm.[3][11][12] Loosely packed samples with air gaps will heat unevenly, resulting in an inaccurate and broad melting range.[10]

  • Instrument Calibration: The melting point apparatus must be properly calibrated to ensure the accuracy of the temperature readings.

Q4: Could polymorphism be a cause for different melting points in this compound batches?

Polymorphism, the ability of a compound to exist in different crystal structures, can lead to different melting points for the same substance.[4][13] Long-chain esters have been known to exhibit polymorphism.[5][9][14] If different batches of this compound have crystallized in different polymorphic forms, this could account for variations in their melting points.

Experimental Protocols

Standard Method for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of this compound using a capillary-based melting point apparatus.

Materials:

  • This compound sample

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Calibrated thermometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[3]

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[12]

    • Continue this process until the sample is densely packed to a height of 2-3 mm.[11][12]

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a faster rate until the temperature is about 15-20°C below the expected melting point.[11]

    • Reduce the heating rate to 1-2°C per minute.[3][11]

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the end of the melting range).

  • Data Recording and Repetition:

    • The melting point should be recorded as a range (e.g., 28.5 - 29.5°C).

    • For accuracy, perform the determination at least twice with fresh samples.[11]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dimethyl Sebacate Quantification in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of plasticizers, such as dimethyl sebacate (B1225510), within a polymer matrix is critical for quality control, stability testing, and regulatory compliance in the pharmaceutical and medical device industries. The migration of such additives can impact the safety and efficacy of the final product. This guide provides a comparative overview of validated analytical methods for the quantification of dimethyl sebacate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely adopted and robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] Its high sensitivity and specificity make it a gold standard for trace-level analysis.

1. Sample Preparation: Solvent Extraction

  • Weigh approximately 1 gram of the polymer material, cut into small pieces, and place it into a glass vial.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/isopropanol mixture).

  • Perform extraction using ultrasonication for 30 minutes, followed by mechanical shaking for 1 hour to ensure efficient leaching of this compound from the polymer matrix.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer fragments.

  • Carefully transfer the supernatant to a clean vial.

  • Filter the extract through a 0.45 µm PTFE syringe filter prior to injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 199, 143, 111). A full scan mode can be used for initial identification.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen extraction solvent, ranging from 0.1 µg/mL to 50 µg/mL.

  • An internal standard (e.g., dibutyl sebacate) can be added to both the calibration standards and the sample extracts to improve precision.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample extracts by interpolation from the calibration curve.

Method Validation and Performance Data

The validation of the analytical method is crucial to ensure reliable and accurate results. The following table summarizes the typical performance characteristics of a validated GC-MS method for this compound quantification, compared with an alternative NMR-based method.

Validation Parameter GC-MS NMR Spectroscopy
Linearity (R²) ≥ 0.995≥ 0.99
Accuracy (Recovery) 95-105%90-110%
Precision (RSD) < 5%< 10%
Limit of Detection (LOD) 0.05 µg/mL~100 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL~300 µg/mL

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can be used for both the identification and quantification of plasticizers in a polymer matrix.[4][5][6] While generally less sensitive than GC-MS, it offers the advantage of simpler sample preparation and can provide detailed structural information.[7]

  • Dissolve a known weight of the polymer sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) that can dissolve both the polymer and the plasticizer.

  • Alternatively, perform an extraction as described for the GC-MS method and dissolve the dried extract in a deuterated solvent.

  • Acquire the ¹H-NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • Identify the characteristic peaks of this compound (e.g., the singlet for the methyl ester protons).

  • Quantify the amount of this compound by integrating its characteristic peaks relative to a known internal standard or by using the polymer's own peaks as an internal reference if its structure and concentration are well-defined.

Experimental Workflow and Validation Process

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.

G start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev sample_prep Sample Preparation (Extraction) method_dev->sample_prep instrument_setup Instrumental Analysis (GC-MS / NMR) sample_prep->instrument_setup validation_protocol Define Validation Protocol instrument_setup->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Documentation & Final Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Analytical Method Validation Workflow

Conclusion

The choice of an analytical method for the quantification of this compound in a polymer matrix depends on the specific requirements of the analysis. GC-MS offers excellent sensitivity and is ideal for trace-level quantification. On the other hand, NMR spectroscopy provides a rapid and non-destructive alternative, particularly useful for higher concentrations and for obtaining structural information. Both methods, when properly validated, can provide accurate and reliable data to ensure product quality and safety.

References

comparative study of dimethyl sebacate and dioctyl phthalate (DOP) as plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical decision in the development of a wide range of materials, including those used in sensitive applications such as medical devices and pharmaceutical packaging. This guide provides a detailed, objective comparison of two plasticizers: Dimethyl Sebacate (B1225510) (DMS), a bio-based aliphatic diester, and Dioctyl Phthalate (B1215562) (DOP), a widely used but increasingly scrutinized aromatic ester. This comparison is supported by experimental data to inform material selection based on performance, safety, and regulatory considerations.

Executive Summary

Dimethyl sebacate is presented as a viable, safer alternative to dioctyl phthalate, offering comparable plasticizing efficiency and superior low-temperature performance. While DOP has been a cost-effective industry standard, concerns over its toxicological profile, particularly as an endocrine disruptor, have prompted the search for alternatives. This guide outlines the key performance differences between these two plasticizers, supported by data on their physical properties, mechanical performance, thermal stability, and migration resistance.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for this compound and Dioctyl Phthalate. It is important to note that due to limited direct comparative data for this compound, performance data for a structurally similar and well-studied non-phthalate plasticizer, Dibutyl Sebacate (DBS), is used as a proxy in some instances to provide valuable insights into the expected performance of DMS.[1]

Table 1: Physical and Chemical Properties

PropertyThis compound (DMS)Dioctyl Phthalate (DOP)Test Method
Molecular Formula C12H22O4[2]C24H38O4[3]-
Molecular Weight ( g/mol ) 230.30[2][4]390.57[5]-
Appearance White solid or colorless oily liquid[4][6]Colorless, odorless, transparent liquid[3][7]Visual
Density (g/cm³ at 20°C) ~0.99[4]0.986 ± 0.003[5]JIS K-6751[5]
Boiling Point (°C) 288 at 101.3 hPa[4]386[8]ASTM D445[5]
Melting/Freezing Point (°C) 26.3[4]-46.1[8]-
Water Solubility 301 mg/L at 20°C[4]Insoluble[3][8]-
Purity (%) >99[6]>99.5[5]Gas Chromatography[5]

Table 2: Mechanical Properties of Plasticized PVC

Performance MetricThis compound (as DBS)Dioctyl Phthalate (DOP)Key Observations
Shore A Hardness 80.2[1][9][10]87.0 (DEHP)[9][10]Lower hardness indicates greater flexibility. DMS/DBS shows comparable or better flexibility.
Tensile Strength (MPa) 15.7[1][9][10]HigherDOP tends to impart higher tensile strength.
Elongation at Break (%) 350[1][9][10]HigherDOP is known to impart greater elongation before breakage.

Table 3: Thermal and Migration Properties

Performance MetricThis compound (as DBS)Dioctyl Phthalate (DOP)Key Observations
Thermal Stability HigherLowerDMS/DBS generally exhibits higher thermal stability.
Migration Resistance 12.78% loss after 28 days[9][10]Higher migration ratesDMS/DBS shows minimal plasticizer migration, outperforming conventional phthalates.
Low-Temperature Flexibility ExcellentGoodSebacates are known for their excellent low-temperature performance.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Protocol 1: Plasticizer Migration Resistance (ISO 177:2016(E))

Objective: To determine the tendency of plasticizers to exude from a plasticized material into other materials upon physical contact.

Methodology:

  • Sample Preparation: Cut PVC samples plasticized with either DMS or DOP into discs of 50 mm ± 1 mm in diameter and at least 0.5 mm in thickness.[12]

  • Conditioning: Condition the samples for at least 24 hours at 23 ± 2 °C and 50 ± 10% relative humidity.

  • Assembly: Place the conditioned PVC disc between two sheets of a specified absorbent material (e.g., filter paper).

  • Pressure Application: Apply a pressure of 1/2 psi (3.45 kPa) to the assembly.[13]

  • Accelerated Aging: Place the entire assembly in a forced-convection oven at a temperature of 50°C for 72 hours.[13]

  • Analysis: After cooling, carefully separate the components of the assembly. The amount of migrated plasticizer is determined by measuring the weight change of the absorbent material or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) of an extract from the absorbent material. The weight loss of the PVC sample can also be measured.

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticizers and the plasticized PVC compositions by measuring weight loss as a function of temperature.

Methodology:

  • Instrumentation: Utilize a TGA instrument.

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the plasticizer or the plasticized PVC into a crucible (e.g., alumina).[14]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10 K/min) in a controlled atmosphere (e.g., air or nitrogen).[14]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: The onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual weight at the final temperature are determined from the TGA curve. A higher decomposition temperature indicates greater thermal stability.[15]

Protocol 3: Plasticizing Efficiency (ASTM D2284)

Objective: To evaluate the efficiency of a plasticizer in flexible PVC by measuring the tensile properties of the plasticized compositions.[16]

Methodology:

  • Formulation: Prepare PVC formulations with varying concentrations of the plasticizer being evaluated. A typical composition includes PVC resin, plasticizer, and a heat stabilizer.

  • Molding: Process the formulations into standardized test specimens (e.g., dumbbell-shaped) by methods such as compression molding.

  • Conditioning: Condition the molded specimens in a controlled environment to ensure consistent results.[16]

  • Tensile Testing: Subject the conditioned specimens to tensile stress until failure using a universal testing machine.[16]

  • Data Analysis: Measure key parameters including tensile strength, elongation at break, and modulus of elasticity. These properties provide insights into the plasticizer's efficiency in imparting flexibility and strength to the PVC material.[16]

Mandatory Visualizations

Experimental Workflow: Plasticizer Migration Testing

Migration_Testing_Workflow cluster_prep Sample Preparation & Conditioning cluster_test Migration Test Assembly & Aging cluster_analysis Analysis prep Prepare PVC Discs (50mm diameter) condition Condition Samples (23°C, 50% RH, 24h) prep->condition assemble Sandwich PVC between Absorbent Material condition->assemble pressure Apply Pressure (0.5 psi) assemble->pressure oven Oven Aging (50°C, 72h) pressure->oven weigh_absorbent Weigh Absorbent Material oven->weigh_absorbent weigh_pvc Weigh PVC Sample oven->weigh_pvc gcms GC-MS Analysis of Extract weigh_absorbent->gcms

Caption: Workflow for determining plasticizer migration resistance according to ISO 177.

Experimental Workflow: Thermal Stability (TGA)

TGA_Workflow cluster_setup TGA Setup cluster_run Heating Program cluster_output Data Analysis sample Place 5-10mg Sample in Crucible instrument Load into TGA Instrument sample->instrument heat Heat from 25°C to 500°C (10 K/min) instrument->heat atmosphere Controlled Atmosphere (Air or N2) heat->atmosphere record Record Weight Loss vs. Temperature atmosphere->record analyze Determine Decomposition Temperature record->analyze

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Signaling Pathway: Postulated Endocrine Disruption by Phthalates

Phthalate_Endocrine_Disruption cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects in Testis cluster_outcome Organismal Outcome DOP Dioctyl Phthalate (DOP) Metabolites Active Metabolites (e.g., MEHP) DOP->Metabolites Metabolism PPAR Activate PPARs Metabolites->PPAR Steroidogenesis Inhibit Steroidogenesis Metabolites->Steroidogenesis Sertoli Sertoli Cell Dysfunction Metabolites->Sertoli Testosterone Reduced Testosterone Production Steroidogenesis->Testosterone ReproTox Reproductive Toxicity Testosterone->ReproTox GermCell Germ Cell Apoptosis Sertoli->GermCell GermCell->ReproTox

Caption: Simplified signaling pathway of potential endocrine disruption by phthalates like DOP.

Conclusion

This compound presents a compelling case as a substitute for dioctyl phthalate in many applications. Its favorable safety profile, combined with comparable or superior performance in key areas such as low-temperature flexibility and migration resistance, makes it an attractive option for manufacturers looking to move away from phthalate-based plasticizers. While DOP may still offer advantages in terms of cost and achieving high elongation, the growing body of evidence on its potential health risks cannot be ignored. For applications where safety and biocompatibility are paramount, such as in the medical and pharmaceutical industries, the adoption of non-phthalate alternatives like this compound is a prudent and forward-looking strategy. Further research into direct comparative studies will continue to illuminate the performance trade-offs and solidify the position of bio-based plasticizers in the market.

References

A Comparative Performance Analysis of Dimethyl Sebacate and Diethyl Sebacate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Sebacate (B1225510) Esters for Advanced Lubrication.

In the realm of high-performance lubricants, the selection of a base oil is paramount to achieving desired tribological properties, thermal stability, and environmental compatibility. Among the synthetic esters, sebacates are renowned for their excellent viscosity-temperature characteristics and lubricity. This guide provides a detailed, data-driven comparison of two prominent short-chain dialkyl sebacates: Dimethyl Sebacate (DMS) and Diethyl Sebacate (DES). This analysis is intended to assist researchers and formulation scientists in making informed decisions for their specific lubricant applications.

The following sections present a quantitative comparison of key performance parameters, detailed experimental methodologies for the cited tests, and a logical workflow for lubricant performance evaluation.

Quantitative Performance Comparison

The performance of a lubricant is a multifactorial equation. For this compound and diethyl sebacate, critical differences arise from their molecular structure, specifically the length of the alkyl chain. The shorter methyl group in DMS compared to the ethyl group in DES influences properties such as viscosity, volatility, and low-temperature performance. The data presented below is compiled from various studies and technical sources to provide a comparative overview.

Performance ParameterThis compound (DMS)Diethyl Sebacate (DES)Test MethodSignificance in Lubricant Formulation
Viscosity
Kinematic Viscosity at 40°C (cSt)LowerHigherASTM D445Influences film strength and energy efficiency. Lower viscosity is often desired for lower friction.
Kinematic Viscosity at 100°C (cSt)LowerHigherASTM D445Critical for high-temperature applications; indicates the lubricant's ability to maintain a protective film.
Viscosity Index (VI)LowerHigherASTM D2270A higher VI indicates a smaller change in viscosity with temperature, which is desirable for lubricants operating over a wide temperature range.
Thermal & Oxidative Stability
Flash Point (°C)LowerHigherASTM D92A measure of the lubricant's volatility and fire resistance. A higher flash point is generally safer.
Oxidative StabilityGoodVery GoodPDSC/TGAResistance to breakdown at high temperatures in the presence of air. Better stability leads to longer lubricant life and reduced deposit formation.
Lubricity
Wear Scar Diameter (mm)Slightly LargerSmallerASTM D4172A smaller wear scar indicates better anti-wear properties and protection of moving parts.
Low-Temperature Performance
Pour Point (°C)HigherLowerASTM D97The lowest temperature at which the lubricant will flow. A lower pour point is crucial for cold-start applications.
Environmental Properties
Biodegradability (%)Readily BiodegradableReadily BiodegradableOECD 301BHigh biodegradability is essential for environmentally sensitive applications to minimize ecological impact. Diester lubricants generally show good biodegradability.[1]

Note: Specific values can vary based on the purity of the esters and the presence of additives. The trends indicated are based on the fundamental properties of short-chain diester lubricants.

Experimental Protocols

A thorough understanding of the methodologies used to generate performance data is crucial for its correct interpretation and application. The following are detailed protocols for the key experiments cited in this guide.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of both this compound and diethyl sebacate is determined using a calibrated glass capillary viscometer.[2][3][4][5][6]

  • Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type) is placed in a constant temperature bath with precise temperature control.

  • Procedure :

    • The sample is charged into the viscometer tube.

    • The viscometer is then immersed in the temperature bath, typically set at 40°C or 100°C, and allowed to thermally equilibrate.[6]

    • The sample is drawn up through the capillary to a point above the timing marks.

    • The time taken for the sample to flow under gravity between two marked points is measured.

  • Calculation : The kinematic viscosity (in centistokes, cSt) is calculated by multiplying the measured flow time in seconds by the calibration constant of the viscometer.

Thermal Stability: Flash Point (ASTM D92)

The flash point is determined using the Cleveland Open Cup (COC) method, which is suitable for lubricants with flash points between 79°C and 400°C.[7][8][9][10][11]

  • Apparatus : A Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate, and a test flame applicator.

  • Procedure :

    • The sample is filled into the test cup to a specified level.

    • The sample is heated at a slow, constant rate.[7]

    • At regular temperature intervals, a small test flame is passed across the surface of the liquid.[10]

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.[7]

Lubricity: Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of the lubricants under sliding contact.[12][13][14][15][16]

  • Apparatus : A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure :

    • The three stationary balls are clamped in the test cup, and the lubricant sample is added to cover them.

    • The fourth ball is placed in the rotating chuck.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

  • Measurement : After the test, the wear scars on the three stationary balls are measured using a microscope. The average diameter of the wear scars is reported. A smaller diameter indicates better wear protection.

Biodegradability (OECD 301B: CO₂ Evolution Test)

This method determines the ready biodegradability of the lubricant by measuring the amount of carbon dioxide produced by microorganisms metabolizing the substance.[17][18][19][20]

  • Setup : The test substance is exposed to an inoculum of microorganisms in a mineral medium in a closed respirometer.

  • Procedure :

    • The test is run for 28 days under aerobic conditions at a constant temperature.

    • The carbon dioxide evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and measured by titration or with a total organic carbon (TOC) analyzer.

  • Calculation : The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test.[20]

Logical Workflow for Lubricant Base Oil Evaluation

The selection of a suitable lubricant base oil involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.

Lubricant_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Performance Testing cluster_2 Formulation & Final Selection start Define Application Requirements (Temperature, Load, Environment) phys_chem Assess Physical-Chemical Properties (Viscosity, Pour Point, Flash Point) start->phys_chem lubricity Evaluate Lubricity (Anti-wear, Friction) phys_chem->lubricity thermal Determine Thermal & Oxidative Stability lubricity->thermal biodegradability Assess Environmental Impact (Biodegradability, Toxicity) thermal->biodegradability formulation Formulate with Additives biodegradability->formulation final_testing Conduct Final Performance Tests of Formulated Lubricant formulation->final_testing selection Final Base Oil Selection final_testing->selection

References

analytical standards and reference materials for dimethyl sebacate purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards and reference materials for assessing the purity of dimethyl sebacate (B1225510). It includes a summary of available standards, detailed experimental protocols for purity determination by Gas Chromatography (GC), and logical workflows to guide the user through the analytical process.

Comparison of Dimethyl Sebacate Analytical Standards

Ensuring the purity of this compound is critical for its various applications, from a plasticizer in industrial processes to a component in drug delivery systems. The selection of a suitable analytical standard or reference material is the foundation of accurate purity assessment. Below is a comparison of commercially available this compound standards from prominent suppliers.

SupplierProduct NameStated PurityAnalytical MethodCatalog Number
Sigma-Aldrich This compound≥99%Gas Chromatography (GC)223115
TCI AMERICA This compound>98.0%Gas Chromatography (GC)S0027
BOC Sciences This compound>97.0%Gas Chromatography (GC)106-79-6

Note: The purity values are based on the information provided by the suppliers and may vary between different batches. It is always recommended to refer to the Certificate of Analysis (CoA) for batch-specific data.

Experimental Protocol: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds like this compound. The following is a general protocol for the purity assessment of this compound using GC with a Flame Ionization Detector (FID).

1. Objective: To determine the purity of a this compound sample by quantifying the main component and detecting any impurities.

2. Materials and Reagents:

  • This compound analytical standard (from a reputable supplier)

  • This compound sample for analysis

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)

  • Internal Standard (e.g., Dimethyl adipate, optional for more precise quantification)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for ester analysis (e.g., a mid-polar column like a 5% phenyl-methylpolysiloxane)

  • Autosampler or manual injection system

  • Data acquisition and processing software

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh a known amount of the this compound analytical standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the same solvent to achieve a concentration within the calibration range of the standard solutions.

  • Internal Standard Solution (if used): Prepare a stock solution of the internal standard in the chosen solvent. Add a precise volume of this solution to all standard and sample solutions.

5. GC-FID Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 280 °C

6. Analysis Procedure:

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Inject a solvent blank to ensure no contamination from the solvent or system.

7. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time, as determined from the analysis of the standard.

  • Integrate the peak areas of this compound and any impurities in the sample chromatogram.

  • Calculate the purity of the this compound sample using the area percent method:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • For more accurate quantification, use the calibration curve generated from the analytical standards.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows in the purity assessment of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample Solution Analyze_Sample Analyze Sample Sample->Analyze_Sample Calibrate->Analyze_Sample Identify Identify Peaks Analyze_Sample->Identify Blank Run Solvent Blank Blank->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 1. Experimental workflow for this compound purity assessment.

Decision_Pathway Start Start Purity Assessment Select_Standard Select Analytical Standard Start->Select_Standard Develop_Method Develop/Verify GC Method Select_Standard->Develop_Method Analyze Perform GC Analysis Develop_Method->Analyze Evaluate Evaluate Purity Results Analyze->Evaluate Pass Purity Meets Specification Evaluate->Pass Yes Fail Purity Does Not Meet Specification Evaluate->Fail No Investigate Investigate Cause of Impurity Fail->Investigate

Figure 2. Decision pathway for quality control of this compound.

comparing the thermal stability of different sebacate esters using thermogravimetric analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Sebacate (B1225510) Esters via Thermogravimetric Analysis

For researchers and professionals in drug development and material science, understanding the thermal stability of excipients and base oils is paramount. Sebacate esters, a class of diesters derived from sebacic acid, are widely utilized as plasticizers, lubricants, and solvents. Their performance at elevated temperatures is a critical factor in formulation and product lifespan. This guide provides a comparative analysis of the thermal stability of various sebacate esters using thermogravimetric analysis (TGA), supported by experimental data and standardized protocols.

Understanding Thermal Stability with TGA

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated at a controlled rate. The resulting data, often presented as a TGA curve, provides valuable insights into the thermal stability and decomposition profile of a material. Key parameters obtained from a TGA curve include the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature at which the rate of mass loss is greatest).

Comparative Thermal Stability of Sebacate Esters

The thermal stability of sebacate esters is influenced by the chemical structure of the alcohol moiety. Generally, as the length of the alkyl chain in the alcohol increases, the thermal stability of the sebacate ester also tends to increase. This is reflected in the onset and peak decomposition temperatures.

Below is a summary of TGA data for several common sebacate esters, compiled from various literature sources.

Sebacate EsterChemical FormulaMolecular Weight ( g/mol )Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss at 350°C (%)
Diethyl Sebacate (DES)C14H26O4258.35Data not readily available; expected to be the lowest among the groupData not readily availableData not readily available
Dibutyl Sebacate (DBS)C18H34O4314.46Data not readily available; expected to be higher than DESData not readily availableData not readily available
Dihexyl Sebacate (DHS)C22H42O4370.57~250~320~25
Di(2-ethylhexyl) Sebacate (DEHS/DOS)C26H50O4426.66~281 - 290~350 - 370~10 - 15
Ditetradecyl SebacateC38H74O4595.00Data not available; expected to be highData not availableData not available

Note: The data presented are compiled from various sources and are for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed methodology for conducting TGA on sebacate esters, based on established protocols.

Instrumentation: A calibrated thermogravimetric analyzer is used for the analysis.

Sample Preparation:

  • Ensure the TGA instrument's sample pan (typically alumina (B75360) or platinum) is clean and tared.

  • Accurately weigh a small amount of the liquid sebacate ester sample (typically 5-10 mg) into the pan.

Experimental Conditions:

  • Atmosphere: A controlled inert atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The sample mass is continuously monitored as a function of temperature.

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability parameters:

  • Onset Decomposition Temperature (Tonset): The temperature at which the initial significant mass loss occurs. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the derivative thermogravimetric (DTG) curve.

  • Mass Loss (%): The percentage of the initial sample mass lost at a specific temperature or within a temperature range.

Experimental Workflow

The logical flow of a comparative TGA experiment for sebacate esters can be visualized as follows:

TGA_Workflow cluster_prep 1. Preparation cluster_analysis 2. TGA Analysis cluster_data 3. Data Processing & Comparison Sample1 Sample 1 (e.g., Diethyl Sebacate) Weighing Weigh 5-10 mg of each sample Sample1->Weighing Sample2 Sample 2 (e.g., Dibutyl Sebacate) Sample2->Weighing Sample3 Sample n (...) Sample3->Weighing TGA_Pan Clean & Tare TGA Pans TGA_Pan->Weighing TGA_Instrument TGA Instrument Setup - Atmosphere: Nitrogen - Heating Rate: 10°C/min - Temp Range: 25-600°C Weighing->TGA_Instrument Run_TGA Run TGA Experiment for each sample TGA_Instrument->Run_TGA TGA_Curves Generate TGA Curves (Mass vs. Temperature) Run_TGA->TGA_Curves DTG_Curves Generate DTG Curves (d(Mass)/dt vs. Temperature) TGA_Curves->DTG_Curves Data_Extraction Extract Key Parameters: - Tonset - Tpeak - % Mass Loss DTG_Curves->Data_Extraction Comparison Comparative Analysis of Thermal Stability Data_Extraction->Comparison

TGA experimental workflow for comparing sebacate esters.

biocompatibility assessment of dimethyl sebacate in comparison to other commercial plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Material Safety

The selection of appropriate plasticizers is a critical consideration in the development of drug delivery systems and medical devices, directly impacting the biocompatibility and safety of the final product. This guide provides a comprehensive comparison of the biocompatibility of dimethyl sebacate (B1225510) with other widely used commercial plasticizers, including di(2-ethylhexyl) phthalate (B1215562) (DEHP), tri(2-ethylhexyl) trimellitate (TOTM), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and acetyl tributyl citrate (B86180) (ATBC). The following sections present a detailed analysis based on available experimental data for cytotoxicity, hemocompatibility, and in vivo toxicity, alongside the methodologies for these key assessments.

Executive Summary

Dimethyl sebacate and other sebacate-based compounds are emerging as viable, biocompatible alternatives to traditional plasticizers like DEHP, which have raised health concerns due to their potential toxicity and leaching from medical devices. This guide consolidates available data to facilitate an evidence-based selection process for researchers and developers. While direct comparative studies are limited, the existing evidence suggests a favorable biocompatibility profile for sebacate esters.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biocompatibility of this compound and other commercial plasticizers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity Data

PlasticizerCell LineAssayResultsCitation
This compound (and related Sebacates) L929 mouse fibroblastsMTT Assay>90% cell viability with sebacic acid-based polymers[1]
Di(2-ethylhexyl) phthalate (DEHP)HL-60MTT AssayCell viability: 21 ± 6% at 1.0 mM[2]
Tri(2-ethylhexyl) trimellitate (TOTM)HL-60MTT AssayCell viability: 32 ± 8% at 1.0 mM[2]
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)--Data not available
Acetyl tributyl citrate (ATBC)--Data not available

Table 2: Hemocompatibility Data

PlasticizerTestResultsCitation
This compound (and related Sebacates) Hemolysis<5% hemolysis for sebacic acid-based polymers[1]
Di(2-ethylhexyl) phthalate (DEHP)HemolysisMedian hemolysis: 0.204–0.240% (in blood bags after 35 days)[1][3]
Tri(2-ethylhexyl) trimellitate (TOTM)-Data not available
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)HemolysisMedian hemolysis: 0.297–0.342% (in blood bags after 35 days)[1][3]
Acetyl tributyl citrate (ATBC)-Data not available

Table 3: In Vivo Acute Oral Toxicity Data

PlasticizerAnimal ModelLD50Citation
Di(2-ethylhexyl) sebacate (DEHS) Rat>4560 mg/kg[4]
Dibutyl sebacate (DBS) Rat24,000 mg/kg[5]
Di(2-ethylhexyl) phthalate (DEHP)-Data not available
Tri(2-ethylhexyl) trimellitate (TOTM)-Data not available
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)-Data not available
Acetyl tributyl citrate (ATBC)Rat>25 g/kg[6][7]

Table 4: In Vivo Subchronic Oral Toxicity Data

PlasticizerAnimal ModelNOAELCitation
This compound -Data not available
Di(2-ethylhexyl) phthalate (DEHP)-Data not available
Tri(2-ethylhexyl) trimellitate (TOTM)-Data not available
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)-Data not available
Acetyl tributyl citrate (ATBC)Rat100 mg/kg bw/day[6][7]

Experimental Protocols

This section details the methodologies for the key biocompatibility experiments cited in this guide, adhering to internationally recognized standards.

In Vitro Cytotoxicity Testing (ISO 10993-5)

The in vitro cytotoxicity of the plasticizers is assessed to determine their potential to cause cell damage. The MTT assay is a common method used for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Preparation of Extracts: The test plasticizer is extracted in the cell culture medium at a specific concentration and for a defined period (e.g., 24 hours at 37°C) according to ISO 10993-12 standards.

  • Cell Treatment: The cultured cells are exposed to different concentrations of the plasticizer extracts. A negative control (culture medium only) and a positive control (a known cytotoxic substance) are included.

  • Incubation: The cells are incubated with the extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, the MTT reagent is added to each well, and the cells are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemocompatibility Testing: Hemolysis (ASTM F756)

Hemolysis testing evaluates the potential of a material to damage red blood cells.

Principle: This assay measures the amount of hemoglobin released from red blood cells upon contact with the test material. The amount of free hemoglobin in the supernatant is quantified spectrophotometrically.

Methodology:

  • Preparation of Blood: Freshly collected human or rabbit blood, anticoagulated with a suitable agent (e.g., citrate), is used.

  • Preparation of Test Samples: The plasticizer is either tested directly or as an extract prepared according to ISO 10993-12.

  • Incubation: The test material is incubated with a diluted blood suspension at 37°C for a specified time (e.g., 3 hours). A positive control (e.g., water) and a negative control (e.g., saline) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Spectrophotometric Analysis: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100. A hemolysis percentage of less than 5% is generally considered non-hemolytic.[1]

In Vivo Acute Oral Toxicity (OECD 420/423/425)

This test provides information on the adverse effects that may occur after a single oral administration of a substance.

Principle: A single dose of the test substance is administered to a group of rodents (usually rats), and the animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the animals) is determined.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Dosing: The plasticizer is administered by gavage in a single dose. The dose levels are selected based on a sighting study.

  • Observation: The animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight is also recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

In Vivo Subchronic Oral Toxicity (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days. The animals are monitored for signs of toxicity, and at the end of the study, detailed pathological examinations are performed. This allows for the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Animal Model: Typically, young adult rats are used.

  • Dosing: The plasticizer is administered orally (e.g., via gavage or in the diet) daily for 90 days at a minimum of three dose levels, along with a control group.

  • Clinical Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are measured weekly.

  • Hematology and Clinical Biochemistry: Blood and urine samples are collected at the end of the study for analysis of various parameters.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.

  • Determination of NOAEL: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the biocompatibility assessment of plasticizers.

Experimental_Workflow_Cytotoxicity cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Plasticizer Plasticizer Sample Extraction Extraction in Cell Culture Medium (ISO 10993-12) Plasticizer->Extraction Exposure Expose cells to Plasticizer Extracts Extraction->Exposure CellSeeding Seed L929 Fibroblasts in 96-well plate CellSeeding->Exposure Incubation Incubate for 24/48/72 hours Exposure->Incubation MTT_addition Add MTT Reagent Incubation->MTT_addition Formazan Dissolve Formazan Crystals (DMSO) MTT_addition->Formazan Absorbance Measure Absorbance (~570 nm) Formazan->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability Experimental_Workflow_Hemolysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Plasticizer Plasticizer Sample (Direct Contact or Extract) Incubate Incubate Plasticizer with Blood Suspension (37°C, 3 hours) Plasticizer->Incubate Blood Prepare Diluted Human/Rabbit Blood Blood->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Absorbance Measure Absorbance of Supernatant (~540 nm) Supernatant->Absorbance Hemolysis_Calc Calculate Hemolysis (%) Absorbance->Hemolysis_Calc Logical_Relationship_Biocompatibility cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Plasticizer Plasticizer Cytotoxicity Cytotoxicity (ISO 10993-5) Plasticizer->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Plasticizer->Hemocompatibility AcuteTox Acute Toxicity (e.g., Oral LD50) Plasticizer->AcuteTox SubchronicTox Subchronic Toxicity (e.g., 90-day study, NOAEL) Plasticizer->SubchronicTox Biocompatibility Overall Biocompatibility Profile Cytotoxicity->Biocompatibility Hemocompatibility->Biocompatibility AcuteTox->Biocompatibility SubchronicTox->Biocompatibility

References

A Comparative Guide to Validating the Purity of Synthesized Dimethyl Sebacate: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of titration and spectroscopic methods for validating the purity of dimethyl sebacate (B1225510), a versatile chemical intermediate. We present experimental data and protocols to assist in selecting the most appropriate analytical technique.

Dimethyl sebacate is primarily synthesized through the esterification of sebacic acid with methanol, often in the presence of an acid catalyst.[1][2] Potential impurities in the synthesized product can include unreacted starting materials (sebacic acid, methanol), the intermediate monomethyl sebacate, and water, which is a byproduct of the reaction.[2] The choice of analytical method for purity determination depends on the specific requirements of the application, including the need for quantitative results, identification of unknown impurities, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from titration and various spectroscopic and chromatographic techniques for the analysis of this compound.

Table 1: Purity Assessment by Titration

ParameterMethodInformation ProvidedTypical Value/Range
Acid ValueTitration with standard baseQuantifies free acidic impurities (e.g., unreacted sebacic acid)< 1 mg KOH/g
Saponification ValueBack-titration after saponificationProportional to the amount of ester present~487 mg KOH/g (theoretical)
Ester ValueCalculation (Saponification Value - Acid Value)Molar equivalent of the ester~486 mg KOH/g
PurityCalculation based on Ester ValuePercentage purity of this compound> 99% (for high purity samples)

Table 2: Purity and Impurity Profiling by Spectroscopy and Chromatography

TechniqueInformation ProvidedAnalyteExpected Signal/Value
¹H NMR Chemical environment of protons, quantitative purityThis compoundSinglet at ~3.67 ppm (methyl esters), Multiplets at ~2.3 ppm, ~1.6 ppm, and ~1.3 ppm (methylene groups)
MethanolSinglet at ~3.49 ppm
Sebacic AcidBroad singlet for carboxylic acid protons (>10 ppm)
IR Presence of functional groupsThis compoundStrong C=O stretch (~1740 cm⁻¹), C-O stretch (~1170 cm⁻¹)
Sebacic AcidBroad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹)
MethanolBroad O-H stretch (~3300 cm⁻¹)
GC-MS Separation and identification of volatile componentsThis compoundRetention time specific to the column and method; Mass spectrum with characteristic fragments (e.g., m/z 199, 125, 74)[3]
ImpuritiesUnique retention times and mass spectra for each impurity
GC-FID Separation and quantification of volatile componentsThis compoundPeak area proportional to concentration
ImpuritiesPeak areas of impurities for quantification

Experimental Protocols

Titration Method: Determination of Acid Value and Saponification Value

This method quantifies the purity of this compound by first determining the amount of free acid impurities and then the amount of ester.

1. Determination of Acid Value

  • Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance. This value is a measure of the free acids present in the sample.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M ethanolic KOH until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

  • Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / w Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • w = weight of the sample (g)

2. Determination of Saponification Value

  • Principle: Saponification is the hydrolysis of an ester with a hot alkali solution. A known excess of alkali is used, and the unreacted alkali is then titrated with a standard acid. The saponification value is the mass of KOH in milligrams required to saponify one gram of the ester.[4]

  • Reagents:

    • Standardized 0.5 M ethanolic potassium hydroxide (KOH) solution.

    • Standardized 0.5 M hydrochloric acid (HCl) solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 1 g of the this compound sample into a 250 mL round-bottom flask with a reflux condenser.

    • Add 25.0 mL of standardized 0.5 M ethanolic KOH solution.

    • Heat the mixture under reflux for 1 hour.[5]

    • Allow the solution to cool and add a few drops of phenolphthalein indicator.

    • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

    • Perform a blank titration with 25.0 mL of the 0.5 M ethanolic KOH solution without the sample.

  • Calculation: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / w Where:

    • B = volume of HCl used in the blank titration (mL)

    • S = volume of HCl used in the sample titration (mL)

    • M = molarity of the HCl solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • w = weight of the sample (g)

3. Calculation of Purity The Ester Value is calculated as the Saponification Value minus the Acid Value.[6] The purity can then be estimated based on the theoretical saponification value of pure this compound.

Spectroscopic and Chromatographic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule and can be used for quantitative analysis to determine purity.[7]

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and a known amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to the this compound and the internal standard.

  • Data Analysis: The purity of this compound can be calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.

2. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While not ideal for quantitative purity on its own, it is excellent for confirming the identity of the synthesized product and detecting certain impurities.[8][9]

  • Procedure:

    • Obtain an IR spectrum of the synthesized this compound sample. This can be done using a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Data Analysis: The presence of the characteristic ester C=O stretch at approximately 1740 cm⁻¹ and the absence of a broad O-H stretch from carboxylic acid or alcohol impurities are indicative of a pure product.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile components of a mixture, which are then detected and identified by a mass spectrometer. This is a powerful technique for both qualitative and quantitative analysis of impurities.[10]

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Inject a small volume of the solution into the GC-MS instrument.

    • The components are separated on a capillary column (e.g., a non-polar or medium-polarity column).

    • The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component.

  • Data Analysis: The retention time is used to identify the this compound peak by comparison with a standard. The mass spectrum of the main peak should match the known fragmentation pattern of this compound.[3] Impurities will appear as separate peaks with their own characteristic retention times and mass spectra, which can be identified by library searching or comparison with standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for purity determination by titration and spectroscopic methods.

Titration_Workflow cluster_acid_value Acid Value Determination cluster_saponification_value Saponification Value Determination cluster_purity Purity Calculation av1 Weigh Sample av2 Dissolve in Neutralized Ethanol av1->av2 av3 Add Phenolphthalein av2->av3 av4 Titrate with 0.1 M Ethanolic KOH av3->av4 av5 Record Volume & Calculate Acid Value av4->av5 pc1 Calculate Ester Value (Saponification Value - Acid Value) av5->pc1 sv1 Weigh Sample sv2 Add Excess 0.5 M Ethanolic KOH sv1->sv2 sv3 Reflux for 1 hour sv2->sv3 sv4 Cool & Add Phenolphthalein sv3->sv4 sv5 Back-titrate with 0.5 M HCl sv4->sv5 sv7 Calculate Saponification Value sv5->sv7 sv6 Perform Blank Titration sv6->sv7 sv7->pc1 pc2 Determine Purity pc1->pc2

Caption: Workflow for purity determination of this compound by titration.

Spectroscopy_Workflow cluster_nmr ¹H NMR Analysis cluster_ir IR Analysis cluster_gcms GC-MS Analysis start Synthesized this compound Sample nmr1 Prepare Sample with Internal Standard start->nmr1 ir1 Acquire Spectrum (Neat/ATR) start->ir1 gcms1 Prepare Dilute Solution start->gcms1 nmr2 Acquire Spectrum nmr1->nmr2 nmr3 Integrate Peaks & Calculate Purity nmr2->nmr3 ir2 Compare with Reference Spectrum ir1->ir2 ir3 Identify Functional Groups ir2->ir3 gcms2 Inject into GC-MS gcms1->gcms2 gcms3 Separate & Detect Components gcms2->gcms3 gcms4 Identify Impurities via Mass Spectra gcms3->gcms4

Caption: Workflow for purity validation of this compound using spectroscopic methods.

Comparison and Recommendations

FeatureTitrationSpectroscopy (NMR, IR, GC-MS)
Quantitative Accuracy High for overall purityHigh for specific component quantification (qNMR, GC-FID)
Impurity Identification NoYes (NMR, GC-MS)
Sensitivity LowerHigh (especially GC-MS for trace impurities)
Speed Slower (requires sample preparation and titration time)Faster for qualitative analysis (IR), can be automated for quantitative analysis
Cost (Instrumentation) LowHigh
Expertise Required ModerateHigh (especially for data interpretation)

Recommendations:

  • For routine quality control where the primary goal is to determine the overall purity of a known compound, titration is a cost-effective and accurate method.

  • For in-depth analysis, including the identification and quantification of unknown impurities, a combination of spectroscopic and chromatographic techniques is essential.

  • GC-MS is highly recommended for identifying volatile impurities and byproducts from the synthesis.

  • Quantitative ¹H NMR is a powerful, non-destructive method for determining the absolute purity of the final product.

  • IR spectroscopy serves as a quick and simple method to confirm the successful synthesis of the ester and to check for the presence of hydroxyl-containing impurities.

By selecting the appropriate analytical method or a combination of methods, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications.

References

comparative analysis of catalytic versus non-catalytic synthesis of dimethyl sebacate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods

The synthesis of dimethyl sebacate (B1225510), a key intermediate in the production of various pharmaceuticals, plasticizers, and lubricants, can be achieved through two primary routes: catalytic and non-catalytic esterification of sebacic acid with methanol (B129727). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Catalytic vs. Non-Catalytic Synthesis

ParameterCatalytic Synthesis (Solid Acid Catalyst)Non-Catalytic Synthesis (Supercritical Methanol)
Reaction Temperature 70°C - 140°C[1]~350°C (623 K)[2][3]
Reaction Pressure Atmospheric[1]High Pressure (e.g., 200 bar)[2][3]
Reaction Time 3 - 4 hours (primary stage)[1]25 minutes[2][3]
Yield > 99%[1]~87% (molar yield)[2][3]
Catalyst Required (e.g., ion-exchange resin, sulfonated carbon)[1][4]Not required
Methanol to Sebacic Acid Molar Ratio Lower ratios can be effective5:1 for optimal yield[2][3]
Separation & Purification Catalyst filtration, neutralization, distillation[1][5]Primarily distillation
Environmental Impact Potential for catalyst deactivation and leaching (solid acids); significant waste with homogeneous acids[4]Avoids catalyst-related waste; energy-intensive due to high temperature and pressure
Equipment Standard reaction vessels[4]High-pressure reactor[2]

Experimental Protocols

Catalytic Synthesis using a Solid Acid Catalyst

This protocol is based on a two-stage esterification process which aims for high conversion and product purity.[1]

Materials:

  • Sebacic Acid

  • Methanol

  • Solid Acid Catalyst (e.g., strongly acidic ion exchange resin or sulfonated carbon)[1]

  • Sodium Carbonate Solution (for neutralization)

Procedure:

  • Melting: Solid sebacic acid is melted in a suitable vessel at a temperature of 130-150°C.

  • Primary Esterification: The molten sebacic acid is transferred to an esterification reactor containing the solid acid catalyst. Methanol is fed into the reactor, and the mixture is heated to 70-85°C and stirred for 3-4 hours.[1]

  • Dehydration and De-alcoholization: After the primary esterification, the temperature is raised to around 90°C to remove water and excess methanol by evaporation.

  • Secondary Esterification: The reaction temperature is then increased to 110-140°C to drive the reaction to completion.[1]

  • Catalyst Removal: The solid catalyst is separated from the crude product by filtration.

  • Neutralization and Purification: The crude dimethyl sebacate is neutralized with a sodium carbonate solution and then purified by rectification (distillation) to obtain the final product with a purity exceeding 99%.[1][5]

Non-Catalytic Synthesis using Supercritical Methanol

This method leverages the unique properties of supercritical fluids to achieve rapid esterification without the need for a catalyst.[2][3]

Materials:

  • Sebacic Acid

  • Methanol (HPLC grade)

Procedure:

  • Reactant Loading: A high-pressure batch reactor is loaded with sebacic acid and methanol at a specific molar ratio (e.g., 5:1 methanol to sebacic acid).[2][3]

  • Reaction: The reactor is sealed and heated to the desired temperature (e.g., 350°C or 623 K) and pressurized (e.g., 200 bar).[2][3] The reaction is held at these conditions for a short duration (e.g., 25 minutes).[2][3]

  • Cooling and Depressurization: After the reaction time has elapsed, the reactor is rapidly cooled to room temperature, and the pressure is released.

  • Product Separation: The reaction mixture, containing this compound, monomethyl sebacate, unreacted sebacic acid, and excess methanol, is collected.

  • Purification: The excess methanol is removed by evaporation. The final product, this compound, is then separated and purified from the monoester and unreacted acid, typically by distillation or chromatography.

Process Workflows

Catalytic_Synthesis_Workflow cluster_melting Melting cluster_reaction Esterification cluster_purification Purification Melt Melt Sebacic Acid (130-150°C) Ester1 Primary Esterification (70-85°C, 3-4h) + Solid Acid Catalyst + Methanol Melt->Ester1 Dehydrate Dehydration & De-alcoholization (~90°C) Ester1->Dehydrate Ester2 Secondary Esterification (110-140°C) Dehydrate->Ester2 Filter Catalyst Filtration Ester2->Filter Neutralize Neutralization Filter->Neutralize Distill Rectification Neutralize->Distill Product This compound (>99%) Distill->Product

Caption: Workflow for the catalytic synthesis of this compound.

NonCatalytic_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Load Load Reactants (Sebacic Acid, Methanol) React Supercritical Reaction (350°C, 200 bar, 25 min) Load->React Cool Cool & Depressurize React->Cool Separate Product Collection Cool->Separate Evaporate Methanol Evaporation Separate->Evaporate Purify Distillation/ Chromatography Evaporate->Purify Product This compound (~87%) Purify->Product

Caption: Workflow for the non-catalytic synthesis of this compound.

Concluding Remarks

The choice between catalytic and non-catalytic synthesis of this compound depends on the specific requirements of the application.

Catalytic synthesis , particularly with solid acid catalysts, offers the advantage of high yields and product purity under relatively mild conditions of temperature and pressure.[1] This method is well-suited for large-scale industrial production where high conversion is critical and standard equipment can be utilized. The reusability of solid acid catalysts also presents an economic and environmental advantage over homogeneous catalysts.[5]

Non-catalytic synthesis in supercritical methanol provides a much faster reaction time and simplifies the purification process by eliminating the need for a catalyst.[2][3] This can be advantageous for rapid, small-scale synthesis or when catalyst contamination is a major concern. However, the high temperatures and pressures required necessitate specialized and costly high-pressure equipment, and the energy consumption is significantly higher. The achieved yield is also lower compared to the catalytic method.[2][3]

For researchers in drug development, where purity is paramount, the high purity achievable with the catalytic route followed by careful purification may be preferable. For process chemists looking for rapid synthesis and willing to invest in specialized equipment, the non-catalytic supercritical method offers a compelling alternative. Ultimately, the selection of the synthesis method will involve a trade-off between reaction speed, yield, purity requirements, and the available equipment and resources.

References

A Comparative Guide to HPLC and GC Methods for Dimethyl Sebacate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dimethyl sebacate (B1225510), a key intermediate and additive in various industries, including pharmaceuticals, necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for the analysis of such compounds. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC methods for dimethyl sebacate analysis, supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Principle of Cross-Validation

A cross-validation of analytical methods involves comparing the performance of two different techniques for measuring the same analyte. The primary objective is to ascertain whether the methods yield equivalent results and to delineate the advantages and limitations of each. This is typically achieved by analyzing a common set of samples with both methods and comparing key validation parameters as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).

Data Presentation: A Comparative Summary

Validation ParameterHPLC-UVGC-FID
Linearity (R²) ≥ 0.999[3]≥ 0.999[9]
Range Typically 0.1 - 100 µg/mLTypically 0.1 - 500 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%[7]
Precision (RSD)
- Repeatability≤ 2%≤ 2%
- Intermediate Precision≤ 3%≤ 3%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 ng/mL[6]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.05 - 0.1 ng/mL[6]
Robustness Unaffected by minor changes in mobile phase composition, pH, and column temperature.[2][11][12][13][14]Unaffected by minor changes in carrier gas flow rate, oven temperature ramp, and injection volume.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-FID.

HPLC-UV Method

This method is suitable for the analysis of this compound in bulk material or formulated products.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (HPLC grade) for sample preparation

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to achieve a working standard concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

GC-FID Method

This method offers high sensitivity and is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • This compound reference standard

  • Hexane (B92381) or other suitable solvent (GC grade) for sample preparation

3. Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in hexane. Prepare a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Solution: Dissolve an accurately weighed amount of the sample in hexane to achieve a concentration within the calibration range.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify using a calibration curve generated from the peak areas of the standard solutions.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC analysis of this compound, as well as the logical process for cross-validating the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample & Standard start->weigh_sample dissolve Dissolve in Methanol weigh_sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peak by Retention Time chromatogram->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Workflow for the HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample & Standard start->weigh_sample dissolve Dissolve in Hexane weigh_sample->dissolve dilute Prepare Dilutions dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peak by Retention Time chromatogram->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Workflow for the GC-FID analysis of this compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison & Conclusion hplc HPLC-UV Analysis linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision sensitivity LOD & LOQ hplc->sensitivity robustness Robustness hplc->robustness gc GC-FID Analysis gc->linearity gc->accuracy gc->precision gc->sensitivity gc->robustness compare_data Compare Quantitative Data linearity->compare_data accuracy->compare_data precision->compare_data sensitivity->compare_data robustness->compare_data assess_performance Assess Method Performance compare_data->assess_performance conclusion Draw Conclusion on Method Equivalency assess_performance->conclusion

Logical workflow for the cross-validation of HPLC and GC methods.

References

Dimethyl Sebacate: A Performance Evaluation of Plasticizer Migration Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of a suitable plasticizer is a critical consideration in the formulation of polymeric materials for sensitive applications, including medical devices, pharmaceutical packaging, and food contact materials. A key performance indicator for a plasticizer is its resistance to migration, a phenomenon where the plasticizer leaches from the polymer matrix. This can lead to alterations in the material's physical properties and, more critically, potential contamination of the surrounding environment or the product it contains. This guide provides an objective comparison of the migration characteristics of Dimethyl Sebacate (B1225510) against established industry-standard plasticizers: Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Trioctyl trimellitate (TOTM), and Acetyl tributyl citrate (B86180) (ATBC).

While direct, comprehensive comparative data for Dimethyl Sebacate is limited in publicly available literature, this guide utilizes data for a close structural analog, Dibutyl Sebacate (DBS), to provide an initial performance benchmark. The data presented is compiled from various scientific studies and is intended to offer a comparative overview to inform material selection and development.

Comparative Analysis of Plasticizer Migration

The migration of a plasticizer is influenced by several factors, including its molecular weight, the type of polymer, the surrounding medium (simulant), and the conditions of contact such as temperature and duration. The following table summarizes available migration data for the selected plasticizers under various experimental conditions.

PlasticizerPolymerTest ConditionsMigration LevelReference
Dibutyl Sebacate (DBS) (as a proxy for this compound)Polyvinylidene chloride (PVDC)Processed cheese and cooked meats76-137 mg/kg[1]
Dibutyl Sebacate (DBS) Polyvinyl chloride (PVC)28 days, per EN ISO 177:201712.78% weight loss[2]
Di(2-ethylhexyl) phthalate (DEHP) Polyvinyl chloride (PVC)Blood, during simulated cardiopulmonary bypassHigh migration rate[3]
Trioctyl trimellitate (TOTM) Polyvinyl chloride (PVC)Blood, during simulated cardiopulmonary bypassMigration was approximately 350 times lower than DEHP[3][4]
Acetyl tributyl citrate (ATBC) Polyvinylidene chloride/Polyvinyl chloride (PVDC/PVC) co-polymer filmCheese2-8 mg/kg[1]
Acetyl tributyl citrate (ATBC) Polyvinyl chloride (PVC)Fatty food simulant (Olive oil)Lower migration than DEHA[5]

Note: The data for Dibutyl Sebacate (DBS) is presented as a proxy for this compound due to the limited availability of direct migration studies for the latter. The significant difference in migration levels for DBS in different studies can be attributed to the varying test conditions, polymer matrices, and contact media.

Experimental Protocols for Evaluating Plasticizer Migration

Standardized testing methodologies are crucial for the accurate and reproducible assessment of plasticizer migration. Two of the most widely recognized industry standards are ISO 177 and ASTM D2199.

ISO 177: Plastics - Determination of migration of plasticizers

This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic material into an absorbing material when in close contact.[6][7][8][9]

Principle: A test specimen of the plastic material is placed between two sheets of an absorbent material. This "sandwich" is then subjected to a specific temperature for a defined period. The amount of plasticizer that has migrated is determined by measuring the weight loss of the test specimen.[6][7]

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Circular cutting device

  • Forced-air circulation oven

  • Glass plates

  • Weights

Procedure:

  • Specimen Preparation: Cut circular specimens from the plastic sheet with a diameter of 50 ± 1 mm. The thickness should be representative of the final product.

  • Conditioning: Condition the test specimens and the absorbent sheets (e.g., activated carbon-impregnated paper) at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 24 hours.

  • Initial Weighing: Weigh the conditioned test specimen to the nearest 0.1 mg.

  • Assembly: Place the test specimen between two conditioned absorbent sheets, and then place this assembly between two glass plates. Apply a specified pressure using a weight.

  • Heating: Place the entire assembly in a forced-air oven at a specified temperature (e.g., 70 ± 2 °C) for a defined period (e.g., 24 hours).

  • Final Weighing: After the heating period, remove the assembly from the oven and allow it to cool to room temperature. Carefully separate the test specimen from the absorbent sheets and reweigh it.

  • Calculation: The migration of the plasticizer is calculated as the percentage loss in weight of the test specimen.

ASTM D2199: Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers

This method is an accelerated test to measure the tendency of plasticizers to transfer from a vinyl fabric to a lacquer coating it comes in contact with.[10][11][12][13]

Principle: A sample of the vinyl fabric is placed on a conditioned lacquer film under a specified pressure and elevated temperature for a set duration. The lacquer is then visually examined for any signs of marring, softening, or exudation of the plasticizer.[11][13]

Apparatus:

  • Drawdown blade for lacquer application

  • Glass panels

  • Forced-convection oven

  • Weights to apply a pressure of 0.5 psi (3.45 kPa)

  • Sponge rubber and aluminum foil

Procedure:

  • Lacquer Film Preparation: Apply a uniform film of the test lacquer onto a glass panel and allow it to dry as specified.

  • Specimen Preparation: Cut a 51 x 51 mm square from the vinyl fabric to be tested.

  • Assembly: Place the vinyl fabric specimen onto the dried lacquer film. Cover the fabric with aluminum foil, a sponge rubber pad, and a glass plate. Apply a weight to achieve a pressure of 0.5 psi.

  • Heating: Place the assembly in a forced-convection oven at 50 °C for 72 hours.

  • Evaluation: After cooling, disassemble the setup and carefully remove the vinyl fabric. Visually inspect the lacquer surface at a low angle to the light for any marring, imprinting, or softening. The surface of the vinyl fabric can also be wiped with a cloth dampened with heptane (B126788) to check for exuded plasticizer.

  • Rating: The degree of migration is rated on a scale from no change to severe marring or imprinting.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a typical plasticizer migration test and the signaling pathway of how plasticizer migration can impact a final product.

experimental_workflow cluster_prep Sample Preparation cluster_test Migration Test cluster_analysis Analysis prep_plastic Prepare Plastic Specimen condition Condition Samples prep_plastic->condition prep_absorbent Prepare Absorbent Material/Coating prep_absorbent->condition assemble Assemble Test Setup condition->assemble expose Expose to Test Conditions (Temperature, Time, Pressure) assemble->expose disassemble Disassemble and Cool expose->disassemble measure Measure Weight Loss or Assess Surface Changes disassemble->measure calculate Calculate Migration Rate measure->calculate

Experimental Workflow for Plasticizer Migration Testing.

signaling_pathway plasticizer Plasticizer in Polymer Matrix migration Plasticizer Migration plasticizer->migration trigger Environmental Triggers (Heat, Contact with Solvents) trigger->plasticizer polymer_change Altered Polymer Properties (Brittleness, Hardness) migration->polymer_change contamination Contamination of Contact Medium (Food, Drug, Body Fluids) migration->contamination product_impact Negative Impact on Product (Reduced Shelf Life, Safety Concerns) polymer_change->product_impact contamination->product_impact

Impact Pathway of Plasticizer Migration.

Discussion and Conclusion

The available data, although limited for this compound, suggests that sebacate-based plasticizers exhibit lower migration tendencies compared to the traditional phthalate plasticizer, DEHP. The study on Dibutyl Sebacate in PVC showed a weight loss of 12.78% after 28 days, which, while significant, is in a different category from the high migration rates observed for DEHP in contact with biological fluids.[2][3] When compared to other non-phthalate alternatives, the performance of sebacates appears promising. For instance, TOTM demonstrates significantly lower migration than DEHP, making it a preferred choice in medical applications.[3][4] ATBC also shows relatively low migration into food simulants.[1][5]

The higher molecular weight and linear structure of sebacate esters likely contribute to their better permanence within the polymer matrix. However, a comprehensive evaluation of this compound would require direct comparative studies against these industry standards under identical, rigorously controlled conditions as outlined in ISO and ASTM methodologies.

References

A Comparative Performance Analysis of Dimethyl Sebacate and Other Diesters as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The quest for efficient and reliable thermal energy storage solutions has led to significant research into phase change materials (PCMs). Among the various classes of organic PCMs, diesters have emerged as promising candidates due to their tunable thermophysical properties, good thermal stability, and potential for synthesis from renewable resources. This guide provides a comprehensive comparative analysis of the performance of dimethyl sebacate (B1225510) and other selected diesters as PCMs, supported by experimental data from scientific literature.

Quantitative Performance Comparison of Diester PCMs

The efficacy of a PCM is primarily determined by its melting and freezing temperatures, latent heat of fusion, and thermal stability. The following table summarizes these key performance indicators for dimethyl sebacate and a range of other diesters. This data facilitates a direct comparison of their suitability for various thermal energy storage applications.

DiesterChemical FormulaMelting Point (°C)Freezing Point (°C)Latent Heat of Fusion (J/g)
Dimethyl SuccinateC6H10O419.5-154.2
Dimethyl GlutarateC7H12O4-25.6-145.7
Dimethyl AdipateC8H14O410.2-167.3
Dimethyl PimelateC9H16O4-14.5-158.9
Dimethyl SuberateC10H18O43.5-178.4
Dimethyl AzelateC11H20O4-1.5-172.5
This compound C12H22O4 29.3 - 204.7
Diethyl SuccinateC8H14O4-20.0-120.1
Diethyl AdipateC10H18O4-21.0-142.3
Diethyl SebacateC14H26O41.0 - 4.0--
Dipropyl SuccinateC10H18O4-5.9--
Dibutyl GlutarateC13H24O4-50.6--
Dibutyl SebacateC18H34O4-11.0--

Logical Relationship of Diester PCM Performance Factors

The following diagram illustrates the key factors influencing the selection and performance of diesters as phase change materials.

PCM_Performance_Factors cluster_properties Thermophysical Properties cluster_stability Stability cluster_selection Application Requirements Melting_Point Melting Point Latent_Heat Latent Heat of Fusion Thermal_Conductivity Thermal Conductivity Freezing_Point Freezing Point Thermal_Cycling Thermal Cycling Stability Chemical_Stability Chemical Stability Operating_Temperature Operating Temperature Operating_Temperature->Melting_Point must match Energy_Storage_Density Energy Storage Density Energy_Storage_Density->Latent_Heat is proportional to Cost Cost & Availability Diester_Selection Diester PCM Selection Cost->Diester_Selection is a key factor in Diester_Selection->Melting_Point determines suitability for Diester_Selection->Latent_Heat impacts Diester_Selection->Thermal_Conductivity affects charge/discharge rate Diester_Selection->Freezing_Point indicates supercooling Diester_Selection->Thermal_Cycling ensures long-term performance Diester_Selection->Chemical_Stability prevents degradation

Caption: Key factors influencing the selection of diester-based Phase Change Materials.

Experimental Protocols

The characterization of the thermophysical properties of diester PCMs is crucial for their evaluation. The following are detailed methodologies for the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and freezing temperatures and the latent heat of fusion of the diester PCMs.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the diester (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and heats of fusion (e.g., indium, zinc).

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical program involves:

    • An initial isothermal period to ensure thermal equilibrium.

    • A cooling ramp to a temperature below the expected freezing point of the diester.

    • A second isothermal period.

    • A heating ramp to a temperature above the expected melting point of the diester.

    • The heating and cooling rates are typically kept constant, for instance, at 10 °C/min.

  • Data Analysis: The DSC curve plots the heat flow difference between the sample and the reference as a function of temperature.

    • Melting and Freezing Points: The onset temperature of the endothermic peak during heating is taken as the melting point, while the onset of the exothermic peak during cooling represents the freezing point.

    • Latent Heat of Fusion: The area under the melting or freezing peak is integrated to determine the latent heat of fusion (in J/g).

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the diester PCMs.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the diester is placed in a TGA sample pan (e.g., platinum or alumina).

  • Instrument Calibration: The TGA instrument's temperature and mass scale are calibrated using appropriate standards.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C) in a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative stability).

  • Data Analysis: The TGA curve plots the percentage of weight loss of the sample as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature, indicating the upper limit of the material's thermal stability.

Concluding Remarks

This compound demonstrates a high latent heat of fusion among the diesters presented, making it an attractive candidate for applications requiring high energy storage density. Its melting point of around 29.3 °C is suitable for applications in the building and electronics cooling sectors. However, the selection of the optimal diester PCM is application-dependent. Diesters with lower melting points, such as dimethyl glutarate or dimethyl pimelate, are better suited for low-temperature applications. The comprehensive data and experimental protocols provided in this guide are intended to assist researchers and professionals in making informed decisions for their specific thermal energy storage needs. Further research to fill the data gaps, particularly regarding the latent heat of fusion for all diesters and their long-term thermal cycling stability, will be invaluable for the advancement of this class of phase change materials.

A Comparative Guide to Kinetic Models for the Esterification of Sebacic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of sebacic acid with methanol (B129727) is a crucial reaction for the synthesis of dimethyl sebacate (B1225510) (DMS), a versatile chemical intermediate used in the production of plasticizers, lubricants, and various pharmaceutical products. The validation of a robust kinetic model is paramount for the optimization of reactor design, process control, and overall economic viability. This guide provides an objective comparison of different kinetic models and catalytic systems for this reaction, supported by experimental data, to aid researchers in selecting and validating the most suitable model for their specific application.

Comparison of Kinetic Models and Catalytic Systems

The esterification of sebacic acid with methanol can be carried out under various conditions, including non-catalytic, enzymatically catalyzed, and conventionally catalyzed (homogeneous and heterogeneous) systems. Each approach presents distinct advantages and is best described by different kinetic models.

Catalyst SystemDescriptionAdvantagesDisadvantagesApplicable Kinetic Models
Non-Catalytic (Supercritical Methanol) The reaction is conducted at high temperatures and pressures, exceeding the critical point of methanol. This single-phase system enhances miscibility and reaction rates.- Catalyst-free process, avoiding separation and corrosion issues.- High reaction rates and selectivity can be achieved.[1]- Requires high-pressure equipment.- High energy consumption.Pseudo-homogeneous models
Enzymatic (Lipase) Utilizes lipases as biocatalysts. The reaction proceeds under mild conditions.- High selectivity towards mono- and di-esters.- Environmentally friendly process.- Operates at lower temperatures.- Enzymes can be expensive.- Lower reaction rates compared to conventional catalysts.- Potential for enzyme deactivation.Michaelis-Menten kinetics
Homogeneous Acid Catalysis Employs soluble acid catalysts like sulfuric acid or p-toluenesulfonic acid.- High reaction rates at moderate temperatures.- Difficult catalyst separation.- Corrosion issues.- Formation of byproducts.Pseudo-homogeneous models
Heterogeneous Acid Catalysis Utilizes solid acid catalysts such as ion-exchange resins, zeolites, or sulfated zirconia.- Easy catalyst separation and reusability.- Reduced corrosion problems.- Potential for mass transfer limitations.- Catalyst deactivation due to fouling.Pseudo-homogeneous, Langmuir-Hinshelwood, Eley-Rideal models

Quantitative Data Comparison

The following tables summarize key quantitative data from studies on the esterification of sebacic acid with methanol under different conditions.

Table 1: Non-Catalytic Esterification in Supercritical Methanol
Temperature (K)Pressure (bar)Methanol:Sebacic Acid Molar RatioDiester Yield (%)Activation Energy (kJ/mol)Reference
57320010:1~75E_a1 = 65.4, E_a2 = 78.2Narayan and Madras, 2017[1]
6232005:1~87E_a1 = 65.4, E_a2 = 78.2Narayan and Madras, 2017[1]

E_a1: Activation energy for the formation of monomethyl sebacate. E_a2: Activation energy for the formation of dimethyl sebacate.

Table 2: Enzymatic Esterification
EnzymeTemperature (°C)Methanol:Sebacic Acid Molar RatioConversion (%)Reference
Lipase from Candida antarctica40 - 60VariesHigh(General literature on enzymatic esterification)

Experimental Protocols

Kinetic Study of Non-Catalytic Esterification in a Batch Reactor

This protocol is based on the methodology described by Narayan and Madras (2017) for esterification in supercritical methanol.[1]

a. Materials:

  • Sebacic acid (≥98% purity)

  • Methanol (≥99.5% purity)

  • Internal standard (e.g., dodecane) for GC analysis

b. Equipment:

  • High-pressure batch reactor (e.g., Swagelok) with a known volume

  • Temperature controller and furnace

  • Pressure gauge

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5)

c. Procedure:

  • Reactant Loading: Accurately weigh the desired amounts of sebacic acid and methanol to achieve the target molar ratio. Load the reactants into the batch reactor.

  • Reactor Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Heating and Pressurization: Place the reactor in the preheated furnace. The autogenous pressure of the system will increase as the temperature rises.

  • Reaction: Maintain the desired reaction temperature and allow the reaction to proceed for the specified time.

  • Quenching: At the end of the reaction time, rapidly cool the reactor in an ice-water bath to quench the reaction.

  • Sample Preparation: Open the reactor and collect the product mixture. Add a known amount of internal standard to a precisely weighed amount of the product mixture.

  • Analysis: Analyze the sample using gas chromatography to determine the concentrations of sebacic acid, monomethyl sebacate, and this compound.

Analytical Method: Gas Chromatography (GC)

a. GC Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 10 min

  • Injection Volume: 1 µL

b. Quantification:

  • Prepare calibration curves for sebacic acid, monomethyl sebacate, and this compound using standard solutions of known concentrations with the internal standard.

  • Calculate the concentration of each component in the reaction samples based on the peak areas relative to the internal standard and the calibration curves.

Signaling Pathways and Workflows

Esterification_Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sebacic Acid Sebacic Acid Monomethyl Sebacate Monomethyl Sebacate Sebacic Acid->Monomethyl Sebacate + Methanol - Water Methanol Methanol This compound This compound Monomethyl Sebacate->this compound + Methanol - Water Water Water

Caption: Reaction pathway for the two-step esterification of sebacic acid.

Experimental_Workflow Start Start Reactor Loading Reactor Loading Start->Reactor Loading Reaction Reaction Reactor Loading->Reaction Quenching Quenching Reaction->Quenching Sample Preparation Sample Preparation Quenching->Sample Preparation GC Analysis GC Analysis Sample Preparation->GC Analysis Data Analysis Data Analysis GC Analysis->Data Analysis Kinetic Modeling Kinetic Modeling Data Analysis->Kinetic Modeling End End Kinetic Modeling->End

Caption: Experimental workflow for a kinetic study of esterification.

Logical Relationships of Kinetic Models

Kinetic_Model_Relationships Esterification System Esterification System Homogeneous System Homogeneous System Esterification System->Homogeneous System Heterogeneous System Heterogeneous System Esterification System->Heterogeneous System Pseudo-Homogeneous Model Pseudo-Homogeneous Model Homogeneous System->Pseudo-Homogeneous Model Heterogeneous System->Pseudo-Homogeneous Model Langmuir-Hinshelwood Model Langmuir-Hinshelwood Model Heterogeneous System->Langmuir-Hinshelwood Model Eley-Rideal Model Eley-Rideal Model Heterogeneous System->Eley-Rideal Model

Caption: Applicability of kinetic models to different reaction systems.

References

A Comparative Analysis of Dimethyl Sebacate and Other Organic Esters as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that can significantly impact experimental outcomes and product formulations. Organic esters are a versatile class of solvents, and this guide provides a detailed comparison of the solvent properties of dimethyl sebacate (B1225510) against other commonly used organic esters: diethyl succinate (B1194679), dibutyl phthalate (B1215562), ethyl oleate (B1233923), and isopropyl myristate. This analysis is supported by experimental data to facilitate an informed selection process.

Overview of Dimethyl Sebacate as a Solvent

This compound (DMS) is the dimethyl ester of sebacic acid, a dicarboxylic acid derived from castor oil.[1] It is a colorless to white solid at room temperature, melting into a clear liquid.[2] DMS is utilized as a plasticizer, softening agent, and a solvent for various materials including cellulosic resins, synthetic resins, and rubbers.[1][3][4][5] Its applications extend to the production of light stabilizers, lubricating oils, colorants, and pharmaceuticals.[2][3]

Comparative Solvent Properties

The selection of an appropriate solvent hinges on its physical and chemical properties. The following table summarizes key solvent properties for this compound and four other organic esters.

PropertyThis compoundDiethyl SuccinateDibutyl PhthalateEthyl OleateIsopropyl Myristate
Molecular Formula C12H22O4[6]C8H14O4[7]C16H22O4[8]C20H38O2[9]C17H34O2[10]
Molecular Weight ( g/mol ) 230.3[6]174.19[7]278.34[8]282.46[11]270.46[10]
Boiling Point (°C) 287-289[12]218[7]340[8]~195–200 (reduced pressure)[11]193 (at 20 mmHg)[13]
Melting Point (°C) 29-31[14]-20[7]-35~3[15]~3[15]
Density (g/mL at 25°C) 0.988[14]1.047[7]~1.043[8]~0.87[16]0.85[13]
Viscosity 4 cP (at 35°C)[17][18]2.685 mm²/s[7]15 mPa·s (at 25°C)[19]Low viscosity[11]5.58 mPa·s (at 20°C)[10]
Flash Point (°C) 145[12]98[20]191[19]113[11]>150[10]
Water Solubility Insoluble[12][21]Slightly soluble[7]Slightly solubleInsoluble[11]Insoluble[10]
logP (Octanol/Water Partition Coefficient) 2.901 (est)[21]1.4 (at 40°C)[7]4.79[19]-7.71[22]

Experimental Protocols

The data presented in this guide are determined through standardized experimental methodologies. Below are detailed protocols for key solvent property assessments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a solvent.[23][24][25]

  • Preparation : An excess amount of the solid solute is added to a known volume of the solvent in a flask.

  • Equilibration : The flask is sealed and agitated, typically in a temperature-controlled shaker bath, for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[24] The presence of undissolved solid confirms saturation.[23]

  • Sample Separation : After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. This is often achieved through filtration or centrifugation.[23]

  • Analysis : The concentration of the solute in the clarified solution is determined using a suitable analytical technique, such as UV/visible spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).[23][26]

  • Calculation : The solubility is expressed as the concentration of the solute in the saturated solution at the specified temperature.

Viscosity Measurement (Capillary Viscometer)

The viscosity of a liquid can be determined using a capillary viscometer, such as the Ostwald viscometer.[27][28] This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.[29]

  • Apparatus Setup : The viscometer is cleaned, dried, and securely mounted in a constant temperature bath.

  • Sample Loading : A precise volume of the sample liquid is introduced into the viscometer.

  • Flow Time Measurement : The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.[27]

  • Reference Measurement : The same procedure is repeated with a reference liquid of known viscosity and density (e.g., water) at the same temperature.

  • Calculation : The kinematic viscosity of the sample is calculated by comparing its flow time to that of the reference liquid, taking into account the densities of both liquids. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the sample.[27] Other methods for viscosity determination include the falling sphere viscometer and rotational viscometers.[28][30]

Polarity Assessment

Solvent polarity is a complex parameter that describes the distribution of charge in a solvent molecule and its ability to interact with solutes. It can be assessed through several methods.

  • Dielectric Constant : This macroscopic property reflects the ability of a solvent to separate opposite charges. It is measured by determining the capacitance of a capacitor with the solvent as the dielectric material compared to the capacitance with a vacuum.[31]

  • Solvatochromic Probes : Certain dyes, known as solvatochromic probes (e.g., Reichardt's dye), change color in response to the polarity of the surrounding solvent.[31][32] The wavelength of maximum absorbance of the dye is measured in the solvent of interest, and this value is used to calculate an empirical polarity parameter, such as the ET(30) value.[32][33]

  • Octanol-Water Partition Coefficient (logP) : This value is the ratio of the concentration of a solute in octanol (B41247) to its concentration in water at equilibrium. It is an indicator of the hydrophobicity or lipophilicity of a substance and is often used as a proxy for its polarity. A higher logP value generally indicates lower polarity.

Solvent Selection Workflow

The process of selecting a suitable organic ester solvent for a specific application can be guided by a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this selection process.

SolventSelection start Define Application Requirements (e.g., solubility of solute, operating temperature, safety) solubility Evaluate Required Solubility (like dissolves like) start->solubility polarity Assess Polarity (logP, Dielectric Constant) solubility->polarity Match Polarity bp Consider Boiling Point (Volatility, Evaporation Rate) polarity->bp viscosity Evaluate Viscosity (Flow properties, Mixing) bp->viscosity safety Review Safety & Environmental Profile (Flash Point, Toxicity) viscosity->safety selection Select Optimal Solvent safety->selection All criteria met re_evaluate Re-evaluate or Consider Co-solvents safety->re_evaluate Criteria not met

Caption: A workflow for selecting an organic ester solvent.

Conclusion

This compound presents a unique profile of properties, including a relatively high boiling point and a moderate logP value, making it a suitable solvent for applications requiring low volatility and compatibility with moderately polar to nonpolar substances. When compared to other organic esters, its higher melting point is a key differentiator. Diethyl succinate offers a lower boiling point and higher water solubility, while dibutyl phthalate provides a very high boiling point and low volatility. Ethyl oleate and isopropyl myristate are characterized by their low viscosity and high lipophilicity, making them excellent choices for topical and injectable pharmaceutical formulations where good spreading and penetration are desired.[13][16][34][35] The selection of the most appropriate solvent will ultimately depend on the specific requirements of the application, including the nature of the solute, the desired physical properties of the final formulation, and safety considerations.

References

benchmarking the performance of dimethyl sebacate in specific research applications against literature data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Dimethyl Sebacate (B1225510)

Dimethyl sebacate, a dimethyl ester of the naturally derived sebacic acid, is gaining prominence as a high-performance, safer alternative to traditional excipients in various research and pharmaceutical applications. Its favorable toxicological profile and versatile properties make it a compelling choice as a plasticizer in drug delivery systems and as a penetration enhancer in transdermal formulations. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by literature data, to aid in formulation development and research design.

This compound as a Plasticizer in Drug Delivery Systems

In the formulation of controlled-release polymer matrices and transdermal patches, the choice of a plasticizer is critical to achieving the desired mechanical properties and drug release kinetics. Plasticizers increase the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains.[1] this compound and its analogues, such as dibutyl sebacate (DBS), have demonstrated performance comparable or superior to commonly used phthalate (B1215562) plasticizers, with the significant advantage of a better safety profile.[2]

Comparative Performance Data

Due to a lack of direct head-to-head comparative studies for this compound, data for its close structural analogue, dibutyl sebacate (DBS), is presented here as a reliable proxy to benchmark performance against traditional phthalate plasticizers.[2]

Table 1: Comparison of Mechanical Properties of PVC Films Plasticized with Dibutyl Sebacate (as a proxy for this compound) and Phthalates [2]

Performance MetricDibutyl Sebacate (DBS)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)Key Observations
Shore A Hardness 80.2---Lower hardness indicates greater flexibility. DBS shows comparable or better flexibility than some phthalates.
Tensile Strength (MPa) 15.7LowerHigher-PVC with DINP tends to have higher tensile strength than with DEHP. DBS shows a good balance of properties.
Elongation at Break (%) 350HigherLower-DEHP is known to impart greater elongation before breakage compared to DINP. DBS also provides significant elongation.

Data sourced from a comparative analysis using dibutyl sebacate as a proxy for dimethyl dodecanedioate, a compound structurally similar to this compound.[2]

Studies have also indicated that in transdermal patches, those formulated with dibutyl sebacate exhibited greater drug release compared to patches containing triethyl citrate, another commonly used plasticizer.[3] Furthermore, in the context of film coating for drug pellets, dibutyl sebacate was found to have a comparable plasticization effect to dibutyl phthalate, suggesting that sebacate-based plasticizers are effective and viable alternatives.[4]

Experimental Protocol: Evaluation of Plasticizer Performance in Transdermal Patches

The following is a generalized protocol for the preparation and evaluation of transdermal patches to compare the performance of different plasticizers.

1. Preparation of Transdermal Patches (Solvent Casting Method) [5] a. Dissolve the polymer (e.g., Eudragit RS 100, Polyvinylpyrrolidone) in a suitable solvent. b. Add the active pharmaceutical ingredient (API) and the plasticizer (e.g., this compound, dibutyl phthalate) to the polymer solution and stir until a homogenous dispersion is formed. c. Pour the solution onto a level surface (e.g., a mercury substrate or a petri dish) and allow the solvent to evaporate at a controlled temperature (e.g., 25°C for 24 hours). d. The resulting film is then carefully removed and stored in a desiccator for further evaluation.

2. Evaluation of Mechanical Properties [5][6] a. Thickness Uniformity: Measure the thickness of the patch at multiple points using a digital micrometer. b. Folding Endurance: Repeatedly fold the patch at the same place until it breaks. The number of folds is the folding endurance value. c. Tensile Strength and Elongation at Break: Use a tensile strength testing machine to measure the force required to break the patch and the extent to which it stretches before breaking.

3. In Vitro Drug Release Study (Paddle over Disc Method - USP Apparatus V) [7] a. Fix a circular section of the transdermal patch to a glass disc with an inert adhesive. b. Place the disc at the bottom of the dissolution vessel containing a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 7.4). c. Maintain the temperature at 32 ± 0.5°C and rotate the paddle at a specified speed (e.g., 50 rpm). d. Withdraw samples at predetermined time intervals and analyze the drug content using a suitable analytical method like UV-spectrophotometry or HPLC.

G cluster_prep Patch Preparation cluster_eval Performance Evaluation P1 Polymer Dissolution P2 Addition of API & Plasticizer P1->P2 P3 Homogenous Dispersion P2->P3 P4 Solvent Casting P3->P4 P5 Drying & Film Formation P4->P5 E1 Mechanical Properties (Tensile Strength, Elongation) P5->E1 Formulated Patch E2 In Vitro Drug Release (Paddle over Disc) P5->E2 Formulated Patch E3 Data Analysis & Comparison E1->E3 E2->E3

Caption: Experimental workflow for comparing plasticizer performance in transdermal patches.

This compound as a Skin Penetration Enhancer

Chemical penetration enhancers are crucial for the effective transdermal delivery of many therapeutic agents by reversibly reducing the barrier function of the stratum corneum. Fatty acid esters, including sebacates, have been investigated for their ability to enhance drug permeation through the skin.

Performance Insights from Literature

A study on the effect of various fatty acid diesters on the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs) found that lipophilic diesters, such as diethyl sebacate, were particularly effective at enhancing the penetration of more hydrophilic drugs.[6] The proposed mechanism for this enhancement is the extraction of lipids from the stratum corneum, which disrupts its highly organized structure and increases its permeability.[6]

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol outlines a standard method for evaluating the effectiveness of a penetration enhancer using a Franz diffusion cell.

1. Skin Membrane Preparation [8] a. Use excised human or animal skin (e.g., rat abdominal skin, porcine ear skin). b. Carefully remove subcutaneous fat and connective tissue. c. The skin can be used as a full-thickness membrane or separated into epidermal or dermal layers. d. Store the prepared skin at low temperatures (e.g., -20°C) until use.

2. Franz Diffusion Cell Setup [9][10] a. Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a co-solvent to maintain sink conditions) and maintain it at a constant temperature (e.g., 37°C) with continuous stirring. c. Allow the skin to equilibrate with the receptor medium.

3. Permeation Study [11] a. Apply the formulation containing the drug and the penetration enhancer (e.g., this compound) to the skin surface in the donor compartment. b. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium. c. Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

4. Data Analysis a. Calculate the cumulative amount of drug permeated per unit area of the skin over time. b. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. c. Calculate the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

G cluster_setup Franz Diffusion Cell Setup cluster_study Permeation Study cluster_analysis Data Analysis S1 Skin Membrane Preparation S2 Mounting Skin in Cell S1->S2 S3 Filling Receptor Compartment S2->S3 S4 Equilibration S3->S4 P1 Application of Formulation (with/without DMS) S4->P1 P2 Sampling from Receptor P1->P2 P3 HPLC Analysis P2->P3 A1 Calculate Cumulative Permeation P3->A1 A2 Determine Steady-State Flux (Jss) A1->A2 A3 Calculate Enhancement Ratio (ER) A2->A3 G Phthalate Phthalate Plasticizers (e.g., DEHP) Receptor Nuclear Receptors (e.g., PPAR, ER) Phthalate->Receptor Binds to Disruption Endocrine Disruption (Altered Gene Expression) Receptor->Disruption Leads to DMS This compound DMS->Receptor Does not bind significantly NoInteraction No Significant Interaction DMS->NoInteraction

References

Safety Operating Guide

Proper Disposal of Dimethyl Sebacate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl sebacate (B1225510), ensuring compliance with safety regulations and minimizing environmental impact.

While some suppliers classify dimethyl sebacate as non-hazardous, others identify it as a substance that can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to handle this chemical with caution and adhere to the stringent disposal protocols outlined below.

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the physical and chemical properties of this compound, as well as the necessary personal protective equipment (PPE).

Property Value
Physical State Solid, low-melting solid, or colorless liquid[1][3][4]
Appearance White[1][4]
Melting Point 25 - 31 °C / 77 - 82.4 °F[1][3][4]
Boiling Point 287 - 289 °C / 548.6 - 552.2 °F[1][4]
Flash Point 145 °C / 293 °F[1][3][4]
Hazards Combustible solid; may form explosive dust clouds[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required. However, a particle filter is recommended if dust is generated.[1]

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

  • Container Management:

    • Keep this compound in its original container. Do not mix it with other waste.

    • Ensure the container is tightly closed and properly labeled.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Waste Collection:

    • For spills, sweep up solid material and place it into a suitable, sealed container for disposal.[1][2] Avoid generating dust.[1][2]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a designated chemical waste container.

  • Regulatory Compliance:

    • All waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2]

  • Final Disposal:

    • Dispose of the chemical waste at an approved waste disposal facility.[3] Incineration is a potential method of disposal.[5]

    • Crucially, do not release this compound into the environment, drains, or water systems. [1][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the container original and properly labeled? B->C D Transfer to a labeled, sealed waste container C->D No E Store in a designated chemical waste area C->E Yes D->E F Consult Institutional Waste Disposal Guidelines E->F G Arrange for pickup by an approved waste disposal vendor F->G H Document Waste Disposal G->H

References

×

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Dimethyl sebacate

試験管内研究製品の免責事項と情報

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